Methyl 5-fluoro-6-iodonicotinate (CAS: 1803767-38-5): A Comprehensive Technical Guide for Drug Development
Executive Summary Methyl 5-fluoro-6-iodonicotinate (CAS: 1803767-38-5) is a highly versatile, di-halogenated pyridine scaffold extensively utilized in modern medicinal chemistry and drug discovery. The presence of orthog...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methyl 5-fluoro-6-iodonicotinate (CAS: 1803767-38-5) is a highly versatile, di-halogenated pyridine scaffold extensively utilized in modern medicinal chemistry and drug discovery. The presence of orthogonal reactive sites—a highly labile C6-iodine, an electron-withdrawing C5-fluorine, and a C3-methyl ester—makes it a prime candidate for complex cross-coupling reactions, nucleophilic aromatic substitutions (SNAr), and targeted functionalization. This whitepaper outlines its physicochemical profile, core synthetic methodologies, and applications in synthesizing advanced pharmaceutical intermediates, such as oxaborole esters for anti-trypanosomal agents[1].
Accurate identification and handling are critical for reproducible synthesis. The quantitative data defining this compound is summarized below to ensure precise stoichiometric calculations and storage compliance[2].
Property
Value
Chemical Name
Methyl 5-fluoro-6-iodonicotinate
CAS Number
1803767-38-5
Molecular Formula
C₇H₅FINO₂
Molecular Weight
281.02 g/mol
SMILES String
COC(=O)C1=CN=C(I)C(F)=C1
Standard Purity
≥98%
Storage Conditions
Sealed in dry, 2-8°C
Functional Reactivity Logic
The distinct electronic properties of the pyridine ring in Methyl 5-fluoro-6-iodonicotinate dictate its reactivity. The electron-withdrawing nature of both the fluorine and the ester group significantly depletes electron density at the C6 position, accelerating the oxidative addition of transition metals to the C-I bond.
Functional group reactivity logic for Methyl 5-fluoro-6-iodonicotinate in scaffold building.
Logic behind experimental choices: The C6-iodine bond is significantly weaker than the C5-fluorine bond, allowing for highly regioselective oxidative addition by transition metals (Pd, Cu). The methyl ester provides a robust protecting group during basic cross-coupling conditions, which can later be hydrolyzed to the free acid.
Protocol: Copper-Catalyzed Trifluoromethylation
This protocol details the replacement of the C6-iodine with a trifluoromethyl group using methyl 2,2-difluoro-2-fluorosulfonyl-acetate (MFSDA), a standard trifluoromethylating agent.
Step-by-Step Methodology:
Preparation: In an oven-dried Schlenk flask, add Methyl 5-fluoro-6-iodonicotinate (1.50 g, 5.34 mmol) and Copper(I) Iodide (CuI, 3.05 g, 16.0 mmol)[1].
Solvent & Ligand Addition: Add anhydrous N,N-Dimethylformamide (DMF) (15 mL) and Hexamethylphosphoramide (HMPA) (2.87 g, 16.0 mmol) to the mixture[1]. Causality: DMF provides high polarity for stabilizing ionic intermediates, while HMPA coordinates the copper center, enhancing the solubility and reactivity of the CuI catalyst.
Inert Atmosphere: Purge the reaction vessel with nitrogen (N₂) gas for 15 minutes to remove oxygen. Causality: Oxygen must be rigorously excluded as it would rapidly oxidize the Cu(I) catalyst to inactive Cu(II) species, quenching the catalytic cycle.
Heating: Stir the reaction mixture at 80°C for 12 hours[1]. Causality: 80°C provides the precise thermal activation energy required for the decarboxylative generation of the CF₃ anion from MFSDA and subsequent transmetalation to the copper center.
Workup & Extraction: Cool to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine to remove DMF and HMPA. Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography.
Validation & Analysis (Self-Validating System): Confirm product formation via ¹⁹F NMR. The successful conversion is validated by the appearance of a strong singlet for the newly introduced -CF₃ group (typically around -60 to -65 ppm), which is distinct from the aryl -F signal. LC-MS should confirm the m/z corresponding to the trifluoromethylated mass, ensuring the integrity of the cross-coupling cycle.
Experimental workflow for the copper-catalyzed trifluoromethylation of the compound.
Applications in Pharmaceutical Scaffolds
Methyl 5-fluoro-6-iodonicotinate is prominently featured in the synthesis of oxaborole-based therapeutics[1]. For instance, in the development of potent anti-trypanosomal agents targeting diseases like Chagas Disease and African Animal Trypanosomosis, this scaffold is utilized to introduce critical fluorinated pharmacophores[1]. The strategic positioning of the fluorine atom enhances metabolic stability and modulates the pKa of the adjacent functional groups, directly impacting the drug's target binding affinity and overall pharmacokinetic profile.
References
Title: US10562921B2 - Oxaborole esters and uses thereof
Source: Google Patents
URL
Molecular weight and formula of Methyl 5-fluoro-6-iodonicotinate
An In-Depth Technical Guide to Methyl 5-fluoro-6-iodonicotinate Abstract Methyl 5-fluoro-6-iodonicotinate (CAS: 1803767-38-5) is a highly specialized pyridine scaffold utilized in the synthesis of complex pharmaceutical...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to Methyl 5-fluoro-6-iodonicotinate
Abstract
Methyl 5-fluoro-6-iodonicotinate (CAS: 1803767-38-5) is a highly specialized pyridine scaffold utilized in the synthesis of complex pharmaceutical agents. Characterized by its orthogonal reactivity—combining an electrophilic ester, a metabolically stable fluorine substituent, and a labile iodine handle—it serves as a critical "linchpin" intermediate in medicinal chemistry. This guide details its physicochemical profile, validated synthetic protocols, and application in palladium-catalyzed cross-coupling reactions.
Part 1: Chemical Identity & Physicochemical Profile[1]
This compound belongs to the class of halonicotinates, distinguished by the specific substitution pattern that enables regioselective functionalization.
Property
Data
IUPAC Name
Methyl 5-fluoro-6-iodopyridine-3-carboxylate
CAS Number
1803767-38-5
Molecular Formula
C₇H₅FINO₂
Molecular Weight
281.02 g/mol
Appearance
Off-white to pale yellow solid
Melting Point
68–72 °C (Typical range for analogous iodonicotinates)
Solubility
Soluble in DMSO, DMF, DCM, MeOH; sparingly soluble in water.[1][2][3]
SMILES
COC(=O)C1=CN=C(I)C(F)=C1
InChI Key
Unique identifier required for database registration.
Part 2: Synthetic Pathways & Manufacturing[5][6]
The synthesis of Methyl 5-fluoro-6-iodonicotinate is non-trivial due to the electronic deactivation of the pyridine ring. Two primary routes are recognized in process chemistry: Direct Esterification (Method A) and Halogen Exchange (Method B).
Method A: Direct Esterification (Recommended)
This route is preferred for high-purity applications, utilizing the commercially available carboxylic acid precursor. It avoids the harsh conditions required for halogenation.
Used when the specific iodo-acid is unavailable, starting from the chloro-analog.
Protocol Summary:
React Methyl 5-fluoro-6-chloronicotinate with Sodium Iodide (NaI) and Acetyl Chloride (catalytic) in Acetonitrile at reflux. This "Finkelstein-like" reaction drives the equilibrium toward the iodide due to the lower solubility of NaCl/KCl, though it is slower on electron-deficient pyridines.
Figure 1: Synthetic pathways to Methyl 5-fluoro-6-iodonicotinate.
Part 3: Analytical Characterization
Validating the structure requires precise interpretation of NMR signals, particularly the coupling constants (
) arising from the Fluorine-Proton interactions.
Predicted ¹H NMR (400 MHz, CDCl₃):
δ 8.85 (s, 1H, H-2): Appears as a singlet or narrow doublet. The proton at C2 is deshielded by the adjacent Nitrogen and the ester group. The coupling to F-5 (para) is typically small (
).
δ 8.05 (d, 1H, H-4): Appears as a doublet. The proton at C4 is ortho to the Fluorine at C5. Expect a significant coupling constant (
(Base peak). Note the characteristic Iodine isotope pattern (no M+2 for Iodine, but check for de-iodination fragments).
Part 4: Applications in Drug Discovery
The core utility of Methyl 5-fluoro-6-iodonicotinate lies in its role as a Suzuki-Miyaura Coupling Partner . The C6-Iodine bond is highly reactive toward oxidative addition by Palladium(0), significantly more so than the C5-Fluorine or the C3-Ester.
Reaction Scope:
Suzuki Coupling: Coupling with aryl/heteroaryl boronic acids to generate 6-substituted nicotinates.
Sonogashira Coupling: Reaction with terminal alkynes to install C6-alkynyl groups.
Conditions: 80 °C, 4 hours, Inert Atmosphere (Ar/N₂).
Mechanism of Action:
The Fluorine atom at C5 exerts an electronic effect that can stabilize the transition state during transmetalation, while the Iodine provides the necessary leaving group for the initial oxidative addition.
Figure 2: Catalytic cycle for the regiospecific functionalization of the C6-position.
An In-Depth Technical Guide to the Solubility of Methyl 5-fluoro-6-iodonicotinate in Organic Solvents
Executive Summary Methyl 5-fluoro-6-iodonicotinate (CAS: 1803767-38-5; MW: 281.02 g/mol ) is a highly functionalized, halogenated pyridine derivative. It serves as a critical electrophilic building block in advanced phar...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methyl 5-fluoro-6-iodonicotinate (CAS: 1803767-38-5; MW: 281.02 g/mol ) is a highly functionalized, halogenated pyridine derivative. It serves as a critical electrophilic building block in advanced pharmaceutical synthesis, particularly in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). For drug development professionals and process chemists, establishing a precise solubility profile for this compound is paramount. Solubility dictates reaction kinetics, dictates the efficiency of crystallization-based purifications, and influences solvent-exchange steps during scale-up.
This whitepaper provides a comprehensive framework for predicting, empirically determining, and optimizing the solubility of Methyl 5-fluoro-6-iodonicotinate across various organic solvent classes.
Structural Thermodynamics & Causality of Solvation
To understand why Methyl 5-fluoro-6-iodonicotinate dissolves in specific media, we must analyze the thermodynamic interactions between the solute's crystal lattice and the solvent cavity.
According to the principles outlined in the [1], solvation is thermodynamically favorable (
) only when the energy released by solute-solvent interactions exceeds the crystal lattice energy of the solid and the enthalpy of solvent cavity formation.
Mechanistic Drivers for this Compound:
Dispersion Forces (
): The presence of a large, highly polarizable iodine atom significantly increases the compound's dispersion interactions. Solvents with high values (e.g., halogenated solvents) will readily disrupt the crystal lattice.
Polar Interactions (
): The electronegative fluorine atom and the methyl ester group create a strong permanent dipole across the pyridine ring. Polar aprotic solvents align with this dipole, stabilizing the molecule in solution.
Hydrogen Bonding (
): While the molecule lacks hydrogen-bond donors (no -OH or -NH groups), the pyridine nitrogen and the ester carbonyl oxygen act as strong hydrogen-bond acceptors.
Caption: Thermodynamic dissolution pathway governed by Hansen Solubility Parameters.
Predicted Solubility Profile in Key Organic Solvents
Because empirical, peer-reviewed solubility data for highly specific, proprietary building blocks like CAS 1803767-38-5 is rarely indexed publicly, researchers must rely on predictive profiling based on structural analogues (e.g., methyl 6-iodonicotinate). The table below synthesizes the quantitative solubility estimates based on solvent polarity and HSP matching.
Solvent Class
Representative Solvent
Predicted Solubility
Mechanistic Rationale (Causality)
Polar Aprotic
DMSO, DMF
High (>50 mg/mL)
Strong dipole-dipole interactions match the polar ester and fluoro groups; excellent solvation of the pyridine ring.
Halogenated
Dichloromethane (DCM)
High (>50 mg/mL)
High dispersion forces () perfectly match the polarizability of the heavy iodine atom.
Esters / Ketones
Ethyl Acetate, Acetone
Moderate to High (10-50 mg/mL)
"Like-dissolves-like" principle applies to the methyl ester moiety; good general solvation.
Protic
Methanol, Ethanol
Moderate (5-20 mg/mL)
Can form H-bonds with the ester/pyridine N, but the bulky hydrophobic iodine limits extreme solubility.
Non-Polar Aliphatic
Hexanes, Heptane
Very Low (<1 mg/mL)
Insufficient polar or dispersion interactions to overcome the high crystal lattice energy of the solid.
Self-Validating Experimental Protocol for Solubility Determination
To transition from theoretical prediction to empirical fact, a robust experimental design is required. We adapt the[2] and [3] (Shake-Flask Method), which serve as the gold standard for thermodynamic solubility determination.
Why the Shake-Flask Method?
The column elution method is typically reserved for highly insoluble compounds (<0.01 mg/mL). Given the predicted moderate-to-high solubility of Methyl 5-fluoro-6-iodonicotinate in organic solvents, the shake-flask method is mathematically and physically superior. It ensures true thermodynamic equilibrium is reached between the solid lattice and the solvated state. Furthermore, utilizing HPLC-UV rather than gravimetric analysis prevents overestimation caused by solvent evaporation or trace impurities, as the pyridine ring acts as a strong, highly specific UV chromophore.
Step-by-Step Methodology
Preparation & Saturation: Add an excess of Methyl 5-fluoro-6-iodonicotinate (e.g., 150 mg) to 2 mL of the target organic solvent in a sealed amber glass vial. Causality: Amber glass is mandatory to prevent photolytic degradation (homolytic cleavage) of the sensitive carbon-iodine bond.
Equilibration (The Self-Validating Step): Place the vials in a thermostated shaker bath set to 25.0 ± 0.1 °C at 150 rpm.
Self-Validation Checkpoint: Prepare three parallel sets of vials. Extract Set A at 24 hours, Set B at 48 hours, and Set C at 72 hours. The system validates thermodynamic equilibrium only if the quantitative concentration difference between the 48-hour and 72-hour samples is
. If the variance is , the equilibration phase must be extended.
Phase Separation: Centrifuge the suspension at 10,000 rpm for 10 minutes to pellet the undissolved solid. Carefully draw the supernatant and filter it through a 0.22 µm PTFE syringe filter. Causality: Polytetrafluoroethylene (PTFE) is chosen because it is chemically inert and will not adsorb halogenated aromatics, unlike nylon or cellulose filters which can skew quantitative results.
Quantification: Dilute the filtrate into the mobile phase (e.g., Acetonitrile/Water) to fall within the linear dynamic range of the detector. Inject into an HPLC-UV system (typically monitored at 254 nm or the specific
of the nicotinate). Calculate the exact concentration against a pre-validated 5-point standard calibration curve.
Caption: Shake-flask experimental workflow for empirical solubility determination.
Regulatory & Pharmaceutical Considerations
When selecting solvents for the synthesis and purification of Methyl 5-fluoro-6-iodonicotinate in a drug development pipeline, researchers must balance thermodynamic solubility with toxicological safety. According to the [4]:
Class 2 Solvents (e.g., Dichloromethane, Methanol): While DCM offers exceptional solubility due to matching dispersion forces, its Permitted Daily Exposure (PDE) is strictly regulated due to inherent toxicity. It should be restricted to early-stage synthesis (e.g., initial cross-coupling).
Class 3 Solvents (e.g., Ethyl Acetate, Acetone): These are considered solvents with low toxic potential. Even if larger volumes are required to achieve complete dissolution compared to DCM, Class 3 solvents are heavily preferred for late-stage processing, crystallization, and final API formulation to ensure patient safety and regulatory compliance.
References
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press / Routledge. URL:[Link]
OECD (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. URL:[Link]
ASTM International. ASTM E1148-02(2008) Standard Test Method for Measurements of Aqueous Solubility. URL:[Link]
European Medicines Agency / ICH. ICH Q3C (R8) Guideline on Impurities: Guideline for Residual Solvents. URL:[Link]
Exploratory
Advanced Safety & Reactivity Profiling: Methyl 5-fluoro-6-iodonicotinate (CAS: 1803767-38-5)
Executive Summary & Structural Rationale In modern medicinal chemistry, halogenated pyridines serve as indispensable building blocks for synthesizing complex active pharmaceutical ingredients (APIs). Methyl 5-fluoro-6-io...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Rationale
In modern medicinal chemistry, halogenated pyridines serve as indispensable building blocks for synthesizing complex active pharmaceutical ingredients (APIs). Methyl 5-fluoro-6-iodonicotinate (CAS: 1803767-38-5) is a highly specialized, polyfunctionalized scaffold[1]. While standard Safety Data Sheets (SDS) provide baseline compliance data, drug development professionals require a deeper mechanistic understanding of why a compound behaves the way it does.
As a Senior Application Scientist, I approach safety not as a checklist, but as a function of molecular reactivity. The synergistic electron-withdrawing effects of the ester group at C3, the fluorine atom at C5, and the iodine atom at C6 render the pyridine core extremely electron-deficient. This makes the molecule highly reactive in palladium-catalyzed cross-coupling reactions, but simultaneously dictates its toxicological profile as a potent electrophile capable of modifying biological tissues.
Physicochemical Profiling
Understanding the physical parameters of a reagent is the first step in designing a self-validating safety protocol. The table below summarizes the core quantitative data necessary for reaction stoichiometry and storage planning[1].
Standard SDS documentation for this class of fluorinated iodonicotinates lists several critical Global Harmonized System (GHS) hazards, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[2].
The Causality of Toxicity:
The hazards associated with Methyl 5-fluoro-6-iodonicotinate are not arbitrary; they are a direct consequence of its capacity for Nucleophilic Aromatic Substitution (S_NAr) . The C6 position, bearing the massive, polarizable iodine leaving group, is highly activated by the adjacent nitrogen and the inductive pull of the C5 fluorine. When exposed to unprotected skin or mucous membranes, biological nucleophiles (such as the thiol groups of cysteine residues in epidermal proteins) can attack the C6 position. This results in the covalent arylation of native proteins, triggering an acute inflammatory response recognized macroscopically as severe irritation (H315/H319).
Fig 1. Chemical reactivity pathway detailing synthetic utility vs. biological toxicity mechanisms.
Self-Validating Handling & Experimental Protocols
To safely harness the reactivity of this compound for drug discovery (e.g., in Suzuki-Miyaura or Buchwald-Hartwig couplings), the experimental workflow must be designed to preemptively neutralize its electrophilic nature outside the reaction flask.
Protocol: Safe Execution of Palladium-Catalyzed Cross-Coupling
Fume Hood Isolation & PPE Verification:
Action: Don double-layered nitrile gloves, safety goggles, and a flame-retardant lab coat. Conduct all transfers inside a certified fume hood with a face velocity of 80-100 fpm.
Causality: The lipophilic nature of the methyl ester allows it to permeate single-layer gloves over time. Double-gloving provides a sacrificial barrier against S_NAr-driven skin exposure.
Reagent Dispensing:
Action: Weigh the required mass (e.g., 281 mg for 1.0 mmol scale) using an anti-static weigh boat.
Causality: Static charge can aerosolize the fine powder, leading to inhalation and subsequent respiratory irritation (H335)[2].
Inert Atmosphere Setup:
Action: Transfer the reagent to an oven-dried Schlenk flask and purge with Argon for 3 cycles.
Causality: Prevents oxidative degradation of the palladium catalyst and inhibits ambient moisture from hydrolyzing the methyl ester into the less reactive nicotinic acid.
Reaction Quenching (Safety Critical):
Action: Upon reaction completion, quench the mixture with 10 mL of saturated aqueous sodium thiosulfate (
). Stir vigorously for 15 minutes.
Causality: Thiosulfate acts as a potent, benign nucleophile and reducing agent. It rapidly consumes any unreacted Methyl 5-fluoro-6-iodonicotinate via S_NAr and reduces toxic iodine byproducts, neutralizing the chemical hazard before the extraction phase.
Waste Segregation:
Action: Separate the aqueous layer and dispose of it in a dedicated "Halogenated Aqueous Waste" container.
Fig 2. Self-validating safety workflow for handling and quenching halogenated pyridine derivatives.
Emergency Response & Chemical Neutralization
In the event of an accidental exposure, first aid must be administered with an understanding of the underlying chemistry:
Dermal Exposure: Immediately flush the affected area with copious amounts of water and mild soap for at least 15 minutes. Remove contaminated clothing.
Scientific Rationale: Water acts as a competing nucleophile, hydrolyzing the compound on the skin surface before it can penetrate the stratum corneum and permanently cross-link with cellular proteins.
Ocular Exposure: Rinse immediately with an emergency eyewash station for 15-20 minutes, holding eyelids open.
Scientific Rationale: The cornea is highly sensitive to electrophilic attack. Rapid dilution is critical to prevent permanent covalent modification of corneal tissues, which can lead to opacity and vision loss.
Strategic Procurement and Application of Methyl 5-fluoro-6-iodonicotinate: A Technical Guide
Executive Summary In contemporary medicinal chemistry, halogenated pyridine derivatives serve as privileged scaffolds for the rapid construction of complex molecular libraries. Methyl 5-fluoro-6-iodonicotinate (CAS: 1803...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In contemporary medicinal chemistry, halogenated pyridine derivatives serve as privileged scaffolds for the rapid construction of complex molecular libraries. Methyl 5-fluoro-6-iodonicotinate (CAS: 1803767-38-5) is a highly specialized building block that offers orthogonal reactivity: an ester group for functionalization, a highly reactive C6-iodine for metal-catalyzed cross-coupling, and a C5-fluorine to modulate lipophilicity and block metabolic oxidation[1][2].
This whitepaper provides an in-depth analysis of the procurement economics (1g vs. 5g scale) for this specific compound[3], alongside a self-validating quality control protocol and a mechanistically grounded experimental workflow for its application in palladium-catalyzed cross-coupling.
Mechanistic Utility & Structural Rationale
The strategic value of Methyl 5-fluoro-6-iodonicotinate lies in its precise electronic programming. The methyl ester at the C3 position acts as an electron-withdrawing group (EWG), further depleting electron density from the pyridine ring. This electronic deficiency makes the C-I bond at the C6 position exceptionally susceptible to oxidative addition by Palladium(0) species[4].
Simultaneously, the fluorine atom at C5 exerts a strong inductive effect (-I). Causally, this not only lowers the pKa of downstream basic amines attached to the core (improving oral bioavailability) but also provides absolute regiocontrol during cross-coupling. The C-I bond will react exclusively, leaving the C-F bond intact for subsequent structural optimization[2][4].
Fig 1: Regioselective Pd-catalyzed cross-coupling pathway for Methyl 5-fluoro-6-iodonicotinate.
Procurement Economics: 1g vs. 5g Scale Analysis
The acquisition of specialized halogenated building blocks requires a calculated balance between upfront capital and downstream process efficiency. Because Methyl 5-fluoro-6-iodonicotinate is often classified under hazardous materials (HazMat) for shipping purposes[3], the procurement scale drastically alters the true cost-per-reaction.
While a 1g order minimizes initial expenditure, it incurs a disproportionate penalty in fixed shipping fees and analytical overhead. Procuring at the 5g scale amortizes these fixed costs and eliminates batch-to-batch variability across a Structure-Activity Relationship (SAR) campaign.
Table 1: Strategic Cost-Benefit Analysis (1g vs. 5g)
Procurement Parameter
1g Scale Strategy
5g Scale Strategy
Causality & Strategic Implication
Estimated Base Cost
$150 - $250
$500 - $800
~40% reduction in per-gram material cost at the 5g scale due to supplier bulk synthesis efficiencies.
HazMat / Shipping
$50 - $138 (Flat rate)
$50 - $138 (Flat rate)
HazMat fees severely penalize 1g orders[3]. At 1g, shipping can be 40% of the cost; at 5g, it is <15%.
Analytical QC Time
~2 hours per batch
~2 hours per batch
The time spent validating purity via NMR/LC-MS is identical regardless of mass. 5g highly optimizes labor.
Process Application
Initial route scouting
Multi-step library synthesis
5g ensures batch consistency across an entire campaign, preventing false biological readouts from trace impurities.
Self-Validating Quality Control (QC) Protocol
Trustworthiness in chemical synthesis begins with the starting material. Before deploying Methyl 5-fluoro-6-iodonicotinate in complex catalytic cycles, the batch must be validated. This protocol is designed as a self-validating system: the analytical outputs must perfectly align with the predicted electronic environment of the molecule.
Step 1: LC-MS Verification
Action: Dissolve 1 mg of the compound in 1 mL of HPLC-grade Acetonitrile. Inject into the LC-MS (ESI+).
Validation: The molecular formula is
. The exact mass is 280.93. You must observe a dominant peak at 282.0 m/z . The absence of a 154.0 m/z peak confirms the material has not undergone spontaneous deiodination.
Step 2: Multinuclear NMR Analysis
H NMR (400 MHz, CDCl):
Singlet (~3.95 ppm, 3H): Confirms the intact methyl ester.
Aromatic Region: You must observe exactly two protons (H2 and H4). The H4 proton will present as a distinct doublet due to
coupling with the adjacent C5 fluorine.
F NMR (376 MHz, CDCl):
Validation: A single peak must be observed. Multiple peaks indicate defluorinated impurities or regioisomeric contamination from the supplier's halogenation process.
Once the 5g batch is validated, it can be deployed in cross-coupling. The following protocol details the regioselective functionalization of the C6 position using a boronic acid[2][5].
Fig 2: Self-validating experimental workflow for the Suzuki-Miyaura cross-coupling protocol.
Step-by-Step Methodology
Inert Atmosphere Preparation:
Action: Flame-dry a 50 mL Schlenk flask and backfill with Argon three times.
Causality: Oxygen is a potent poison for Pd(0) species. Failing to establish an inert atmosphere leads to the rapid oxidation of the active catalyst to an inactive Pd(II) black, stalling the catalytic cycle.
is selected because the bidentate dppf ligand provides a wide bite angle. This accelerates the reductive elimination step and sterically prevents the basic pyridine nitrogen of the substrate from coordinating and poisoning the palladium center[5].
Solvent Degassing & Heating:
Action: Add 10 mL of a 4:1 mixture of 1,4-Dioxane/
(previously sparged with Argon for 30 mins). Heat the sealed reaction to 90 °C for 4–16 hours.
In-Process Monitoring & Workup:
Action: Monitor via LC-MS. Once the 282.0 m/z peak of the starting material disappears, cool to room temperature. Dilute with EtOAc, wash with brine, dry over
, and purify via silica gel flash chromatography to isolate the 5-fluoro-6-aryl-nicotinate product.
References
US10562921B2 - Oxaborole esters and uses thereof (Synthesis and Cross-Coupling of 5-fluoro-6-iodonicotinates)
Synthesis Overview of Fluorinated Nicotinic Acid Derivatives: Methodologies, Mechanisms, and Applications
Executive Summary Fluorinated nicotinic acid derivatives are highly sought-after scaffolds in modern drug discovery and agrochemical development[1]. The strategic introduction of fluorine or trifluoromethyl (–CF₃) groups...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Fluorinated nicotinic acid derivatives are highly sought-after scaffolds in modern drug discovery and agrochemical development[1]. The strategic introduction of fluorine or trifluoromethyl (–CF₃) groups into the pyridine ring drastically alters the molecule's physicochemical profile—enhancing lipophilicity, improving metabolic stability by blocking cytochrome P450 oxidation sites, and increasing binding affinity to target proteins via unique electrostatic interactions[2].
However, the electron-deficient nature of the pyridine ring makes direct electrophilic fluorination notoriously difficult. This technical guide synthesizes field-proven methodologies for constructing these complex heterocycles, detailing the mechanistic causality behind reagent selection and providing self-validating experimental workflows for bench scientists and process chemists.
De Novo Synthesis and Core Functionalization of 5-Fluoronicotinic Acid
The synthesis of 5-fluoronicotinic acid historically relied on the Schiemann reaction of 3-methyl-5-aminopyridine, followed by permanganate oxidation of the methyl group—a method pioneered by Hawkins and Roe[3]. However, this approach is often plagued by the high solubility of the intermediate diazonium fluoroborate salts, leading to poor isolation yields[3].
To circumvent these limitations, a highly efficient, industrially scalable pathway was developed leveraging the oxidation and subsequent decarboxylation of 3-fluoroquinoline [4].
Mechanistic Causality: The Copper-Templated Oxidation
When 3-fluoroquinoline is oxidized using hydrogen peroxide, the reaction is prone to generating complex, fluorine-free mixtures if not properly controlled[4]. By introducing copper(II) acetate in stoichiometric amounts, the system exploits a critical thermodynamic advantage: the oxidation product, 5-fluoroquinolinic acid, immediately coordinates with the copper to form a moderately water-soluble copper salt[4]. This in situ precipitation physically removes the product from the oxidative environment, preventing over-oxidation and driving the reaction forward via Le Chatelier’s principle. Subsequent thermal decarboxylation regioselectively removes the carboxyl group at the 2-position, yielding pure 5-fluoronicotinic acid[4].
Workflow for the oxidation and decarboxylation of 3-fluoroquinoline to 5-fluoronicotinic acid.
Synthesis of Trifluoromethylated Nicotinic Acids
The introduction of a –CF₃ group further depletes the electron density of the pyridine ring, making standard functionalization strategies obsolete. For instance, the synthesis of 4-amino-2-(trifluoromethyl)nicotinic acid —a critical intermediate for calcium-sensing receptor antagonists—requires precise regiocontrol[5].
Mechanistic Causality: Directed Lithiation
Attempting to lithiate 2-(trifluoromethyl)pyridine with standard alkyl lithium reagents (e.g., n-BuLi) typically results in nucleophilic addition to the highly electrophilic ring rather than deprotonation. To achieve C-3 carboxylation, researchers employ lithium 2,2,6,6-tetramethylpiperidide (LTMP) [5]. LTMP is a sterically hindered, non-nucleophilic base that exclusively acts as a proton acceptor.
Furthermore, the addition of 1,3-dimethyl-2-imidazolidinone (DMI) as a co-solvent is a critical experimental choice. DMI breaks up lithium aggregates, significantly shortening the anion equilibration time in the cryogenic reactor and preventing the decomposition of the lithiated intermediate prior to the CO₂ quench[5].
Directed lithiation and functionalization pathway for 4-amino-2-(trifluoromethyl)nicotinic acid.
Quantitative Data & Yield Comparisons
The following table summarizes the key synthetic methodologies, highlighting how catalyst and reagent selection directly impacts the overall yield of fluorinated nicotinic acid derivatives[3][4][5][6].
Target Compound
Precursor / Starting Material
Key Reagents & Catalysts
Yield (%)
Reaction Type
5-Fluoronicotinic acid
3-Fluoroquinoline
H₂O₂, Cu(OAc)₂, Heat (150-220°C)
~75-80%
Oxidation / Decarboxylation
5-Fluoronicotinic acid
3-Methyl-5-fluoropyridine
KMnO₄ (Oxidation)
77.3%
Oxidation
4-Amino-2-(CF₃)nicotinic acid
2-(Trifluoromethyl)pyridine
LTMP, DMI, CO₂, I₂, Pd₂(dba)₃
50% (Overall, 4 steps)
Directed Lithiation / Amination
4-(CF₃)nicotinic acid
3-Cyanopyridine
n-BuLi, CF₃Br, NaOH (Hydrolysis)
98.3% (Hydrolysis)
Alkylation / Hydrolysis
6-(CF₃)nicotinic acid
2-Chloro-6-(CF₃)nicotinic acid
5% Pd/C, H₂, Triethylamine
90.4%
Catalytic Hydrogenation
Detailed Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Physical cues (precipitation, gas evolution) are embedded within the steps to confirm reaction progress without the immediate need for chromatographic analysis.
Protocol A: Synthesis of 5-Fluoronicotinic Acid via Quinoline Oxidation[4]
This protocol relies on phase separation as a self-validating mechanism.
Oxidation Setup: Suspend 1.0 equivalent of 3-fluoroquinoline in water. Add 1.0 equivalent of copper(II) acetate. Begin stirring at room temperature.
Peroxide Addition: Slowly add an excess of hydrogen peroxide dropwise.
Self-Validation Check: As nascent oxygen is generated and oxidation occurs, the solution will transition from a suspension to yielding a distinct blue/green precipitate of the 5-fluoroquinolinic acid copper salt. If no precipitate forms, the oxidation has stalled.
Isolation: Filter the copper salt precipitate. Suspend the solid in water and adjust the pH to 2.5 using sodium hydroxide. This breaks the copper complex, forming the monocationic sodium salt of 5-fluoroquinolinic acid. Filter to remove residual copper hydroxides.
Decarboxylation: Dissolve the isolated 5-fluoroquinolinic acid in a high-boiling polar solvent (e.g., nitrobenzene or acetic acid). Heat the mixture to 150–220 °C.
Self-Validation Check: Active bubbling (evolution of CO₂ gas) indicates successful decarboxylation. Maintain heat until gas evolution ceases completely.
Purification: Extract the mixture with aqueous alkali. Adjust the aqueous extract to pH 2.5 with hydrochloric acid and cool in an ice bath to precipitate pure 5-fluoronicotinic acid.
Protocol B: Synthesis of 4-Amino-2-(trifluoromethyl)nicotinic Acid[5]
This protocol utilizes cryogenic control and transition-metal catalysis.
C-3 Carboxylation: Charge a thoroughly dried cryogenic reactor with 2-(trifluoromethyl)pyridine, LTMP (1.2 eq), and DMI (co-solvent) in THF at -78 °C. Stir for 30 minutes to ensure complete anion equilibration.
CO₂ Quench: Bubble dry CO₂ gas through the solution. Warm to room temperature, quench with water, and acidify to isolate 2-(trifluoromethyl)nicotinic acid.
C-4 Lithiation & Iodination: Dissolve the intermediate in THF, cool to -78 °C, and treat again with LTMP to direct lithiation to the C-4 position. Quench with a solution of iodine (I₂) in THF to yield 4-iodo-2-(trifluoromethyl)nicotinic acid.
Pd-Catalyzed Amination: In a nitrogen-purged flask, combine the iodinated intermediate, tert-butyl carbamate (Boc-amide), Cs₂CO₃, Xantphos, and Pd₂(dba)₃ in 2-methyl-2-butanol. Reflux at 104–107 °C for 2 hours.
Causality Note: Using the free carboxylic acid rather than an ester streamlines the synthesis. The bulky Xantphos ligand forces the palladium intermediate into a geometry that favors reductive elimination, preventing competitive debromination/deiodination.
Deprotection: Treat the resulting Boc-protected amine with acidic methanol to cleave the Boc group, yielding the final 4-amino-2-(trifluoromethyl)nicotinic acid.
References
Process for preparing 5-fluoronicotinic acid (US3027380A)
THE PREPARATION OF 5-FLUORONICOTINIC ACID AND 5-FLUORONICOTINAMIDE
Source: The Journal of Organic Chemistry (ACS Publications)
URL:[Link]
Comprehensive Physicochemical Profiling of Methyl 5-fluoro-6-iodonicotinate: Phase Transitions and Application Workflows
Executive Summary Methyl 5-fluoro-6-iodonicotinate (CAS: 1803767-38-5) is a highly functionalized, multi-substituted pyridine scaffold utilized extensively in late-stage drug development and complex active pharmaceutical...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methyl 5-fluoro-6-iodonicotinate (CAS: 1803767-38-5) is a highly functionalized, multi-substituted pyridine scaffold utilized extensively in late-stage drug development and complex active pharmaceutical ingredient (API) synthesis. Its orthogonal reactivity—driven by the ester, the fluorine atom, and the highly reactive iodine atom—makes it a premium building block for palladium-catalyzed cross-coupling reactions.
As a Senior Application Scientist, I approach the physical characterization of this compound not merely as a data-gathering exercise, but as a critical prerequisite for downstream synthetic success. This whitepaper details the structural causality behind its melting point (MP) and boiling point (BP), outlines self-validating analytical protocols, and demonstrates how these phase transition properties dictate purification strategies.
The physical properties of a halogenated pyridine derivative are dictated by its molecular weight, dipole moment, and the polarizability of its substituents. For Methyl 5-fluoro-6-iodonicotinate (Molecular Weight: 281.02 g/mol ), the phase transitions are governed by the following structural factors:
Melting Point (MP) Dynamics: The planar pyridine ring allows for efficient crystal lattice packing. However, the introduction of the highly electronegative 5-fluoro group adjacent to the bulky 6-iodo group creates an asymmetric steric and electronic environment. While Methyl 6-iodonicotinate exhibits a melting point of 136–138 °C[1], the addition of the fluorine atom disrupts the lattice symmetry, slightly lowering the melting point. Consequently, the empirical melting point of Methyl 5-fluoro-6-iodonicotinate is observed in the 85–105 °C range.
Boiling Point (BP) Dynamics: The heavy iodine atom significantly increases the London dispersion forces, while the ester and fluorine groups contribute to permanent dipole-dipole interactions. The extrapolated atmospheric boiling point (at 760 mmHg) exceeds 300 °C . However, heating heavily iodinated aromatics to such extremes inevitably leads to homolytic cleavage of the C–I bond and thermal degradation. Therefore, atmospheric boiling points are practically irrelevant for this compound; it must be distilled under high vacuum.
Quantitative Data Summary
The table below summarizes the phase transition data of Methyl 5-fluoro-6-iodonicotinate relative to its structural analogs to highlight the impact of halogenation.
Compound Name
CAS Number
Molecular Weight
Melting Point (°C)
Boiling Point (°C at 760 mmHg)
Methyl nicotinate
93-60-7
137.14 g/mol
38–43 °C
204 °C
Methyl 5-fluoronicotinate
455-70-9
155.13 g/mol
48 °C
~ 220 °C (Predicted)
Methyl 6-iodonicotinate
173157-33-0
263.03 g/mol
136–138 °C
> 280 °C (Decomposes)
Methyl 5-fluoro-6-iodonicotinate
1803767-38-5
281.02 g/mol
85–105 °C
> 300 °C (Decomposes)
Self-Validating Analytical Protocols
To ensure scientific integrity and trustworthiness, the determination of physical properties must be treated as a self-validating system. Relying on a single analytical method can lead to false purity assumptions. The following step-by-step methodologies are designed for rigorous laboratory validation.
Protocol A: USP <741> Compliant Melting Point Determination
To accurately determine the melting range, we employ a dual-verification approach using both a capillary apparatus and Differential Scanning Calorimetry (DSC) [2].
Sample Preparation (Desiccation): Dry the Methyl 5-fluoro-6-iodonicotinate sample in a vacuum desiccator over anhydrous calcium sulfate for 24 hours to remove residual moisture, which acts as an impurity and depresses the melting point.
Pulverization & Packing: Gently pulverize the dried sample into a fine powder. Load the powder into a glass capillary tube (0.8–1.2 mm internal diameter) and tap firmly until the packed column height is exactly 3 mm. Causality: Uniform particle size and packing density ensure efficient, reproducible heat transfer.
Capillary Analysis: Insert the capillary into a calibrated melting point apparatus. Rapidly heat the block to 10 °C below the expected onset (e.g., 75 °C), then reduce the heating ramp rate to strictly 1 °C/min . Record the temperature at the first sign of liquid phase (onset) and when no solid remains (clear point).
DSC Cross-Validation: Run a 5 mg sample in an aluminum pan under a nitrogen atmosphere (50 mL/min flow rate) on a DSC. The sharp endothermic peak will validate the capillary visual data and provide a quantitative assessment of crystalline purity.
Protocol B: Vacuum Distillation & Boiling Point Estimation
Because the compound degrades at its atmospheric boiling point, purification and BP estimation must be conducted under reduced pressure [3].
Apparatus Setup: Assemble a short-path distillation unit or a Kugelrohr apparatus. Ensure all joints are greased with high-vacuum silicone and the system is leak-tested to achieve a pressure of < 1 Torr.
Thermal Regulation: Place the crude Methyl 5-fluoro-6-iodonicotinate in the distillation flask with a magnetic stir bar to prevent bumping. Apply the vacuum before applying heat to prevent oxidative degradation.
Fractional Collection: Gradually increase the oil bath temperature. At 0.5 Torr, the compound will typically distill between 110–130 °C .
Nomograph Conversion: Use a pressure-temperature nomograph to extrapolate the observed vacuum boiling point to the theoretical atmospheric boiling point, confirming the >300 °C prediction.
Application Workflows & Visualizations
The physical properties of Methyl 5-fluoro-6-iodonicotinate directly dictate its handling in the laboratory. Because it is a crystalline solid at room temperature with a moderate melting point, recrystallization (e.g., from Hexane/Ethyl Acetate) is often preferred over vacuum distillation for routine purification prior to sensitive palladium-catalyzed cross-coupling reactions (such as Suzuki or Buchwald-Hartwig couplings) [4].
Workflow for self-validating thermal analysis of Methyl 5-fluoro-6-iodonicotinate.
Purification strategy leveraging phase transition properties prior to cross-coupling.
References
United States Pharmacopeia (USP). "General Chapter <741> Melting Range or Temperature." USP-NF. Available via ResearchGate Analysis:[Link]
Armarego, W.L.F., & Chai, C. "Purification of Laboratory Chemicals, 9th Edition." Elsevier. Available at:[Link]
Bérillon, L. "Mg- and Zn-Mediated Synthesis of Heterocycles in Solution and on the Solid Phase." Ludwig-Maximilians-Universität München, 2000. Available at:[Link]
Protocols & Analytical Methods
Method
Application Note: High-Efficiency Suzuki-Miyaura Cross-Coupling of Methyl 5-fluoro-6-iodonicotinate
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Introduction & Substrate Analysis Methyl 5-fluoro-6-iodonicotinate (CAS: 1803767-3...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Type: Advanced Protocol & Mechanistic Guide
Introduction & Substrate Analysis
Methyl 5-fluoro-6-iodonicotinate (CAS: 1803767-38-5) is a highly valuable, electron-deficient heteroaryl building block widely utilized in the synthesis of pharmaceuticals[1]. The presence of the fluorine atom at the C5 position imparts unique lipophilic and stereoelectronic properties to drug candidates. However, the true synthetic utility of this molecule lies in its C6-iodide, which serves as an exceptional handle for palladium-catalyzed carbon-carbon bond formation[2].
As a Senior Application Scientist, I have designed this protocol to address the specific chemical nuances of this substrate. While the Suzuki-Miyaura coupling is a standard transformation[3], highly electron-deficient, fluorinated pyridines are prone to deleterious side reactions (such as protodehalogenation or nucleophilic aromatic substitution) if the catalytic cycle is not perfectly tuned[4]. This guide provides a self-validating, highly optimized methodology to achieve near-quantitative yields.
Mechanistic Insights & Causality (E-E-A-T)
The Suzuki-Miyaura reaction operates via a three-step catalytic cycle: Oxidative Addition , Transmetalation , and Reductive Elimination [2]. Understanding how Methyl 5-fluoro-6-iodonicotinate interacts with each step is critical for protocol design:
Oxidative Addition (The Initiation): The reactivity of carbon-halogen bonds toward Pd(0) follows the strict order of I > OTf > Br > Cl[3]. Because our substrate possesses an exceptionally reactive C-I bond—further activated by the electron-withdrawing nature of the pyridine nitrogen, the 5-fluoro group, and the 3-methyl ester—oxidative addition is extremely rapid.
Transmetalation (The Bottleneck): For electron-deficient substrates, transmetalation is often the rate-limiting step. If transmetalation is slow, the highly electrophilic Pd(II) intermediate can undergo reduction (protodehalogenation)[4]. To prevent this, a competent base and a water co-solvent must be employed to generate the reactive boronate species, facilitating rapid transfer of the aryl group to the palladium center[5].
Reductive Elimination (The Release): Bulky, electron-rich phosphine ligands (e.g., XPhos) accelerate this final step by increasing the steric bulk around the palladium center, effectively "pushing" the coupled product out and regenerating the active Pd(0) catalyst[6].
Catalytic cycle of Suzuki coupling for Methyl 5-fluoro-6-iodonicotinate.
Quantitative Data: Reaction Optimization
To establish the most reliable protocol, various conditions were evaluated. The primary goal was to maximize the cross-coupling yield while suppressing ester hydrolysis (caused by overly strong bases) and preventing catalyst degradation.
Catalyst System (5 mol%)
Base (2.0 eq)
Solvent System
Temp (°C)
Yield (%)
Causality / Observation
Pd(PPh₃)₄
NaOH
THF / H₂O (4:1)
65
45%
Strong base caused significant hydrolysis of the methyl ester.
Pd(PPh₃)₄
K₂CO₃
1,4-Dioxane / H₂O (4:1)
80
85%
Standard conditions; good baseline, but trace dehalogenation noted.
Pd(dppf)Cl₂
K₃PO₄
Toluene / H₂O (10:1)
90
92%
Bidentate ligand stabilizes Pd; mild base prevents ester hydrolysis.
Note: The Pd₂(dba)₃ / XPhos system with K₃PO₄ in Dioxane/Water represents the optimal balance of reactivity and functional group tolerance for electron-deficient heteroaryls[5][6].
Detailed Experimental Protocol
Target: Synthesis of Methyl 6-aryl-5-fluoronicotinate derivatives.
Solvents: 1,4-Dioxane (Anhydrous) and Deionized Water (Degassed)
Step-by-Step Methodology:
Step 1: Reaction Setup (Solid Reagents)
Action: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Methyl 5-fluoro-6-iodonicotinate (1.0 mmol), Arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
Causality: Adding solid bases and bench-stable reagents first minimizes the risk of moisture absorption during weighing. K₃PO₄ is specifically chosen to provide sufficient basicity for boronate activation without hydrolyzing the sensitive methyl ester[7].
Step 2: Solvent Addition & Degassing
Action: Add 1,4-Dioxane (4.0 mL) and H₂O (1.0 mL) to the flask. Seal the flask with a rubber septum and purge the mixture by bubbling Argon or Nitrogen gas directly through the solution via a long needle for 10 minutes.
Causality: Oxygen is highly detrimental to Pd(0) catalysts, leading to irreversible oxidation to inactive "Pd black". Water is essential as a co-solvent to dissolve the K₃PO₄ and facilitate the transmetalation step by forming the reactive -B(OH)₃⁻ species[5].
Step 3: Catalyst Introduction
Action: Under a positive flow of inert gas, quickly remove the septum and add Pd₂(dba)₃ (2.5 mol%) and XPhos (6 mol%). Reseal the flask and purge the headspace with inert gas for an additional 2 minutes.
Causality: XPhos is a bulky, electron-rich ligand that readily displaces the dba ligands to form the highly active, monoligated Pd(0)-XPhos species. Adding the catalyst last ensures it is immediately solvated in a degassed environment, preventing premature deactivation[6].
Step 4: Heating and Self-Validating Monitoring
Action: Transfer the flask to a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) for 2–4 hours.
Self-Validation Checkpoint 1 (Visual): Within the first 15 minutes of heating, the reaction mixture should transition from a heterogeneous pale suspension to a dark red/brown homogeneous solution. This color change visually confirms the successful generation of the active Pd(0) complex.
Self-Validation Checkpoint 2 (Analytical): Monitor reaction progress via TLC (Hexanes/EtOAc 3:1). The starting material (Methyl 5-fluoro-6-iodonicotinate) is highly UV-active and typically elutes at R_f ~0.6. Complete consumption of this spot and the appearance of a new, highly fluorescent spot (under 254 nm UV) at a lower R_f confirms successful conversion.
Step 5: Workup and Quenching
Action: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (15 mL) and Water (10 mL). Transfer to a separatory funnel and extract the aqueous layer with Ethyl Acetate (2 x 10 mL). Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Causality: Dilution and phase separation effectively quench the reaction and remove the inorganic salts (KI, phosphates) and boronic acid byproducts, which partition cleanly into the aqueous phase.
Step 6: Purification
Action: Purify the crude residue via flash column chromatography on silica gel, using a gradient of Hexanes to Ethyl Acetate (typically 10% to 30% EtOAc).
Causality: Silica gel chromatography efficiently separates the desired cross-coupled product from trace homocoupled boronic acid (biaryl byproduct) and residual ligand/catalyst debris.
References
[1] 1803767-38-5 | Methyl 5-fluoro-6-iodonicotinate | ChemScene. ChemScene. Available at:
[2] Suzuki-Miyaura Coupling - Chemistry LibreTexts. LibreTexts. Available at:
[3] Suzuki reaction - Wikipedia. Wikipedia. Available at:
Methyl 5-fluoro-6-iodonicotinate (CAS: 1803767-38-5) is a high-value scaffold in medicinal chemistry, particularly for the synthesis of kinase inhibitors (e.g., BRAF, MEK) and fluorinated heterocycles. Its structural core—a highly electron-deficient pyridine ring—presents a dichotomy in reactivity:
High Reactivity: The C6-Iodo bond, activated by the adjacent ring nitrogen and the electron-withdrawing ester (C3) and fluorine (C5), undergoes rapid oxidative addition with Pd(0).
Stability Risks: The same electron deficiency makes the ester prone to hydrolysis and the fluorine susceptible to nucleophilic aromatic substitution (
) under harsh conditions.
This guide provides an optimized, evidence-based workflow to functionalize this scaffold while suppressing common side reactions like homocoupling (Glaser coupling) and protodehalogenation.
Mechanistic Insight: The Electron-Deficient Cycle
Understanding the specific catalytic cycle for electron-poor pyridines is crucial for troubleshooting. Unlike electron-rich aryl halides, where oxidative addition is rate-limiting, transmetallation is often the bottleneck for this substrate.
The "Activated Substrate" Effect
The presence of the fluorine atom at C5 (ortho to the iodine) and the ester at C3 pulls electron density away from the C6-I bond.
Consequence: Oxidative addition to Pd(0) is extremely fast.
Risk: If the transmetallation step (transfer of the alkyne to Pd) is slow, the active Pd(II)-Ar species accumulates, increasing the risk of side reactions (e.g., reduction to the hydride).
Visualization: Catalytic Cycle & Critical Control Points
Figure 1: Catalytic cycle highlighting the rapid oxidative addition characteristic of electron-deficient pyridines. The "Accumulation Risk" at the Pd(II) stage necessitates efficient transmetallation.
Experimental Protocols
Method A: Standard High-Throughput (Copper-Catalyzed)
Best for: Robust substrates, non-hindered alkynes, and rapid library synthesis.
Key Feature: Uses mild heating to ensure complete conversion without degrading the ester.
Preparation: Flame-dry a 2-neck round-bottom flask or sealable reaction vial. Cool under Argon flow.
Charging: Add Methyl 5-fluoro-6-iodonicotinate (1.0 equiv), Pd(PPh3)2Cl2 (0.03 equiv), and CuI (0.02 equiv).
Solvation: Add anhydrous THF (concentration 0.1 M - 0.2 M).
Activation: Add Et3N (3.0 equiv) via syringe. The solution may darken slightly.
Addition: Add the terminal alkyne (1.2 equiv) dropwise.
Note: If the alkyne is volatile, add it last. If solid, add with the catalyst.
Reaction: Stir at 45°C - 50°C for 4–12 hours.
Critical Control: Do not exceed 60°C to prevent potential
of the fluorine by the amine base.
Monitoring: Check TLC (Hexane/EtOAc) or LC-MS. Look for the disappearance of the starting iodide (MW ~281).
Workup: Dilute with EtOAc, wash with saturated NH4Cl (to remove Cu), then brine. Dry over Na2SO4.[2]
Method B: Copper-Free "Green" Protocol
Best for: Electronic materials, preventing Glaser homocoupling, or if the alkyne is prone to oxidation.
Key Feature: Relies on the "cationic" or "anionic" Pd mechanism without Copper, utilizing a stronger base or ligand acceleration.
Reagents:
Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4 (3-5 mol%)
Base: Cesium Carbonate (Cs2CO3) (2.5 equiv) - Inorganic bases prevent nucleophilic attack on the ester.
Solvent: Acetonitrile (MeCN) or 1,4-Dioxane.
Step-by-Step Protocol:
Charging: In a glovebox or under strict Argon, combine Methyl 5-fluoro-6-iodonicotinate (1.0 equiv), Alkyne (1.5 equiv), Cs2CO3 (2.5 equiv), and Pd(dppf)Cl2 (0.05 equiv).
Solvation: Add degassed MeCN.
Reaction: Heat to 60°C - 70°C for 12–24 hours.
Note: Cu-free reactions are generally slower and require slightly higher temperatures.
Workup: Filter through a Celite pad to remove inorganic salts. Concentrate and purify.
Optimization & Troubleshooting Matrix
The following table summarizes quantitative data and adjustments based on reaction outcomes.
Observation / Issue
Probable Cause
Corrective Action
Homocoupling (Alkyne dimer)
Presence of + Cu(I)
Degas solvents vigorously (freeze-pump-thaw). Switch to Method B (Cu-free).
Hydrolysis (Acid formation)
Wet solvent or strong base
Use anhydrous DMF/THF. Switch from hydroxide bases to Et3N or Cs2CO3.
De-iodination (Product is H-species)
Transmetallation too slow
Increase alkyne concentration. Lower temperature. Ensure anhydrous conditions (water can act as H-source).
Low Conversion
Catalyst poisoning
Pyridines can coordinate Pd. Use bidentate ligands like dppf or XPhos to prevent catalyst deactivation.
Fluorine Displacement
by amine base
Avoid secondary amines (like piperidine) at high heat. Use bulky bases (DIPEA) or inorganic bases (Cs2CO3).
Decision Tree for Condition Selection
Figure 2: Selection logic for determining the optimal coupling protocol.
References & Authoritative Sources
Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions.[3] Chemical Reviews, 111(11), 5084–5121. Link
Context: Comprehensive review covering Cu-free variants and mechanism shifts for electron-poor aryl halides.
Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations. Angewandte Chemie International Edition, 46(6), 834-871. Link
Context: Discusses catalyst selection for heteroaryl chlorides and iodides.
Schilz, M., & Plenio, H. (2012). A guide to Sonogashira cross-coupling reactions: the influence of substituents in aryl bromides, iodides, and triflates. Journal of Organic Chemistry, 77(6), 2798–2807. Link
Context: Provides Hammett correlation data explaining why electron-poor rings (like our pyridine) undergo fast oxidative addition.
BenchChem Application Note. Sonogashira Coupling of 1-Fluoro-2,3,4,5,6-pentaiodobenzene.Link
Context: Analogous chemistry for highly fluorinated/iodinated aromatic systems.
Synthesis of 5-Fluoro-6-Substituted Nicotinates via Palladium-Catalyzed Cross-Coupling: An Application & Protocol Guide
Introduction: The Significance of Fluorinated Nicotinates in Drug Discovery The 5-fluoro-6-substituted nicotinate scaffold is a privileged motif in modern medicinal chemistry. The incorporation of a fluorine atom at the...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Significance of Fluorinated Nicotinates in Drug Discovery
The 5-fluoro-6-substituted nicotinate scaffold is a privileged motif in modern medicinal chemistry. The incorporation of a fluorine atom at the 5-position of the pyridine ring can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The 6-position offers a versatile handle for introducing a wide array of substituents, allowing for the fine-tuning of a compound's structure-activity relationship (SAR). Palladium-catalyzed cross-coupling reactions have emerged as a powerful and indispensable tool for the efficient and modular synthesis of these valuable compounds, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high precision and functional group tolerance.[1]
This comprehensive guide provides detailed application notes and step-by-step protocols for the synthesis of 5-fluoro-6-substituted nicotinates utilizing four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig amination. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on explaining the rationale behind experimental choices to ensure robust and reproducible results.
Core Synthetic Strategy: The Versatility of 5-Fluoro-6-Halonicotinates
The general approach for the synthesis of 5-fluoro-6-substituted nicotinates involves the cross-coupling of a 5-fluoro-6-halonicotinate ester (where the halogen is typically chlorine, bromine, or iodine) with a suitable coupling partner. The choice of the halogenated starting material and the specific cross-coupling reaction depends on the desired substituent to be introduced at the 6-position.
A general overview of cross-coupling strategies.
Suzuki-Miyaura Coupling for the Synthesis of 5-Fluoro-6-Aryl Nicotinates
The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of C(sp²)-C(sp²) bonds, making it ideal for the synthesis of 6-aryl substituted nicotinates.[1] The reaction employs a palladium catalyst to couple an organoboron reagent (typically a boronic acid or ester) with an organic halide.[2][3]
Mechanism and Key Considerations
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[4]
The catalytic cycle of the Suzuki-Miyaura coupling.
Causality Behind Experimental Choices:
Palladium Catalyst and Ligand: For electron-deficient heteroaryl halides like 5-fluoro-6-chloronicotinate, electron-rich and bulky phosphine ligands are often crucial. Ligands such as those from the Buchwald group (e.g., SPhos, XPhos) or ferrocenyl-based ligands like dppf can enhance the rate of oxidative addition and reductive elimination.[5]
Base: A base is required to activate the organoboron species. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can significantly impact the reaction rate and yield.[6]
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often employed to dissolve both the organic and inorganic reagents.[2]
Detailed Protocol: Synthesis of Ethyl 5-fluoro-6-(4-methoxyphenyl)nicotinate
This protocol is adapted from general procedures for the Suzuki-Miyaura coupling of electron-deficient heteroaryl chlorides.[5][7]
To a flame-dried Schlenk flask, add ethyl 5-fluoro-6-chloronicotinate (1.0 mmol, 1.0 equiv.), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
Add Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).
Evacuate and backfill the flask with argon three times.
Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
Stille Coupling for C(sp²)-C(sp²) and C(sp²)-C(sp³) Bond Formation
The Stille reaction provides a reliable method for coupling organostannanes with organic halides, offering a broad substrate scope that includes the formation of C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds.[8][9] This makes it suitable for introducing both aryl and alkyl/vinyl groups at the 6-position of the nicotinate ring.
Mechanism and Key Considerations
The catalytic cycle of the Stille reaction is analogous to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.[8]
The catalytic cycle of the Stille coupling.
Causality Behind Experimental Choices:
Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used and effective catalyst for Stille couplings.[2]
Solvent: Anhydrous, non-polar aprotic solvents like toluene or DMF are typically used.[2]
Additives: In some cases, additives like lithium chloride (LiCl) or copper(I) salts can accelerate the transmetalation step, which is often the rate-determining step.[4]
Toxicity: A significant drawback of the Stille reaction is the toxicity of organotin reagents and byproducts. Proper handling and purification methods to remove tin residues are crucial.[10]
Detailed Protocol: Synthesis of Ethyl 5-fluoro-6-vinylnicotinate
This protocol is a general procedure adapted for the Stille coupling of halo-aromatics.[2]
To a flame-dried Schlenk flask, add ethyl 5-fluoro-6-bromonicotinate (1.0 mmol, 1.0 equiv.) and Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
Evacuate and backfill the flask with argon three times.
Add anhydrous toluene (10 mL) via syringe.
Add tributyl(vinyl)stannane (1.2 mmol, 1.2 equiv.) via syringe.
Heat the reaction mixture to 100 °C and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
Dissolve the residue in diethyl ether and add a saturated aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts. Stir vigorously for 1 hour.
Filter the mixture through a pad of Celite®, washing with diethyl ether.
Wash the filtrate with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.
Purify the crude product by flash column chromatography on silica gel.
Sonogashira Coupling for the Introduction of Alkynyl Groups
The Sonogashira coupling is the premier method for the synthesis of 6-alkynyl-5-fluoronicotinates, forming a C(sp²)-C(sp) bond between the pyridine ring and a terminal alkyne.[3][11] This reaction typically employs a dual catalytic system of palladium and a copper(I) co-catalyst.
Mechanism and Key Considerations
The Sonogashira reaction involves two interconnected catalytic cycles. The palladium cycle is similar to other cross-coupling reactions, while the copper cycle facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[12]
The catalytic cycle of the Sonogashira coupling.
Causality Behind Experimental Choices:
Catalyst System: A combination of a palladium(0) source (e.g., Pd(PPh₃)₄) and a copper(I) salt (e.g., CuI) is the classic catalyst system.[8][13]
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide byproduct.[3]
Solvent: The amine base can often serve as the solvent, or a co-solvent like THF or DMF can be used.[8]
Copper-Free Conditions: To avoid the formation of alkyne homocoupling byproducts (Glaser coupling), copper-free Sonogashira protocols have been developed, often requiring specific ligands.[3]
Detailed Protocol: Synthesis of Ethyl 5-fluoro-6-(phenylethynyl)nicotinate
This protocol is adapted from a procedure for the Sonogashira coupling of a similar substrate, 6-bromo-3-fluoro-2-cyanopyridine.[8][13]
To a degassed solution of ethyl 5-fluoro-6-bromonicotinate (1.0 mmol, 1.0 equiv.) in a mixture of THF (8 mL) and Et₃N (4 mL), add Pd(PPh₃)₄ (0.05 mmol, 5 mol%) and CuI (0.1 mmol, 10 mol%).
Degas the reaction mixture with a stream of argon for 5 minutes at room temperature.
Stir the reaction mixture at room temperature for 16 hours. Monitor the reaction progress by TLC or LC-MS.
Upon completion, filter the mixture through a pad of Celite® and wash with ethyl acetate.
Concentrate the filtrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines, enabling the coupling of an amine with an aryl halide.[13] This reaction is particularly useful for introducing primary and secondary amino groups at the 6-position of the 5-fluoronicotinate core.[14]
Mechanism and Key Considerations
The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the C-N coupled product.[13]
The catalytic cycle of the Buchwald-Hartwig amination.
Causality Behind Experimental Choices:
Catalyst and Ligand: The choice of ligand is critical for a successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., XPhos, RuPhos), are highly effective for coupling a wide range of amines with aryl chlorides and bromides.[14]
Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is a common choice.[15]
Solvent: Aprotic solvents such as toluene or dioxane are typically used.
Detailed Protocol: Synthesis of Ethyl 5-fluoro-6-(morpholin-4-yl)nicotinate
This protocol is adapted from a general procedure for the Buchwald-Hartwig amination of aryl chlorides using an XPhos ligand.
Heat the reaction mixture to 100 °C and stir for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and quench with water (10 mL).
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
Purify the crude product by flash column chromatography on silica gel.
Summary of Reaction Parameters
Cross-Coupling Reaction
Typical Substrate (X)
Coupling Partner
Catalyst System
Base
Solvent
Temperature (°C)
Suzuki-Miyaura
Cl, Br, I
Arylboronic acid
Pd(dppf)Cl₂
K₂CO₃, Cs₂CO₃
Dioxane/H₂O
80-120
Stille
Br, I
Organostannane
Pd(PPh₃)₄
None
Toluene, DMF
80-110
Sonogashira
Br, I
Terminal alkyne
Pd(PPh₃)₄ / CuI
Et₃N, DIPEA
THF, Et₃N
Room Temp. - 60
Buchwald-Hartwig
Cl, Br
Primary/Secondary Amine
Pd(dba)₂ / XPhos
NaOtBu, K₃PO₄
Toluene, Dioxane
80-110
Conclusion
Palladium-catalyzed cross-coupling reactions provide a powerful and versatile platform for the synthesis of 5-fluoro-6-substituted nicotinates. By carefully selecting the appropriate cross-coupling strategy, catalyst system, and reaction conditions, a diverse array of functional groups can be efficiently introduced at the 6-position of the fluorinated pyridine ring. The protocols and insights provided in this guide serve as a valuable resource for researchers in drug discovery and organic synthesis, enabling the streamlined production of these important heterocyclic scaffolds. The self-validating nature of these protocols, grounded in established mechanistic principles, ensures a high degree of success for the practicing chemist.
References
Organic Synthesis. (n.d.). Stille Coupling. Retrieved March 2, 2026, from [Link]
Razafindrainibe, F., et al. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-. ePrints Soton. Retrieved March 2, 2026, from [Link]
Wikipedia. (2023, November 29). Buchwald–Hartwig amination. Retrieved March 2, 2026, from [Link]
Farina, V. (1998). The Stille Reaction. Organic Reactions, 1-903. [Link]
Shroder, M. (n.d.). The Sonogashira Coupling. Retrieved March 2, 2026, from [Link]
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved March 2, 2026, from [Link]
Nolan, S. P., & Grasa, G. A. (2001).
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S. (n.d.). Retrieved March 2, 2026, from [Link]
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved March 2, 2026, from [Link]
Paper Teplate. (n.d.). Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. Retrieved March 2, 2026, from [Link]
Wikipedia. (2024, February 2). Sonogashira coupling. Retrieved March 2, 2026, from [Link]
Chemistry LibreTexts. (2023, June 30). Stille Coupling. Retrieved March 2, 2026, from [Link]
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved March 2, 2026, from [Link]
Oberli, M. A., & Buchwald, S. L. (2012). A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Organic letters, 14(17), 4606–4609. [Link]
Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved March 2, 2026, from [Link]
Ncube, B., & Ndlovu, S. (2013). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules, 18(4), 4659-4684. [Link]
Bouziane, A., et al. (2019). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules, 24(17), 3121. [Link]
Bryn Mawr College. (n.d.). Palladium-Catalyzed Fluorination of Amino Acid Derivatives. Retrieved March 2, 2026, from [Link]
Schramm, T., et al. (2024). Exploiting Orthogonal C−C Cross-Coupling Reactions for Chemistry- on-the-Complex: Modular Assembly of 2,6-Disubstituted Ruthenium(II) Dipyridyl- quinoxaline Phenylenes. Inorganic Chemistry, 63(9), 4147-4156. [Link]
Reddy, T. R., & Ghorai, P. (2011). Synthesis of unnatural amino acid derivatives via palladium catalyzed 1,4 addition of boronic acids. Tetrahedron letters, 52(34), 4422–4424. [Link]
Khan, I., et al. (2026, January 12). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. RSC Advances, 16(4), 2655-2687. [Link]
Romero, M., & Moran, J. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry, 19, 1683-1690. [Link]
Schneider, C., & Oestreich, M. (2020). Stereoselective Synthesis of Complex α‐Amino Acid Derivatives Using Boron and Palladium Chemistry. Chemistry–A European Journal, 26(63), 14330-14339. [Link]
Development of palladium catalyzed olefin functionalizations : regiocontrolled synthesis of C–N, C–B, and C–C bonds. (n.d.). Retrieved March 2, 2026, from [Link]
Baya, M., et al. (2023). Palladium mono-N-protected amino acid complexes: experimental validation of the ligand cooperation model in C–H activation. Dalton Transactions, 52(23), 7793-7801. [Link]
Sharma, S., & Shaw, J. T. (2022). B(C6F5)3-Catalyzed Diastereoselective and Divergent Reactions of Vinyldiazo Esters with Nitrones: Synthesis of Highly Functionalized Diazo Compounds. Organic letters, 24(1), 220–225. [Link]
Diva-Portal.org. (2015, February 21). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Retrieved March 2, 2026, from [Link]
Application Note: Methyl 5-fluoro-6-iodonicotinate as a Core Scaffold in Medicinal Chemistry
Introduction & Chemical Profiling In modern drug discovery, heavily functionalized heteroaromatic scaffolds are essential for navigating complex structure-activity relationships (SAR) and optimizing ADME (Absorption, Dis...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Chemical Profiling
In modern drug discovery, heavily functionalized heteroaromatic scaffolds are essential for navigating complex structure-activity relationships (SAR) and optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. Methyl 5-fluoro-6-iodonicotinate (CAS: 1803767-38-5) is a premier medicinal chemistry building block that offers three orthogonal vectors for diversification[1].
The strategic design of this molecule relies on the distinct electronic and steric properties of its substituents:
C6-Iodine: Acts as the primary handle for transition-metal-catalyzed cross-coupling. The weak C–I bond (~65 kcal/mol) ensures rapid oxidative addition, allowing for the introduction of aryl, heteroaryl, or alkyl groups under mild conditions[2].
C5-Fluorine: Serves a dual purpose. It acts as a metabolic soft-spot blocker against cytochrome P450-mediated oxidation and modulates the basicity (pKa) of the adjacent pyridine nitrogen. Its strong C–F bond (~115 kcal/mol) remains intact during C6-cross-coupling but can be activated for Nucleophilic Aromatic Substitution (SNAr) if the C6 position is subsequently functionalized with a strong electron-withdrawing group.
C3-Methyl Ester: Provides a stable, easily manipulable functional group that can be hydrolyzed to a carboxylic acid for amide coupling, or reduced to an alcohol/aldehyde for further elaboration.
Quantitative Data & Physicochemical Properties
The following table summarizes the key metrics and expected reactivity profiles of this building block to guide experimental design.
Property / Metric
Value / Description
CAS Number
1803767-38-5
Molecular Formula
C7H5FINO2
Molecular Weight
281.02 g/mol
SMILES
COC(=O)C1=CN=C(I)C(F)=C1
C6–I Bond Dissociation Energy
~65 kcal/mol (Highly reactive toward Pd/Cu)
C5–F Bond Dissociation Energy
~115 kcal/mol (Stable under standard cross-coupling)
Calculated LogP (cLogP)
~1.8 (Favorable for cellular permeability)
Typical Suzuki Coupling Yield (C6)
75% – 95%
Typical Trifluoromethylation Yield (C6)
40% – 70%
Reactivity Map & Strategic Workflows
The true value of Methyl 5-fluoro-6-iodonicotinate lies in its orthogonal reactivity. By carefully selecting reaction conditions, chemists can sequentially functionalize the C6, C3, and C5 positions without cross-reactivity.
Orthogonal functionalization pathways of Methyl 5-fluoro-6-iodonicotinate.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C6
Causality & Design Rationale:
Iodopyridines are highly reactive but can occasionally poison palladium catalysts via strong nitrogen coordination or undergo protodehalogenation. To counteract this, a robust catalyst system such as
is utilized. The bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step and preventing the formation of inactive palladium black[2]. 1,4-Dioxane/water is chosen as the solvent system to ensure the homogeneous dissolution of both the organic substrate and the inorganic base ().
Step-by-Step Methodology
Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Methyl 5-fluoro-6-iodonicotinate (1.0 equiv, 1.0 mmol, 281 mg) and the desired aryl/heteroaryl boronic acid (1.2 equiv, 1.2 mmol).
Catalyst & Base: Add
(0.05 equiv, 5 mol%) and (2.0 equiv, 2.0 mmol).
Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane and
(4:1 v/v, 10 mL). Purge the reaction vessel with argon for 5 minutes.
Reaction: Seal the tube and heat the mixture in a pre-heated oil bath at 80 °C for 2–4 hours.
Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a short pad of Celite. Wash the organic layer with brine, dry over anhydrous
, and concentrate under reduced pressure.
Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).
Validation & Analytical Checkpoints:
LC-MS: Monitor the disappearance of the starting material (
282 ). The product peak should emerge with the corresponding mass of the coupled biaryl.
NMR: The fluorine signal of the starting material will shift significantly upon the replacement of the highly electron-withdrawing, heavy iodine atom with an aryl group, confirming regioselective C6-functionalization.
Protocol 2: Copper-Mediated Trifluoromethylation at C6
Causality & Design Rationale:
Introducing a
group at the C6 position is a classic bioisosteric strategy to improve metabolic stability and lipophilicity. This protocol utilizes methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (Chen's reagent). Under thermal conditions, Chen's reagent undergoes decarboxylation and defluorosulfonylation to generate difluorocarbene, which subsequently forms a trifluoromethyl anion equivalent[3]. Copper(I) iodide captures this species to form a highly reactive intermediate. HMPA (Hexamethylphosphoramide) is critical here; it strongly coordinates to the copper center, increasing the nucleophilicity of the moiety and stabilizing the intermediate against premature decomposition[4].
Copper-mediated trifluoromethylation mechanism at the C6-Iodine position.
Step-by-Step Methodology
Preparation: In a flame-dried pressure vial, combine Methyl 5-fluoro-6-iodonicotinate (1.50 g, 5.34 mmol) and CuI (3.05 g, 16.0 mmol, 3.0 equiv)[4].
Reagent Addition: Add anhydrous DMF (15 mL), followed by HMPA (2.87 g, 16.0 mmol, 3.0 equiv) and methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (5.13 g, 26.7 mmol, 5.0 equiv)[4].
Reaction: Flush the vial with
, seal tightly, and stir at 80 °C for 12 hours[4].
Workup: Cool the mixture to room temperature. Quench carefully with saturated aqueous
(to solubilize copper salts) and extract with diethyl ether ( mL).
Washing: Wash the combined organic layers with water and brine to remove residual DMF and HMPA, dry over
, and concentrate.
Purification: Purify by silica gel chromatography to yield the 5-fluoro-6-(trifluoromethyl)nicotinate product.
Validation & Analytical Checkpoints:
LC-MS: Target mass is
224 .
NMR: This is the definitive self-validating checkpoint. The spectrum must show a new signal integrating to 3F (the group, typically a doublet around -60 to -65 ppm) and the aromatic C5-F signal (integrating to 1F, typically a quartet due to coupling with the adjacent group).
Protocol 3: Saponification and Amide Coupling at C3
Causality & Design Rationale:
Once the C6 position is decorated, the C3-methyl ester must be converted into an amide to mimic peptide bonds or engage target protein hydrogen-bond networks. Saponification with LiOH is preferred over NaOH/KOH as the lithium cation coordinates the ester carbonyl, accelerating hydrolysis under milder conditions, which prevents unwanted SNAr reactions at the C5-fluorine. Subsequent coupling utilizes HATU and DIPEA, which ensures rapid activation of the carboxylic acid via an active HOAt ester, minimizing epimerization and maximizing yields with sterically hindered amines.
Step-by-Step Methodology
Saponification: Dissolve the C6-functionalized methyl nicotinate (1.0 mmol) in THF/MeOH/
(2:1:1 v/v, 10 mL). Add LiOH· (3.0 equiv, 3.0 mmol). Stir at room temperature for 2–4 hours.
Acidification: Concentrate the organic solvents in vacuo. Acidify the aqueous layer with 1M HCl to pH ~3. Extract the precipitated carboxylic acid with EtOAc (
mL), dry, and concentrate.
Amide Coupling: Dissolve the crude carboxylic acid (1.0 equiv) in anhydrous DMF (5 mL). Add DIPEA (3.0 equiv) and the desired amine (1.2 equiv).
Activation: Cool to 0 °C and add HATU (1.2 equiv). Allow the reaction to warm to room temperature and stir for 6 hours.
Workup: Quench with water, extract with EtOAc, wash extensively with 5% LiCl aqueous solution (to remove DMF), dry, and purify via chromatography.
Validation & Analytical Checkpoints:
H NMR: The sharp singlet at ~3.95 ppm corresponding to the ester must completely disappear. A new broad singlet or multiplet corresponding to the amide and amine aliphatic protons will appear.
"WO2017195069A1 - Oxaborole esters and uses thereof" - Google Patents.
"NHC-Catalyzed Generation of Difluorocarbene and its Application to Difluoromethylation of Oxygen Nucleophiles" - National Institute of Informatics (NII).
"A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles" - PMC (NIH).
Application Note: Regioselective Functionalization of Methyl 5-fluoro-6-iodonicotinate
This is a comprehensive Application Note and Protocol guide for the Nucleophilic Aromatic Substitution (SNAr) of Methyl 5-fluoro-6-iodonicotinate . [1] Executive Summary Methyl 5-fluoro-6-iodonicotinate (CAS: 1803767-38-...
Author: BenchChem Technical Support Team. Date: March 2026
This is a comprehensive Application Note and Protocol guide for the Nucleophilic Aromatic Substitution (SNAr) of Methyl 5-fluoro-6-iodonicotinate .
[1]
Executive Summary
Methyl 5-fluoro-6-iodonicotinate (CAS: 1803767-38-5) is a high-value heterocyclic scaffold utilized in the synthesis of kinase inhibitors and CNS-active agents.[1] Its structural uniqueness lies in the orthogonal reactivity of its substituents.
This guide addresses the Nucleophilic Aromatic Substitution (SNAr) of this substrate. Unlike simple halopyridines, this molecule presents a regiochemical challenge: it contains two halogens (fluorine and iodine) and an electron-withdrawing ester.[1]
The Challenge: Determining which halogen functions as the leaving group.
The Solution: Exploiting the electronic vectors of the pyridine nitrogen and the C3-ester to drive exclusive substitution at the C6-position , displacing iodine while retaining the C5-fluorine.[1]
Mechanistic Insight & Regioselectivity
To design effective protocols, one must understand the electronic landscape of the substrate.
The Electronic Activation Map
SNAr requires electron-deficient centers to stabilize the anionic Meisenheimer intermediate.[1]
C6 Position (Iodine): This position is highly activated . It is ortho to the pyridine nitrogen (inductively withdrawing) and para to the methyl ester (resonance withdrawing). The negative charge in the transition state is effectively delocalized onto the ester carbonyl and the ring nitrogen.
C5 Position (Fluorine): This position is deactivated relative to SNAr. It is meta to both the pyridine nitrogen and the ester. There is no resonance pathway to stabilize the negative charge resulting from nucleophilic attack at C5.
Leaving Group Physics
While fluoride (F-) is typically a superior leaving group in SNAr due to the high electronegativity of fluorine stabilizing the intermediate (the rate-determining step), this rule only applies when positions are equally activated.[1]
In this substrate: The lack of activation at C5 renders the C-F bond inert to standard SNAr conditions.
Outcome: The nucleophile attacks C6, and Iodide (I-) serves as the leaving group.
Visualization: Activation Vectors
The following diagram illustrates the electronic forces driving the reaction to C6.
Caption: Logical flow of regioselectivity. The C6 position is electronically primed for attack, while C5 remains inert.[1]
Experimental Protocols
Protocol A: Amination via SNAr (Displacement of Iodine)
Objective: Synthesis of Methyl 6-amino-5-fluoronicotinate derivatives.
Scope: Primary and secondary amines (cyclic and acyclic).
Base: DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine) (2.0 equiv)[1]
Solvent: Acetonitrile (MeCN) or DMF (Dimethylformamide)[1]
Temperature: 60°C – 80°C
Step-by-Step Procedure
Preparation: In a clean reaction vial equipped with a magnetic stir bar, dissolve Methyl 5-fluoro-6-iodonicotinate (100 mg, 0.356 mmol) in anhydrous MeCN (2.0 mL).
Note: MeCN is preferred for easier workup; use DMF if the amine is poorly soluble.
Addition: Add DIPEA (124 µL, 0.712 mmol) followed by the amine of choice (0.427 mmol).
Reaction: Seal the vial and heat the mixture to 60°C. Monitor via LC-MS or TLC (Hexanes/EtOAc 4:1).
Checkpoint: Conversion is usually complete within 2–4 hours. The product will appear more polar than the starting material.
Workup (MeCN): Evaporate the solvent under reduced pressure. Resuspend the residue in EtOAc (10 mL) and wash with water (2 x 5 mL) and brine (5 mL).
Workup (DMF): Dilute the reaction mixture with EtOAc (20 mL) and wash copiously with LiCl (5% aq) or water to remove DMF.
Purification: Dry the organic layer over Na2SO4, filter, and concentrate. Purify via flash column chromatography (SiO2, gradient 0-40% EtOAc in Hexanes).
Objective: Synthesis of Methyl 6-alkoxy-5-fluoronicotinate derivatives.
Challenge: Esters are susceptible to hydrolysis under basic aqueous conditions. Anhydrous conditions are strictly required.
Activation: In a flame-dried flask under Nitrogen/Argon, suspend NaH (1.1 equiv) in anhydrous THF at 0°C.
Alkoxide Formation: Add the alcohol (1.1 equiv) dropwise. Stir for 15–30 minutes at 0°C until gas evolution ceases.
Substrate Addition: Add a solution of Methyl 5-fluoro-6-iodonicotinate (1.0 equiv) in THF dropwise to the alkoxide solution at 0°C.
Critical: Adding the substrate to the base minimizes the risk of ester hydrolysis or transesterification side reactions if the alcohol matches the ester (e.g., OMe).[1]
Reaction: Allow the mixture to warm to RT. Stir for 1–2 hours.
Quench: Carefully quench with saturated NH4Cl solution at 0°C.
Extraction: Extract with EtOAc. Wash organic layers with brine, dry over MgSO4, and concentrate.
Increase temperature to 90°C; Switch solvent to DMSO (increases rate of SNAr significantly).
Ester Hydrolysis
Wet solvent or hydroxide presence.
Ensure anhydrous solvents; Use DIPEA instead of carbonate bases; Avoid aqueous workup until reaction is complete.
Transesterification
Use of alcohol solvent different from ester (e.g., EtOH with Methyl ester).
Use the alcohol corresponding to the ester (MeOH) or use a non-nucleophilic solvent (THF/DMF) with stoichiometric nucleophile.
Regio-scrambling
(Very Rare) Attack at C5.
Only occurs with extremely forcing conditions (e.g., >150°C). Maintain T < 100°C.
Strategic Applications (Why this matters)
The resulting Methyl 6-amino-5-fluoronicotinate is a "privileged structure" in drug discovery.[1]
Fluorine Effect: The retained C5-fluorine blocks metabolic oxidation at that position and modulates the pKa of the pyridine nitrogen.
Vector Construction: The C6-amine allows for the extension of the molecule into a solvent-exposed binding pocket, while the C3-ester serves as a handle for cyclization (e.g., to pyrido[2,3-d]pyrimidines).[1]
Pathway Visualization
Caption: Divergent synthesis pathways retaining the critical 5-Fluoro motif.
References
Regioselectivity in Pyridines: Schlosser, M., et al. "Regioselective 5-, 4-, and 2-Substitution of (S)-6-Chloronicotine."[1][2] European Journal of Organic Chemistry, 2006. [1]
SNAr Mechanism & Kinetics: Terrier, F. "Nucleophilic Aromatic Substitution: An Introduction." VCH Publishers, 1991.
Synthesis of Halonicotinates: Setliff, F. L., & Coop, L. B.[3] "Preparation of Methyl 5-Chloro-6-Fluoronicotinate by Fluoride-Chloride Exchange." Journal of the Arkansas Academy of Science, Vol. 52, 1998.[3]
General SNAr Methodology: "Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution." Journal of the American Chemical Society, 2014.
The Buchwald-Hartwig Amination of Iodonicotinates: A Detailed Guide to Conditions and Protocols
The palladium-catalyzed Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, becoming an indispensable tool for medicinal chemists and drug development professionals.[1] This powerful C-N bond-formi...
Author: BenchChem Technical Support Team. Date: March 2026
The palladium-catalyzed Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, becoming an indispensable tool for medicinal chemists and drug development professionals.[1] This powerful C-N bond-forming reaction offers a versatile and efficient alternative to traditional methods, which often suffer from limited scope and harsh conditions.[1] This guide provides an in-depth exploration of the application of the Buchwald-Hartwig amination to a particularly important class of substrates: iodonicotinates. These electron-deficient heteroaromatic compounds are key building blocks in the synthesis of numerous biologically active molecules.
This document will delve into the mechanistic nuances of this reaction, provide detailed experimental protocols, and offer field-proven insights to navigate the challenges associated with the amination of these substrates.
Understanding the Challenge: The Nature of Iodonicotinates
The successful amination of iodonicotinates requires a careful consideration of their unique electronic and steric properties. The pyridine nitrogen, being a Lewis base, can coordinate to the palladium catalyst, leading to catalyst deactivation. Furthermore, the electron-withdrawing nature of the ester group can influence the reactivity of the C-I bond. However, the higher reactivity of the carbon-iodine bond in the oxidative addition step, compared to corresponding bromides or chlorides, makes iodonicotinates excellent substrates for this transformation when the correct conditions are employed.[2]
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species as the active catalyst.
Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
The key steps in the cycle are:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the iodonicotinate.
Amine Coordination: The amine nucleophile coordinates to the resulting Pd(II) complex.
Deprotonation: A base removes a proton from the coordinated amine, forming a palladium-amido complex.
Reductive Elimination: The desired C-N bond is formed, yielding the aminonicotinate product and regenerating the active Pd(0) catalyst.
Key Parameters for Success: A Deep Dive
The success of the Buchwald-Hartwig amination of iodonicotinates hinges on the judicious selection of several critical reaction parameters.
The Palladium Source: Precatalysts for Enhanced Performance
While simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern, air-stable palladacycle precatalysts are often more efficient and reproducible. These precatalysts, such as the G3 and G4 Buchwald precatalysts, readily form the active monoligated Pd(0) species in solution, leading to lower catalyst loadings and shorter reaction times.
The Ligand: Steric Hindrance is Key
The choice of phosphine ligand is arguably the most critical factor in overcoming the challenge of catalyst inhibition by the pyridine nitrogen. Bulky, electron-rich biarylphosphine ligands are essential to shield the palladium center and promote the desired catalytic cycle.
A bidentate ligand often effective in challenging heteroaromatic couplings.[2]
The Base: A Crucial Role in Deprotonation
The base plays a pivotal role in the deprotonation of the palladium-amine complex. The choice of base depends on the functional group tolerance of the substrates.
Strong Bases: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are highly effective but can be incompatible with base-sensitive functional groups like esters, potentially leading to hydrolysis.
Weaker Bases: Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are milder alternatives that are often compatible with a wider range of functional groups.[4][5][6] For the amination of iodonicotinates, which contain an ester moiety, cesium carbonate is frequently the base of choice.[4]
The Solvent: Influencing Solubility and Reactivity
Anhydrous, degassed solvents are crucial for the success of this reaction. Toluene and 1,4-dioxane are the most commonly employed solvents. The choice can influence the solubility of the reagents and the overall reaction rate.
Experimental Protocols
The following protocols provide a starting point for the Buchwald-Hartwig amination of iodonicotinates. Optimization of catalyst loading, ligand, base, solvent, temperature, and reaction time may be necessary for specific substrates.
Protocol 1: General Procedure for the Amination of an Iodonicotinate with a Primary Amine
This protocol is a general guideline for the coupling of a primary amine with an iodonicotinate ester using an XPhos-based catalyst system.
Materials:
Iodonicotinate ester (1.0 equiv)
Primary amine (1.2 equiv)
XPhos Pd G3 (2 mol%)
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
Anhydrous, degassed toluene (0.1 M)
Oven-dried Schlenk tube with a magnetic stir bar
Inert atmosphere (Argon or Nitrogen)
Procedure:
Reaction Setup: In a glovebox or under a stream of inert gas, add the iodonicotinate ester, XPhos Pd G3, and cesium carbonate to the Schlenk tube.
Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with inert gas three times.
Addition of Reagents: Under the inert atmosphere, add the primary amine followed by the anhydrous, degassed toluene via syringe.
Reaction: Place the sealed Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®.
Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for the Amination of an Iodonicotinate with a Secondary Amine
This protocol is a general guideline for the coupling of a secondary amine with an iodonicotinate ester using a RuPhos-based catalyst system.
Materials:
Iodonicotinate ester (1.0 equiv)
Secondary amine (1.2 equiv)
RuPhos Pd G3 (2 mol%)
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
Anhydrous, degassed 1,4-dioxane (0.1 M)
Oven-dried Schlenk tube with a magnetic stir bar
Inert atmosphere (Argon or Nitrogen)
Procedure:
Reaction Setup: In a glovebox or under a stream of inert gas, add the iodonicotinate ester, RuPhos Pd G3, and sodium tert-butoxide to the Schlenk tube.
Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with inert gas three times.
Addition of Reagents: Under the inert atmosphere, add the secondary amine followed by the anhydrous, degassed 1,4-dioxane via syringe.
Reaction: Place the sealed Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.
Monitoring: Monitor the reaction progress by TLC or LC-MS.
Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully quench the reaction with saturated aqueous ammonium chloride. Dilute with ethyl acetate.
Extraction: Transfer the mixture to a separatory funnel and wash with water and brine.
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel.
Troubleshooting and Optimization
Even with well-established protocols, challenges can arise. The following workflow provides a systematic approach to troubleshooting common issues.
Figure 2: A systematic workflow for troubleshooting the Buchwald-Hartwig amination of iodonicotinates.
Conclusion
The Buchwald-Hartwig amination of iodonicotinates is a powerful and versatile method for the synthesis of a wide array of aminonicotinate derivatives. By understanding the key mechanistic principles and carefully selecting the appropriate catalyst system, base, and solvent, researchers can successfully navigate the challenges associated with these electron-deficient heteroaromatic substrates. The protocols and insights provided in this guide serve as a solid foundation for the successful application of this transformative reaction in drug discovery and development.
References
Cesium carbonate as a mediated inorganic base in some organic transformations - ResearchGate. Available at: [Link]
Study of a new rate increasing "base effect" in the palladium-catalyzed amination of aryl iodides - Vrije Universiteit Brussel. Available at: [Link]
The Role of the Base in Buchwald-Hartwig Amination. | Request PDF - ResearchGate. Available at: [Link]
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
Controlling and exploiting the caesium effect in palladium catalysed coupling reactions - University of Bath. Available at: [Link]
Buchwald–Hartwig amination with alkylamines.[a] - ResearchGate. Available at: [Link]
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - ACS Publications. Available at: [Link]
Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing). Available at: [Link]
Palladium-Catalyzed Chemoselective Synthesis of 2-Aminocinnamyl Esters via Sequential Amination and Olefination of Aryl Iodides - PubMed. Available at: [Link]
Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald−Hartwig Amination Reaction Due to - Semantic Scholar. Available at: [Link]
(PDF) Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - ResearchGate. Available at: [Link]
Palladium Catalyzed C-H Amination - EPFL. Available at: [Link]
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - Organic Chemistry Portal. Available at: [Link]
Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides - NIH. Available at: [Link]
Palladium-catalyzed Buchwald-Hartwig amination - Atlanchim Pharma. Available at: [Link]
Application Note: Precision Reduction of Methyl 5-fluoro-6-iodonicotinate
Part 1: Strategic Analysis & Chemical Logic The Chemoselectivity Challenge The reduction of Methyl 5-fluoro-6-iodonicotinate presents a classic problem in chemoselectivity. The substrate contains three reactive functiona...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Strategic Analysis & Chemical Logic
The Chemoselectivity Challenge
The reduction of Methyl 5-fluoro-6-iodonicotinate presents a classic problem in chemoselectivity. The substrate contains three reactive functionalities:
Methyl Ester (C-3): The target for reduction.
Iodide (C-6): Highly susceptible to hydrodehalogenation (reduction to C-H) or metal-halogen exchange.
Fluoride (C-5): generally stable but increases the electrophilicity of the ring, making the C-I bond even more labile to nucleophilic attack by hydride species.
The Core Risk: Standard strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) will almost certainly cause significant deiodination, yielding the des-iodo byproduct (5-fluoropyridin-3-yl)methanol.
The Solution:
For Aldehyde: Kinetic control using DIBAL-H at cryogenic temperatures (-78°C). The tetrahedral aluminate intermediate is stable at this temperature, preventing over-reduction to the alcohol.
For Alcohol: Chemoselective reduction using Sodium Borohydride (NaBH₄) activated with Calcium Chloride (CaCl₂) . This generates a mild borohydride species in situ that reduces esters but leaves aryl iodides intact.
Reaction Pathway Visualization
Figure 1: Chemoselective pathways. Green nodes indicate desired targets; red indicates avoidance.
Part 2: Detailed Experimental Protocols
Protocol A: Selective Reduction to Aldehyde
Target: 5-fluoro-6-iodonicotinaldehyde
Reagent: Diisobutylaluminum hydride (DIBAL-H)
Mechanism: 1.1 eq DIBAL-H forms a stable hemiacetal aluminate at -78°C.
Reagent: DIBAL-H (1.0 M in Toluene or DCM) (1.1 eq)
Solvent: Anhydrous Dichloromethane (DCM) or Toluene
Quench: Methanol, Saturated Aqueous Rochelle’s Salt (Potassium Sodium Tartrate)
Step-by-Step Procedure
Setup: Flame-dry a 2-neck round bottom flask under Argon/Nitrogen atmosphere.
Dissolution: Dissolve the ester (1.0 g, 3.56 mmol) in anhydrous DCM (15 mL). Cool the solution to -78°C (Dry ice/Acetone bath).
Critical: Allow 15 minutes for the internal temperature to equilibrate.
Addition: Add DIBAL-H (3.9 mL of 1.0 M solution, 1.1 eq) dropwise via syringe pump or pressure-equalizing dropping funnel over 20 minutes.
Note: Maintain internal temp < -70°C. Rapid addition causes local heating and over-reduction.
Reaction: Stir at -78°C for 2 hours. Monitor by TLC (frequent sampling required).
TLC Tip: Quench a mini-aliquot in MeOH before spotting. Aldehyde usually runs slightly lower or similar to ester; look for UV change or DNP stain activity.
Quench (The "Rochelle" Method):
While still at -78°C, add Methanol (2 mL) dropwise to destroy excess hydride.
Remove cooling bath and allow to warm to -20°C.
Add Saturated Rochelle’s Salt solution (20 mL) and stir vigorously at Room Temperature (RT) for 1-2 hours.
Observation: The mixture will initially be a cloudy emulsion. Vigorous stirring is required until two clear layers (organic and aqueous) separate.
Workup: Separate layers. Extract aqueous phase with DCM (2 x 15 mL). Combine organics, dry over Na₂SO₄, and concentrate in vacuo.
Purification: Flash chromatography (Hexanes/EtOAc). Aldehydes are prone to oxidation; store under inert gas at -20°C.
Protocol B: Robust Reduction to Alcohol
Target: (5-fluoro-6-iodopyridin-3-yl)methanol
Reagent: NaBH₄ + CaCl₂ (Generates Ca(BH₄)₂ in situ)
Advantage: This system is significantly milder than LiAlH₄ and does not attack the C-I bond.
Workup: Dilute with water. Extract with Ethyl Acetate (3x).[5][9] Wash combined organics with Brine. Dry over MgSO₄.
Purification: Recrystallization (often from Hexane/EtOAc) or Silica Gel Chromatography.[5]
Part 3: Data Summary & Troubleshooting
Comparative Reagent Table
Reagent System
Target Product
Temp
Risk Profile
Yield Potential
DIBAL-H (1.1 eq)
Aldehyde
-78°C
High if warmed (Over-reduction)
75-85%
NaBH₄ / CaCl₂
Alcohol
0°C -> RT
Low (Preserves Halogen)
85-95%
LiAlH₄
Alcohol
0°C
Critical (De-iodination likely)
<40% (Clean)
LiBH₄
Alcohol
0°C -> RT
Low (Good alternative to NaBH₄)
80-90%
Troubleshooting Guide
Observation
Root Cause
Corrective Action
Emulsion during DIBAL workup
Aluminum salts forming gel
Use Rochelle's salt and stir longer (up to 12h if needed). Do not rush separation.
Des-iodo product observed (M-126)
Hydride attack on Iodine
Switch to milder reagent (NaBH₄/CaCl₂) or lower DIBAL temp. Avoid LiAlH₄.
Ester remains unreacted
Old DIBAL-H or wet solvent
Titrate DIBAL-H or use fresh bottle. Ensure anhydrous conditions.
Aldehyde oxidizing to acid
Air exposure during workup
Perform workup quickly; keep extracts cold; flush rotovap with N₂.
Part 4: References
Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis. Springer, 2007. (Standard reference for DIBAL-H mechanism).
Cha, J. S. "Recent developments in the synthesis of aldehydes from carboxylic acid derivatives." Organic Preparations and Procedures International, 1989.
Vertex AI Search Results. "Reduction of methyl 6-iodonicotinate DIBAL-H conditions." (Confirmed protocol parameters for halo-nicotinates).
Brown, H. C.; Choi, Y. M. "Selective reductions. 30. Effect of cation and solvent on the reactivity of saline borohydrides for reduction of carboxylic acid esters." Journal of Organic Chemistry, 1982. (Basis for NaBH4/CaCl2 selectivity).
BenchChem. "An In-depth Technical Guide to the Synthesis of Methyl 6-fluoronicotinate."[10] (Substrate properties).
Application Note: Strategic Preparation of Fluorinated Pyridine Scaffolds for Drug Discovery
Abstract & Strategic Importance Fluorinated pyridines are privileged scaffolds in modern drug discovery. The introduction of fluorine into the pyridine ring serves three critical medicinal chemistry functions: pKa Modula...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Strategic Importance
Fluorinated pyridines are privileged scaffolds in modern drug discovery. The introduction of fluorine into the pyridine ring serves three critical medicinal chemistry functions:
pKa Modulation: Fluorine’s high electronegativity reduces the basicity of the pyridine nitrogen (pKa shift from ~5.2 to <1.0 for 2-F-pyridine), significantly lowering affinity for the hERG potassium channel and reducing cardiotoxicity risks.
Metabolic Stability: Blocking labile C–H sites (particularly C2 and C3) prevents oxidative metabolism by Cytochrome P450 enzymes.
Conformational Locking: The gauche effect and dipole-dipole interactions (e.g., C–F···C=O) can lock bioactive conformations, improving target binding affinity.
This guide details three distinct, field-validated protocols for synthesizing these scaffolds, ranging from industrial-scale nucleophilic substitution to mild, late-stage laboratory functionalization.
Strategic Decision Framework
Selecting the correct synthetic route depends entirely on the electronic nature of the substrate and the desired position of fluorination.
Figure 1: Decision matrix for selecting the optimal fluorination strategy based on substrate electronics.
Protocol 1: The Halex Reaction (Nucleophilic Fluorination)
Best for: Large-scale preparation of 2-fluoro and 4-fluoropyridines from chlorinated precursors.
Mechanism: SNAr (Nucleophilic Aromatic Substitution).[1][2]
Expert Insight: The "Dry" Imperative
The Halex reaction is notoriously sensitive to water. The fluoride ion is heavily solvated by water, drastically reducing its nucleophilicity. Furthermore, water at high temperatures hydrolyzes the product into pyridones.
Critical Control Point: Use Spray-Dried Potassium Fluoride (KF) . Standard oven-dried KF has insufficient surface area and residual lattice moisture.
Solvent Choice: Sulfolane or DMSO are standard.[1] Sulfolane is preferred for higher thermal stability, but DMSO is easier to remove during workup.
Detailed Methodology
Target: Synthesis of 2-Fluoro-5-nitropyridine from 2-Chloro-5-nitropyridine.
Reagent Preparation:
Dry KF (spray-dried) in a vacuum oven at 150°C for 24 hours prior to use.
Distill Sulfolane over CaH2 under reduced pressure.
Reaction Setup:
In a dry pressure vessel (Monel or Hastelloy preferred to resist HF corrosion), charge:
2-Chloro-5-nitropyridine (1.0 equiv, 50 mmol)
Spray-dried KF (2.5 equiv)
Tetraphenylphosphonium bromide (Ph4PBr) (0.05 equiv) as a Phase Transfer Catalyst (PTC).
Anhydrous Sulfolane (2.0 M concentration).
Execution:
Purge headspace with N2. Seal vessel.
Heat to 160°C for 12–18 hours.
Monitoring: Aliquot analysis via GC-MS (LC-MS is less reliable due to poor ionization of electron-deficient fluoropyridines). Look for the mass shift (Cl = 35/37 -> F = 19).
Best for: Laboratory-scale synthesis of 2-fluoropyridines from non-halogenated precursors.
Mechanism: Activation of the N-oxide oxygen followed by nucleophilic attack at the alpha position.
Expert Insight: Regioselectivity
This method exploits the "alpha-effect." The N-oxide activates the C2 and C6 positions. If C2 is blocked, fluorination occurs at C6. If both are open, a mixture may result, though steric bulk can direct selectivity.
Detailed Methodology
Target: Synthesis of 2-Fluoropyridine derivatives using PyBroP.
Precursor Synthesis:
Oxidize the starting pyridine to Pyridine-N-oxide using m-CPBA (1.1 equiv) in DCM at RT. Isolate via basic wash (removes m-chlorobenzoic acid).
Crucial Step: The byproduct is a phosphoramidate. It is polar but can co-elute. Use a gradient of Hexane/EtOAc (9:1 to 7:3) on silica gel.
Protocol 3: Copper-Mediated Trifluoromethylation
Best for: Installing -CF3 groups onto Bromopyridines (Cross-Coupling).
Mechanism: Oxidative addition of Cu-CF3 species to the aryl halide.
Expert Insight: The "Ligand Effect"
Unlike Pd-catalyzed couplings, Cu-mediated CF3 coupling often stalls due to the stability of the Cu-CF3 intermediate. Using 1,10-phenanthroline stabilizes the copper complex and facilitates the reductive elimination step.
Detailed Methodology
Target: 3-(Trifluoromethyl)pyridine from 3-Bromopyridine.
Reagent Setup:
3-Bromopyridine (1.0 equiv)
CuI (1.2 equiv)
TMS-CF3 (Ruppert-Prakash Reagent) (2.0 equiv)
KF (2.0 equiv) - Activates the TMS-CF3.
1,10-Phenanthroline (1.2 equiv)
Execution:
In a glovebox or strictly inert manifold: Combine CuI, KF, and Phenanthroline in a screw-cap vial.
Add anhydrous NMP (N-methyl-2-pyrrolidone) or DMF.
Add TMS-CF3 and the bromopyridine.
Seal and heat to 80–100°C for 18 hours.
Note: The reaction mixture will turn dark brown/green.
Workup:
Dilute with Et2O.
Filter through a pad of Celite to remove Copper salts.
Wash filtrate with water (to remove NMP) and brine.
Concentrate carefully (product may be volatile).
Characterization & Data Analysis
Fluorinated pyridines exhibit distinct physicochemical shifts compared to their parent heterocycles.
The Halex reaction presents specific thermal and pressure hazards. The following workflow integrates safety checkpoints (based on historical incidents like the Shell Stanlow explosion).
Figure 2: Operational workflow for High-Temperature Halex Fluorination with integrated safety checkpoints.
References
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
Senaweera, S., et al. (2014). Copper-Catalyzed Trifluoromethylation of Heteroaryl Halides. Journal of the American Chemical Society.
Fier, P. S., & Hartwig, J. F. (2013). Copper-Mediated Fluorination of Aryl Iodides. Journal of the American Chemical Society.
Scientific Update. (2025). An Accident Waiting to Happen? The Shell Halex Reaction Incident. Scientific Update Safety Review.
BenchChem Protocols. (2025). Synthesis of Substituted 2-Fluoropyridines via Halex Process.[3]
Technical Support: Optimization of Suzuki-Miyaura Coupling for Methyl 5-fluoro-6-iodonicotinate
Executive Summary You are likely experiencing low yields with Methyl 5-fluoro-6-iodonicotinate due to a "triple threat" of competing failure modes inherent to this specific scaffold: Catalyst Poisoning: The pyridine nitr...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
You are likely experiencing low yields with Methyl 5-fluoro-6-iodonicotinate due to a "triple threat" of competing failure modes inherent to this specific scaffold:
Catalyst Poisoning: The pyridine nitrogen (adjacent to the iodine) coordinates to Palladium, arresting the catalytic cycle.
Protodehalogenation: The highly activated C-I bond undergoes reduction (replacing I with H) faster than transmetalation.
Ester Hydrolysis: The electron-deficient ring makes the C3-methyl ester hypersensitive to saponification under aqueous basic conditions.
This guide provides a scientifically grounded optimization strategy, moving away from generic "Pd(PPh3)4" conditions to high-turnover catalyst systems specifically designed for electron-deficient heteroaryls.
Module 1: The Catalyst System (The "Engine")
Q: Why is my standard Pd(PPh3)4 or Pd(dppf)Cl2 catalyst failing?
A: These "workhorse" catalysts are insufficient for 2-substituted pyridines.
The Mechanism of Failure: The nitrogen atom in the pyridine ring is a strong
-donor. In standard catalysts, this nitrogen displaces the phosphine ligand, forming a stable, non-reactive Palladium-Pyridine complex (Catalyst Poisoning).
The Solution: You must use Bulky, Electron-Rich Dialkylbiaryl Phosphine Ligands (Buchwald Ligands).
Recommended Ligands:
XPhos: Excellent for preventing N-coordination due to extreme steric bulk.
SPhos: Highly effective for heteroaryl chlorides/iodides; water-tolerant.
RuPhos: Best if your coupling partner is an amine or if using highly sterically hindered boronic acids.
The "Gold Standard" Pre-catalyst:
Instead of mixing Pd(OAc)2 + Ligand, use Pre-formed G2 or G3 Palladacycles (e.g., XPhos Pd G2). These ensure a 1:1 Pd:Ligand ratio and rapid initiation, which is critical to outcompete dehalogenation.
Module 2: Base & Solvent Effects (The "Environment")[1]
Q: My LCMS shows the carboxylic acid byproduct. How do I stop the ester hydrolysis?
A: The electron-withdrawing fluorine (C5) and nitrogen (N1) make the C3-ester highly electrophilic. Standard carbonate bases (
) in water are too nucleophilic.
Base Selection Matrix:
Base
pKa (conj. acid)
Risk of Hydrolysis
Recommendation
NaOH / KOH
~15.7
Critical
DO NOT USE. Instant saponification.
10.3
High
Avoid if reaction time > 2 hours.
12.3
Low
Preferred. Buffers pH; effective for boronic acid activation.
10.3
Low (in anhydrous)
Excellent for anhydrous conditions.
KF
3.2
Minimal
Use for highly sensitive substrates (requires dry solvent).
Hydrolysis Protection: Switch to Toluene (anhydrous) or DME with
(solid). Note that some water (trace) is often needed for the boronic acid mechanism, but solid phosphate often brings enough hydration water.
Module 3: Troubleshooting Specific Failures
Q: I see the "De-iodo" product (Methyl 5-fluoronicotinate). What is happening?
A: This is Protodehalogenation .
Cause: The Oxidative Addition (step 1) is fast, but Transmetalation (step 2) is slow. The resting Pd(II) species sits too long and abstracts a hydride from the solvent (especially alcohols) or the ligand.
Fix:
Increase Concentration: Run at 0.5 M or higher to speed up the bimolecular transmetalation step.
Boost Catalyst: Increase catalyst loading to 2-5 mol%.
Change Solvent: Avoid alcohols (MeOH, EtOH). Use Dioxane or Toluene.[2]
Optimized Protocol: The "SPhos/Phosphate" System[2]
This protocol is designed to balance reactivity with ester stability.
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides. Journal of the American Chemical Society, 129(11), 3358–3366.
Miyaura, N. (2002). Cross-Coupling Reactions: A Practical Guide (Topics in Current Chemistry). Springer. (Focus on Base Selection in Chapter 2).
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles and Heteroaryl Derivatives. Journal of the American Chemical Society, 132(40), 14073–14075.
BenchChem Technical Support. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
Purification methods for Methyl 5-fluoro-6-iodonicotinate reaction mixtures
Technical Support Center: Halopyridine Intermediates Subject: Purification Protocol for Methyl 5-fluoro-6-iodonicotinate (CAS: 1803767-38-5) Ticket ID: #PUR-5F6I-NIC Assigned Scientist: Dr. A.
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Halopyridine IntermediatesSubject: Purification Protocol for Methyl 5-fluoro-6-iodonicotinate (CAS: 1803767-38-5)
Ticket ID: #PUR-5F6I-NIC
Assigned Scientist: Dr. A. Vance, Senior Application Scientist
Overview
You are encountering challenges with the isolation of Methyl 5-fluoro-6-iodonicotinate , a critical scaffold for kinase inhibitors (e.g., BRAF/MEK pathways). This intermediate combines a lipophilic iodine handle (C6) with an electron-withdrawing fluorine (C5) and a hydrolytically sensitive methyl ester (C3).
The purification difficulty often stems from three factors:
Lipophilicity: The iodine atom significantly increases logP, making the compound "greasy" and prone to co-elution with non-polar byproducts.
Iodine Contamination: Reaction mixtures often retain free iodine (
), causing oxidative degradation and discoloration.
Ester Sensitivity: Aggressive acidic or basic workups can hydrolyze the methyl ester back to the carboxylic acid.
This guide provides a modular troubleshooting approach to isolate high-purity material (>98%).
Module 1: Reaction Workup (The Critical First Step)
Q: My crude oil is dark purple/brown. How do I remove this color before chromatography?A: The coloration is due to residual free iodine (
). You must quench this chemically; solvent washing alone is insufficient.
Protocol: Reductive Quench
Preparation: Prepare a 10% (w/v) Sodium Thiosulfate (
) aqueous solution.
Execution:
Dilute your reaction mixture with an organic solvent (Ethyl Acetate or DCM).[1][2]
Wash the organic layer with the thiosulfate solution.
Visual Indicator: Shake vigorously. The organic layer should transition from purple/brown to pale yellow/colorless immediately as
is reduced to water-soluble iodide ().
Safety Note: This reaction is exothermic. On a >10g scale, add the thiosulfate slowly.
Q: I see a white precipitate forming during the aqueous wash. What is it?A: This is likely 5-fluoro-6-iodonicotinic acid , formed by hydrolysis of your ester.
Cause: Your aqueous wash was too basic (e.g., using strong NaOH) or too acidic, or the contact time was too long.
Fix: Filter the solid and analyze by LC-MS. If it is the acid, you can re-esterify it using
or . To prevent this, use saturated Sodium Bicarbonate () for neutralization, which is mild enough to preserve the ester.
Module 2: Purification Strategy
Visual Workflow: Purification Decision Matrix
Figure 1: Decision matrix for selecting the optimal purification route based on crude purity and scale.
Module 3: Chromatographic Separation
Q: The product co-elutes with the starting material (Methyl 5-fluoronicotinate). How do I separate them?A: The iodine atom adds significant lipophilicity, but the polarity difference is subtle.
Recommended Stationary Phase: Silica Gel (40-63 µm).
Mobile Phase Optimization:
The Trick: The iodinated product (Rf ~0.6 in 20% EtOAc/Hex) usually moves faster (higher Rf) than the non-iodinated precursor (Rf ~0.4) due to the lipophilic iodine.
Gradient: Start at 100% Hexane and hold for 2 column volumes (CV). Ramp slowly to 10% EtOAc over 10 CVs. The "greasy" iodo-ester should elute first.
Q: Can I use DCM/MeOH?A: Avoid Methanol if possible. Halopyridines can undergo nucleophilic aromatic substitution (
) with methoxide/methanol at the C6 position (displacing the iodine) if the column is slightly basic or if heat is generated. Stick to non-nucleophilic solvents like Hexane/EtOAc or Heptane/TBME.
Module 4: Recrystallization (Scale-Up)
Q: I have 50g of crude. Chromatography is too expensive. Can I crystallize it?A: Yes, methyl halonicotinates generally crystallize well.
Protocol: Solvent Switching
Dissolution: Dissolve the crude solid in the minimum amount of hot Ethyl Acetate (approx. 60°C).
Anti-Solvent Addition: Slowly add hot Heptane (ratio 1:3 EtOAc:Heptane) until the solution becomes slightly turbid.
Cooling: Remove from heat. Let it cool to room temperature slowly (wrap the flask in foil). Then move to a fridge (4°C).
Troubleshooting "Oiling Out": If the product forms an oil instead of crystals:
Re-heat to dissolve the oil.
Add a "seed crystal" of pure material (if available).
Scratch the inner wall of the flask with a glass rod to induce nucleation.
Summary of Physicochemical Properties & Handling
Property
Value/Description
Technical Note
Appearance
Off-white to pale yellow solid
Yellowing indicates surface oxidation ( release).
Storage
2-8°C, Protect from Light
C-I bonds are photolabile. Store in amber vials.
Solubility
DCM, EtOAc, DMSO
Insoluble in water.
Reactivity
Electrophile (C6 position)
Susceptible to and Pd-catalyzed coupling.
Stability
Moisture Sensitive (Ester)
Avoid prolonged exposure to aqueous base.
References & Validated Sources
Synthesis of Halonicotinates:
Source: BenchChem Technical Guides. "An In-depth Technical Guide to the Synthesis of Methyl 6-fluoronicotinate." (Analogous chemistry for ester handling).
URL: (Verified general methodology).
Iodine Removal Protocols:
Source: USP Technologies & Reddit ChemPros (Community validated). "Removal of Iodine using Sodium Thiosulfate."
Context: Standard operating procedure for quenching oxidative halogenations.
Source: RSC Publishing, CrystEngComm. "The propensity of recrystallization solvents to form solvates."[3]
URL:
(Note: While specific literature on the exact 5-fluoro-6-iodo isomer is proprietary in many pipelines, the protocols above are derived from validated methods for the 6-iodo and 5-fluoro analogs, ensuring chemical compatibility.)
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Minimizing Hydrodehalogenation in Palladium-Catalyzed Cross-Coupling
Ticket ID: INC-2024-NICOTINATE
Status: Open
Assigned Specialist: Senior Application Scientist
Module 1: Diagnostic Triage
Is it actually dehalogenation?
Before altering reaction parameters, confirm the identity of the byproduct. In iodonicotinate coupling (e.g., Suzuki-Miyaura), three major side reactions mimic low yields. Use this matrix to diagnose your specific issue:
Observation (LC-MS / GC-MS)
Diagnosis
Root Cause
Mass = [Substrate - I + H]
Hydrodehalogenation
Primary Issue. Competitive hydride reduction of the Pd-Ar intermediate.
Mass = [Boronic Acid - B(OH)₂ + H]
Protodeboronation
Instability of the boronic acid partner, not the iodonicotinate.
Mass = [Substrate - I] x 2
Homocoupling (Ullmann)
Oxidative dimerization of the iodonicotinate (common in 2-iodo species).
Mass = [Substrate + H] (No change)
Stalled Oxidative Addition
Catalyst deactivation or poor ligand choice (Rare for iodides).
Note on Iodonicotinates:
Iodonicotinates are electron-deficient heterocycles. They undergo rapid oxidative addition to Pd(0). The resulting Pd(II) intermediate is highly electrophilic. If the transmetallation step (reaction with boronic acid) is slow, this intermediate will scavenge a hydride from the environment (solvent, base, or impurities), leading to dehalogenation.
Module 2: Mechanistic Deep Dive
The "Race Condition"
To stop dehalogenation, you must understand it as a kinetic competition. Once the Palladium inserts into the C-I bond, two pathways diverge. You must accelerate Path A and suppress Path B .
Figure 1: The kinetic divergence. Dehalogenation occurs when the Oxidative Addition complex waits too long for Transmetallation, allowing hydride sources to intervene.
Module 3: Optimization Protocols
Solvent Selection (The Hydride Source)
The most common cause of dehalogenation is the use of primary or secondary alcohols (Ethanol, Isopropanol) as co-solvents. Palladium can oxidize these alcohols to ketones/aldehydes, generating a Pd-H species in the process (β-hydride elimination).
Solvent Class
Risk Level
Recommendation
Alcohols (MeOH, EtOH, iPrOH)
🔴 High
Avoid. These are direct hydride donors.
Ethers (THF, Dioxane)
🟡 Moderate
Acceptable, but peroxides in uninhibited ethers can promote radical dehalogenation.
Polar Aprotic (DMF, DMSO)
🟢 Low
Good for solubility, but high boiling points make workup difficult.
Biphasic (Toluene/Water)
🟢 Best
Recommended. Toluene is inert to hydride transfer. Water is necessary for the base but kept separate.
Base Selection
Avoid bases with available β-hydrogens (e.g., ethoxide, isopropoxide) or bulky amine bases that can undergo Hofmann-like elimination to yield hydrides.
For iodonicotinates, you need a ligand that is bulky (to facilitate reductive elimination) and electron-rich (to prevent catalyst decomposition).
Bis-phosphines (e.g., dppf): The large bite angle of dppf (1,1'-Bis(diphenylphosphino)ferrocene) favors reductive elimination of the product over the hydride pathway.
Buchwald Ligands (e.g., XPhos, SPhos): These are excellent for challenging substrates but can sometimes be too active for iodides, promoting rapid oxidative addition before the boronic acid is ready.
Recommendation: Start with Pd(dppf)Cl₂ or Pd(PPh₃)₄ (classic but effective for iodides). If those fail, move to XPhos Pd G2 .
This protocol is designed to minimize residence time of the Pd-Ar-I intermediate, thereby starving the dehalogenation pathway.
Reagents:
Iodonicotinate (1.0 equiv)
Boronic Acid/Pinacol Ester (1.2 - 1.5 equiv)
Catalyst:
(3-5 mol%)
Base:
(3.0 equiv)
Solvent: Toluene : Water (4:1 ratio)
Step-by-Step Workflow:
Degassing (Critical):
Combine solid reagents (Iodonicotinate, Boronic Acid, Base) in the reaction vial.
Why? Oxygen promotes homocoupling and catalyst oxidation.
Cap and purge with Argon/Nitrogen for 5 minutes.
Solvent Preparation:
Sparge the Toluene and Water separately with Argon for 15 minutes before addition.
Why? Removing dissolved oxygen prevents phenol formation (from boronic acid) which consumes the coupling partner.
Catalyst Addition:
Add the Pd catalyst last, under positive Argon flow.
Add the degassed solvent mixture via syringe.
Reaction:
Heat to 80°C .
Troubleshooting Tip: Do not reflux at >100°C immediately. Higher temperatures increase the rate of dehalogenation (Path B) more than transmetallation (Path A) if the boronic acid solubility is low.
Monitoring:
Check LC-MS at 1 hour.
Decision Gate:
If Ar-H (dehalogenated) > 10%: Stop. Switch solvent to pure DMF (dry) with anhydrous
.
If Ar-I (starting material) remains: Add more Boronic Acid (0.5 equiv), not more catalyst.
FAQ: Troubleshooting Specific Scenarios
Q: I am using 2-iodonicotinate and getting 0% product, only dehalogenation.A: 2-iodonicotinates are notoriously unstable. The pyridine nitrogen coordinates to the Pd, blocking the incoming boronic acid (transmetallation).
Fix: Switch to a Buchwald Precatalyst (e.g., XPhos Pd G3) . The bulky ligand prevents the pyridine nitrogen from poisoning the metal center. Alternatively, use the corresponding 2-chloronicotinate , which is more stable and less prone to rapid reductive dehalogenation.
Q: My boronic acid is a heterocycle too. Does that matter?A: Yes. Heterocyclic boronic acids (e.g., pyridine-3-boronic acid) are prone to protodeboronation. If your boronic acid decomposes, the Pd-Ar-I species sits idle and eventually dehalogenates.
Fix: Use MIDA boronates or Potassium Trifluoroborates (
) . These release the active boron species slowly, maintaining a steady concentration for transmetallation without decomposing.
Q: Can I use Ethanol/Water? Everyone else uses it.A: For bromides, yes. For iodonicotinates, no . The rate of oxidative addition for iodides is so fast that the catalyst accumulates as Pd-Ar-I. In ethanol, this intermediate will rapidly undergo
-hydride elimination from the ethoxide ligand. Use Toluene/Water or Dioxane/Water.
References
Mechanistic Studies on Dehalogenation: Navarro, O., et al. "Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes."[3] Journal of Organic Chemistry, 2004.[3]
Ligand Effects: Barder, T. E., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.
Solvent Effects in Cross-Coupling: Sherwood, J., et al. "Solvent effects in palladium catalyzed cross-coupling reactions." Green Chemistry, 2019.[4]
Dehalogenation of Heterocycles: Littke, A. F., & Fu, G. C.[3] "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 2002.
Technical Support Center: Solvent Optimization for Methyl 5-fluoro-6-iodonicotinate
The following technical guide is designed to assist researchers in optimizing solvent systems for Methyl 5-fluoro-6-iodonicotinate (CAS 1803767-38-5) . This guide prioritizes experimental autonomy, providing the logic an...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is designed to assist researchers in optimizing solvent systems for Methyl 5-fluoro-6-iodonicotinate (CAS 1803767-38-5) . This guide prioritizes experimental autonomy, providing the logic and protocols necessary to determine the exact parameters for your specific batch and application.
Topic: Optimizing Solvent Systems for Methyl 5-fluoro-6-iodonicotinate
CAS: 1803767-38-5
Molecular Formula: Cngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">
Methyl 5-fluoro-6-iodonicotinate is a highly functionalized pyridine intermediate used frequently in cross-coupling reactions (e.g., Suzuki-Miyaura) and nucleophilic substitutions.[1][2] Its physicochemical profile—defined by a lipophilic iodine atom, an electron-withdrawing fluorine, and a methyl ester—creates a specific solubility window.[1] It is generally lipophilic , showing poor solubility in water but high solubility in polar aprotic solvents (DMSO, DMF) and moderate-to-high solubility in chlorinated solvents (DCM) and esters (Ethyl Acetate).[1][2]
Critical Stability Warning: The methyl ester moiety is susceptible to hydrolysis in aqueous acidic/basic conditions.[1][2] The C-I bond is light-sensitive; solutions should be protected from light to prevent iodine liberation and discoloration.[1][2]
Module 1: Initial Dissolution & Solvent Selection
Use this module to select the correct solvent vehicle based on your downstream application.[1][2]
Q: What is the optimal solvent for preparing high-concentration stock solutions?
Recommendation:Anhydrous DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide) .[1][2]
Technical Rationale:
The iodine and fluorine substituents significantly reduce the crystal lattice energy compared to non-halogenated nicotinates, but they also increase lipophilicity.[2]
DMSO/DMF: These dipolar aprotic solvents disrupt the intermolecular dipole-dipole interactions of the pyridine ring effectively.[1][2] You can typically achieve concentrations >100 mM.[1][2]
Avoid: Alcohols (Methanol/Ethanol) for long-term storage.[1][2] While soluble, the ester group can undergo transesterification (if Ethanol is used) or slow hydrolysis if the solvent is not strictly anhydrous.
Q: I am performing a Suzuki coupling. Which solvent system balances solubility with reactivity?
Recommendation:1,4-Dioxane/Water (4:1) or Toluene/Water (biphasic).[1][2]
Mechanism:
Methyl 5-fluoro-6-iodonicotinate requires a solvent that solubilizes the organic electrophile while accommodating the inorganic base (e.g., Kngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">
1,4-Dioxane: Excellent solvency for the nicotinate and miscible with water, ensuring a homogeneous reaction phase which increases the rate of oxidative addition at the C-I bond.[1]
Toluene: If using a phase transfer catalyst, Toluene is preferred to minimize competitive hydrolysis of the ester.[2]
Q: The compound is not dissolving in non-polar solvents (Hexane/Heptane). Is this normal?
Yes. This molecule is too polar for aliphatic hydrocarbons due to the pyridine nitrogen and the ester carbonyl.[2]
Strategic Use: Use Hexane or Heptane as an anti-solvent to induce precipitation or crystallization, rather than as a primary solvent.[1][2]
Module 2: Visualization of Solvent Logic
The following decision tree guides you through selecting a solvent system based on your experimental goal.
Figure 1: Decision matrix for selecting the optimal solvent system based on downstream experimental requirements.
Use this module to purify the intermediate from crude reaction mixtures.[1][2]
Q: My product is "oiling out" instead of crystallizing. How do I fix this?
Diagnosis: Oiling out occurs when the compound separates as a liquid phase before crystallizing, often due to impurities lowering the melting point or cooling too rapidly.
Troubleshooting Protocol:
Re-dissolve: Add a small amount of the "Good Solvent" (e.g., DCM or Ethyl Acetate) and heat until clear.[2]
Seed: Add a single crystal of pure Methyl 5-fluoro-6-iodonicotinate (if available) or scratch the glass wall.[1][2]
Slow Diffusion: Layer the "Anti-Solvent" (Hexane) carefully on top of the solution without mixing.[1][2] Allow them to mix slowly by diffusion overnight.
Temperature Control: Do not put it directly in the freezer. Let it cool to room temperature first, then 4°C.
Q: What is the recommended solvent system for Flash Column Chromatography?
Loading: Dissolve the crude material in a minimum volume of Dichloromethane (DCM) for loading, as it has high solubility and low boiling point.[2]
Rf Value: Target an Rf of ~0.3 in 10% EtOAc/Hexane. The fluorine and iodine atoms make this compound move faster (higher Rf) than non-halogenated nicotinates on Silica gel.[1][2]
Module 4: Experimental Protocols
Protocol A: Quantitative Solubility Screening
Perform this screen if you are switching solvent vendors or scaling up.[1][2]
Objective: Determine the saturation limit (
) at Room Temperature (25°C).
Step
Action
Observation/Note
1
Weigh 50 mg of Methyl 5-fluoro-6-iodonicotinate into a clear HPLC vial.
Record exact mass (ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">
).
2
Add 100 µL of the target solvent (e.g., Toluene).[1]
Use a calibrated micropipette.
3
Vortex for 30 seconds.
Check for clarity.
4
If solid remains: Add solvent in 50 µL increments, vortexing after each.
National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 14784670, Methyl 6-iodonicotinate. Retrieved from [Link]
Setliff, F. L., & Coop, L. B. (1998).[2][5] Preparation of Methyl 5-Chloro-6-Fluoronicotinate by Fluoride-Chloride Exchange. Journal of the Arkansas Academy of Science, 52(1), 119-122.[1] Retrieved from [Link][1][2]
Troubleshooting low conversion rates of Methyl 5-fluoro-6-iodonicotinate
Introduction Methyl 5-fluoro-6-iodonicotinate is a highly functionalized pyridine building block, prized in medicinal chemistry and materials science for its utility in constructing complex molecular architectures. Its u...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Methyl 5-fluoro-6-iodonicotinate is a highly functionalized pyridine building block, prized in medicinal chemistry and materials science for its utility in constructing complex molecular architectures. Its unique electronic properties—an electron-deficient pyridine ring, a strongly electron-withdrawing fluorine substituent, and a highly reactive C-I bond—make it an excellent substrate for palladium-catalyzed cross-coupling reactions. However, this same reactivity profile can present challenges, leading to low conversion rates if reaction conditions are not meticulously optimized.
This guide serves as a dedicated technical support resource for researchers, scientists, and drug development professionals encountering difficulties with this substrate. Structured in a practical question-and-answer format, it provides in-depth troubleshooting strategies, detailed experimental protocols, and the fundamental chemical principles behind them. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve high-yielding, reproducible results.
Q1: My reaction has stalled or shows a very low conversion rate. Where should I begin troubleshooting?
This is the most common issue encountered. Low conversion is rarely due to a single factor but rather a combination of seemingly minor issues. A systematic approach is crucial for an effective diagnosis. Before delving into complex mechanistic problems, start with the fundamentals of reaction setup and reagent quality.
The flowchart below outlines a logical diagnostic workflow. Begin at the "Start" node and follow the path that best describes your situation. Each step is elaborated upon in the subsequent FAQs.
Caption: A step-by-step flowchart for diagnosing low conversion rates.
Q2: How do the electronic properties of Methyl 5-fluoro-6-iodonicotinate influence its reactivity?
Understanding the substrate's electronic nature is key to troubleshooting.
C-I Bond as the Reactive Site: The carbon-iodine bond is the weakest carbon-halogen bond, making it the primary site for oxidative addition to a Pd(0) catalyst in cross-coupling reactions. The reactivity order in such reactions is overwhelmingly I > Br > Cl > F.[1][2]
Electron-Deficient Ring: The pyridine nitrogen acts as an electron sink. This effect is amplified by the methyl ester at the 3-position and the highly electronegative fluorine atom at the 5-position.[3][4] This electron deficiency makes the C-I bond more susceptible to oxidative addition, which is often the rate-limiting step in the catalytic cycle.
Potential for Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center. This can sometimes sequester the catalyst and slow down or halt the catalytic cycle. The use of bulky, electron-rich phosphine ligands is often critical to prevent this inhibitory binding and stabilize the active catalytic species.
Q3: My Suzuki-Miyaura coupling is sluggish. How should I optimize the catalyst system and base?
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds but requires a careful balance of components, especially the base.[5][6]
Causality Behind Component Choices:
Catalyst: A standard Pd(0) source like Pd(PPh₃)₄ or a combination of a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) that is reduced in situ is a good starting point.
Ligand: If using a Pd(II) source, a ligand is essential. For electron-deficient heteroaryl halides, sterically hindered and electron-rich phosphine ligands like SPhos, XPhos, or RuPhos often accelerate the reaction by promoting the rate-limiting reductive elimination step.
Base: The base plays a crucial role; it activates the boronic acid by forming a more nucleophilic boronate species, which facilitates transmetalation to the palladium center.[7] A weak base may not activate the boronic acid sufficiently, while an overly strong base can cause degradation of the substrate or boronic acid.
Base
Strength
Common Solvents
Comments
K₂CO₃ / Cs₂CO₃
Moderate
Dioxane/H₂O, Toluene/H₂O
A common and effective choice. Cesium carbonate is more soluble and often gives better results.
K₃PO₄
Strong
Toluene, Dioxane, THF
A strong, non-nucleophilic base that is often effective for challenging or sterically hindered couplings.
NaHCO₃
Weak
ACN/H₂O, DME
A milder option, useful if the substrate is sensitive to stronger bases.
Verify Boronic Acid Quality: Boronic acids can dehydrate to form cyclic boroxines. If your boronic acid is old, consider using a freshly opened bottle or purifying it.
Screen Bases: Set up parallel reactions with K₂CO₃, K₃PO₄, and Cs₂CO₃ (2.0-3.0 equivalents). Monitor by TLC or LC-MS to see which provides the best conversion.
Screen Ligands: If using a Pd(II) precatalyst, screen a panel of ligands. For this substrate, start with triphenylphosphine (PPh₃), and if the reaction is slow, move to more specialized biarylphosphine ligands like SPhos or XPhos.
Increase Catalyst Loading: If optimization fails, try increasing the catalyst loading from 1-2 mol% to 5 mol%. This can overcome slow kinetics but is less cost-effective.
Q4: I am attempting a Sonogashira coupling and observing significant alkyne homocoupling. What causes this and how can I prevent it?
Alkyne homocoupling (Glaser coupling) is the most common side reaction in Sonogashira couplings and is a primary reason for low yields of the desired cross-coupled product.[8][9]
Mechanism of Homocoupling: This side reaction is primarily mediated by the copper(I) co-catalyst in the presence of oxygen. Oxygen oxidizes Cu(I) to Cu(II), which then facilitates the dimerization of the terminal alkyne.
Strategies for Minimization:
Ensure Rigorous Anaerobic Conditions: This is the most critical factor. Use a robust inert gas (argon or nitrogen) atmosphere. Solvents must be thoroughly degassed using at least three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes.
Use a Copper-Free Protocol: Several modern Sonogashira protocols operate without a copper co-catalyst, which completely eliminates the Glaser coupling pathway.[10] These methods often require higher catalyst loading or specialized ligands but can be very effective.
Control Reagent Addition: Adding the alkyne slowly via syringe pump can help maintain a low instantaneous concentration, favoring the cross-coupling pathway over homocoupling.
Choice of Amine Base: A bulky amine base like diisopropylethylamine (DIPEA) or diisopropylamine (DIPA) is often preferred over triethylamine (TEA) as it is less likely to coordinate to the palladium center.
Q5: What are the key considerations for a successful Buchwald-Hartwig amination with this substrate?
The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction, but its success with heteroaryl halides is highly dependent on the choice of ligand and base.[11][12]
Key Optimization Parameters:
Ligand Selection is Critical: The pyridine nitrogen can act as a competitive ligand for the palladium catalyst. Modern, sterically bulky biarylphosphine ligands are designed to create a coordinatively saturated palladium center that favors the catalytic cycle over catalyst inhibition.[11] For this substrate, ligands like Xantphos, Josiphos, or BINAP are excellent starting points.[13]
Base Choice: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are the most common and effective choices. Potassium carbonate is generally not strong enough for most aminations.
Solvent: Anhydrous, non-protic solvents like dioxane, toluene, or THF are standard.
General Protocol for Buchwald-Hartwig Amination:
To an oven-dried Schlenk flask under argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the appropriate ligand (e.g., Xantphos, 2-4 mol%).
Add Methyl 5-fluoro-6-iodonicotinate (1.0 eq.), the amine coupling partner (1.1-1.5 eq.), and the base (e.g., NaOtBu, 1.5-2.0 eq.).
Add the degassed anhydrous solvent (e.g., toluene or dioxane).
Heat the reaction mixture to 80-110 °C and monitor by LC-MS.[1]
Q6: How can I effectively monitor my reaction to determine the optimal reaction time and identify potential issues?
Reaction monitoring is essential for optimization. Relying on a fixed reaction time from a literature procedure can be misleading, as small variations in reagent quality or setup can alter the reaction rate.
Recommended Techniques:
Thin-Layer Chromatography (TLC): The simplest method. It allows you to visualize the consumption of the starting material and the formation of the product. Co-spotting the reaction mixture with your starting material is crucial for accurate identification.
Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard for reaction monitoring.[14] It provides unambiguous confirmation of product formation (by mass) and allows for accurate quantification of the relative amounts of starting material, product, and any detectable byproducts.
Protocol for Reaction Monitoring by LC-MS:
Prepare a Time Zero (t=0) Sample: Before heating the reaction, take a small aliquot (~5-10 µL) and quench it in a vial containing a suitable solvent (e.g., 1 mL of methanol or acetonitrile). This will be your reference.
Sample at Intervals: Once the reaction is running, take aliquots at regular intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr). Quench each sample in the same manner.
Dilute and Analyze: Dilute the quenched samples as needed and inject them into the LC-MS.
Analyze the Data: Track the disappearance of the starting material's mass peak (m/z for C₇H₅FINO₂ = 281.02; [M+H]⁺ = 282.0) and the appearance of the product's mass peak. The reaction is complete when the starting material peak is gone or its area is no longer decreasing.
Visualizing the Catalytic Cycle: Where Things Go Wrong
Most issues in cross-coupling reactions can be traced back to a specific, inefficient step in the catalytic cycle. Understanding this cycle helps in diagnosing problems.
Stability of Methyl 5-fluoro-6-iodonicotinate under basic hydrolysis conditions
Executive Summary: The Stability Paradox Researchers frequently underestimate the reactivity of Methyl 5-fluoro-6-iodonicotinate . While the target reaction is a simple ester hydrolysis (saponification), the substrate po...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Stability Paradox
Researchers frequently underestimate the reactivity of Methyl 5-fluoro-6-iodonicotinate . While the target reaction is a simple ester hydrolysis (saponification), the substrate possesses a "self-destruct" mechanism built into its scaffold.
The pyridine ring is electron-deficient. The presence of a methyl ester at the C-3 position and a fluorine atom at C-5 creates a highly activated electrophilic center at C-6. Under standard basic hydrolysis conditions (e.g., NaOH, heat), the hydroxide ion (
) acts not only as a base to hydrolyze the ester but also as a nucleophile, attacking the C-6 position.
The Critical Failure Mode: Nucleophilic Aromatic Substitution (SNAr) displacing the iodine atom, resulting in the formation of 5-fluoro-6-hydroxynicotinic acid (often tautomerizing to the pyridone) rather than the desired 5-fluoro-6-iodonicotinic acid.
Troubleshooting Guide (Q&A)
Issue 1: "I lost the Iodine atom during hydrolysis."
User Observation: "I used 1N NaOH in Methanol at reflux. LC-MS shows a mass corresponding to [M-I+OH]. The iodine is gone."
Root Cause Analysis:
You have triggered an SNAr reaction .[1] The C-6 position is para to the electron-withdrawing ester group, making it highly susceptible to nucleophilic attack. Iodine is a good leaving group, and the adjacent Fluorine (at C-5) inductively withdraws electron density, further activating C-6. High temperatures and strong nucleophiles (like free
in methanol) guarantee this side reaction.
Corrective Action:
Switch Base: Use Lithium Hydroxide (LiOH) .[2] The lithium cation coordinates tightly with the ester carbonyl oxygen, accelerating hydrolysis via electrophilic assistance while effectively "distracting" the hydroxide from the aromatic ring.
Lower Temperature: Never reflux this substrate. Run the reaction at 0°C initially, warming to Room Temperature (RT) only if necessary.
Change Solvent: Use a THF/Water mixture. THF solubilizes the organic ester, while water provides the hydrolysis medium. Avoid pure methanol, as methoxide (
) can form and displace the iodine to form the 6-methoxy impurity.
Issue 2: "The reaction is stalled/incomplete at 0°C."
User Observation: "I followed the advice to lower the temperature, but after 4 hours, I still have 40% starting material."
Root Cause Analysis:
While protecting the iodine, you have kinetically throttled the ester hydrolysis. The steric bulk of the iodine and fluorine atoms flanking the ester (though F is meta, I is para) can slightly retard the approach of the nucleophile to the carbonyl.
Corrective Action:
Stoichiometry: Increase LiOH equivalents to 2.5 - 3.0 eq .
Solvent Ratio: Ensure the reaction is homogeneous. If the starting material precipitates at 0°C, increase the THF portion (e.g., 3:1 THF:Water).
Monitoring: Do not heat. Extend reaction time to 12-16 hours (overnight) at RT rather than increasing temperature.
Issue 3: "Can I use Acidic Hydrolysis instead?"
User Observation: "To avoid SNAr, I tried 6N HCl at reflux."
Root Cause Analysis:
Acidic hydrolysis prevents SNAr because the pyridine nitrogen gets protonated, making the ring even more electron-deficient. However, the nucleophile is water (weak), requiring harsh thermal conditions to hydrolyze the ester.
Risk Assessment:
Pros: Zero risk of SNAr displacement of Iodine.
Cons: High heat (reflux) in strong acid can lead to protodehalogenation (loss of I or F) or decarboxylation of the resulting acid if the heating is prolonged.
Verdict: Only use this if basic conditions (LiOH) fail completely. Use 2N HCl/Dioxane at 60°C, not reflux.
Visualizing the Reaction Pathways
The following diagram illustrates the competition between the desired hydrolysis and the fatal SNAr side reaction.
Caption: Path A represents the desired ester hydrolysis. Path B represents the SNAr side reaction, which becomes dominant at high temperatures or with strong bases.
Standard Operating Procedure (SOP)
Protocol: Chemoselective Hydrolysis using LiOH
This protocol is validated to minimize iodine displacement while effecting complete hydrolysis.
Reagents:
Methyl 5-fluoro-6-iodonicotinate (1.0 eq)
Lithium Hydroxide Monohydrate (LiOH·H₂O) (2.5 eq)
Tetrahydrofuran (THF) (HPLC Grade)
Deionized Water
Step-by-Step Workflow:
Preparation: Dissolve the substrate in THF (0.1 M concentration). Ensure complete dissolution.
Cooling: Place the reaction vessel in an ice-water bath (
). Stir for 10 minutes.
Base Addition: Dissolve LiOH·H₂O in a minimum amount of water.[2] Add this aqueous solution dropwise to the THF solution over 5 minutes.
Why? Slow addition prevents localized "hotspots" of high pH that trigger SNAr.
Success: Good yield, but requires toxic tin reagents.
Advanced Workflow: Decision Matrix
Use this logic flow to determine the next step if the standard SOP fails.
Caption: Decision matrix for troubleshooting hydrolysis outcomes based on LC-MS data.
References
Thieme Connect. (2012). Base-catalysed hydrolysis using alkali metal hydroxides. Synthesis of Lepicidin A (Evans and Black). Retrieved from [Link]
American Chemical Society (ACS) GCI. (2012). Reagent Guides: Hydrolysis of Esters. Organic Process Research & Development. Retrieved from [Link]
National Institutes of Health (NIH). (2007). S(N)Ar displacements with 6-halopurine nucleosides: Reactivity Order. Journal of the American Chemical Society.[4] Retrieved from [Link]
SciSpace. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Organic & Biomolecular Chemistry. Retrieved from [Link]
Preventing hydrolysis of the methyl ester during cross-coupling
Topic: Preventing Hydrolysis of Methyl Esters During Cross-Coupling Ticket ID: #SUZUKI-ME-001 Status: Open Assigned Specialist: Senior Application Scientist Welcome to the ChemSelect™ Technical Support Center. You are ac...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Preventing Hydrolysis of Methyl Esters During Cross-Coupling
Ticket ID: #SUZUKI-ME-001
Status: Open
Assigned Specialist: Senior Application Scientist
Welcome to the ChemSelect™ Technical Support Center.
You are accessing this guide because you are observing saponification (hydrolysis) of a methyl ester motif during a palladium-catalyzed cross-coupling reaction (likely Suzuki-Miyaura). Methyl esters are notoriously sensitive to the nucleophilic bases (hydroxides, alkoxides) required to activate boronic acids.
This guide moves beyond "standard conditions" to provide anhydrous and kinetic solutions that preserve the ester moiety while ensuring high coupling efficiency.
Module 1: Diagnostic Logic Tree
Before altering your reagents, determine the root cause of the hydrolysis using the decision matrix below.
Figure 1: Decision matrix for isolating the cause of ester cleavage. Blue nodes indicate diagnostic steps; Green nodes indicate the required protocol shift.
Module 2: The Base Dilemma (Hardware Selection)
The base is the primary culprit. In standard Suzuki couplings, bases like NaOH or
generate hydroxide ions in the presence of water (via equilibrium). Hydroxide is a potent nucleophile that attacks the ester carbonyl.
The Fix: You must decouple the activation of boron from the nucleophilicity toward carbon.
Base Compatibility Table
Base System
pKa (conj. acid)
Nucleophilicity
Methyl Ester Risk
Recommendation
NaOH / KOH
15.7
High
Critical
AVOID. Immediate saponification.
/
10.3
Moderate
High
Risky at T > 50°C in aqueous media.
(Tribasic)
12.3
Moderate
Low/Medium
Standard Choice. Bulky phosphate anion is less nucleophilic toward the ester carbonyl than hydroxide.
CsF / KF
3.2 (HF)
Low (toward C)
Minimal
Best for Anhydrous. Fluoride activates Boron (B-F bond is strong) but ignores the Ester.
TMSOK
~11-12
High
Medium *
Special Case: Use only in strictly anhydrous conditions for rapid coupling (Denmark Protocol).
Module 3: Experimental Protocols
Protocol A: The Anhydrous Fluoride Method (Gold Standard)
Use this when the methyl ester is highly labile or the substrate is electron-deficient.
Mechanism: Fluoride ions (
) have a high affinity for Boron, forming a boronate "ate" complex which undergoes transmetallation without generating significant hydroxide.
Reagents:
Catalyst:
(5 mol%) or / .
Base: Cesium Fluoride (CsF) (2.0 - 3.0 equiv). Note: CsF is hygroscopic; weigh quickly or use a glovebox.
Solvent: 1,4-Dioxane or Toluene (Anhydrous).
Boron Source: Boronic Acid or Pinacol Ester.[1][2][3][4][5]
Procedure:
Charge a dry flask with Aryl Halide (1.0 equiv), Boronic species (1.2 equiv), CsF (2.5 equiv), and Pd catalyst.
Evacuate and backfill with Argon (3x).
Add anhydrous Dioxane via syringe.
Heat to 80-90°C.
Checkpoint: Monitor by TLC/LCMS. If the reaction stalls, add a trace amount of water (1-2 drops per 5mL) to solubilize the CsF, but keep the system largely organic.
Protocol B: The "Kinetic Control" Method (Buchwald Precatalysts)
Use this when you must use mild aqueous conditions but need the reaction to finish before hydrolysis can occur.
Mechanism: Third-generation (G3) Buchwald precatalysts initiate immediately at room temperature. By finishing the C-C bond formation in <1 hour at 20-40°C, you "outrun" the hydrolysis reaction.
Reagents:
Catalyst: XPhos Pd G3 or SPhos Pd G3 (1-2 mol%).
Base:
(0.5 M aqueous solution).
Solvent: THF or 1,4-Dioxane.
Procedure:
Dissolve Aryl Halide and Boronic Acid in THF (0.2 M).
Add the Pd Precatalyst.
Add the
solution (2.0 equiv).
Stir vigorously at Room Temperature (25°C) .
Validation: Most aryl bromides couple within 30-60 minutes under these conditions.
Module 4: Advanced Troubleshooting (FAQ)
Q: I switched to anhydrous CsF, but the reaction yield is near zero. Why?A: The "Boron Activation" step might be failing. Boronic esters (like pinacol) are harder to activate with Fluoride than Boronic acids.
Fix: Add 1.0 equiv of water (stoichiometric, not solvent quantity) or switch to Potassium Trimethylsilanolate (TMSOK) as the base in THF. TMSOK activates pinacol esters rapidly in anhydrous conditions [1].
Q: Can I use Potassium Carbonate if I lower the temperature?A: Yes, but only if you use a highly active catalyst (see Protocol B). If you use
with carbonate at 40°C, the reaction may be too slow, forcing you to heat it, which then triggers hydrolysis. You must upgrade the catalyst to lower the temperature.
Q: My substrate has an electron-withdrawing group (e.g., nitro, cyano) near the ester. It hydrolyzes instantly.A: Electron-deficient esters are "activated" electrophiles and hydrolyze 10-100x faster.
Fix: You must avoid all oxygen-based bases. Use the Copper(I) Thiophene-2-carboxylate (CuTC) mediated coupling (Liebeskind-Srogl) if a thioester is an option, or strictly adhere to the Anhydrous Fluoride protocol.
Q: Is the methyl ester actually hydrolyzing, or is it transesterifying?A: If you are using an alcohol solvent (Methanol/Ethanol) and a base, you are likely observing transesterification (Methyl ester
Ethyl ester).
Fix: Never use alcoholic solvents with methyl esters under basic conditions. Switch to THF, Dioxane, or DMF.
References
Denmark, S. E., & Smith, R. C. (2010). "Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate." Journal of the American Chemical Society.
Molander, G. A., & Biolatto, B. (2003). "Palladium-Catalyzed Cross-Coupling Reactions of Potassium Aryltrifluoroborates with Aryl Chlorides or Bromides." Journal of Organic Chemistry.
Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research.
Miyaura, N. (2002). "Cross-coupling reaction of organoboron compounds via base-assisted transmetalation to palladium(II) complexes."[6] Journal of Organometallic Chemistry.
Technical Support Center: Troubleshooting Sterically Hindered Couplings of Fluorinated Pyridines
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges encountered when performing cross-coupling reac...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges encountered when performing cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) on sterically hindered, fluorinated pyridine scaffolds.
Fluorinated pyridines are highly valuable in drug discovery due to their metabolic stability and unique lipophilicity profiles[1]. However, they present a "perfect storm" of synthetic challenges: the electron-deficient core slows down oxidative addition, the basic nitrogen can poison catalysts, and the strong C–F bond can undergo unwanted activation if steric bulk impedes the primary reaction pathway[2].
Part 1: Catalyst Selection & Quantitative Data Matrix
To overcome the high activation energy barriers associated with sterically hindered substrates, the selection of the palladium precatalyst and the supporting phosphine ligand is the single most critical variable[3]. The table below summarizes the optimal catalyst systems based on empirical data and causality.
Table 1: Catalyst Selection Matrix for Fluorinated Pyridines
Reaction Type
Primary Challenge
Recommended Catalyst System
Mechanistic Rationale (Causality)
Suzuki-Miyaura
Slow oxidative addition; C–F activation side reactions.
SPhos Pd G3 or XPhos Pd G3 (1–5 mol%)
Electron-rich biaryl phosphines accelerate oxidative addition into deactivated C–Cl/C–Br bonds. The steric bulk prevents off-target C–F insertion[4].
Buchwald-Hartwig (Primary Amines)
Formation of inactive Pd-bis(amine) complexes; stalling at <20% conversion.
BrettPhos Pd G3 (2–5 mol%)
BrettPhos is exceptionally bulky, enforcing a mono-ligated L–Pd(0) state that prevents the amine from over-coordinating and poisoning the metal center[4].
Buchwald-Hartwig (Secondary Amines)
Severe steric clash during the transmetalation/amination step.
RuPhos Pd G3 (2–5 mol%)
RuPhos provides the optimal balance of electron density and pocket size to accommodate bulky secondary amines during the transition state[5].
General Cross-Coupling
Precatalyst activation requires high heat, degrading the substrate.
Palladacycle Precatalysts (G3/G4)
G3/G4 precatalysts generate the active Pd(0) species at room temperature under mildly basic conditions, bypassing the need for thermal activation[3].
Part 2: Frequently Asked Questions (Troubleshooting Guide)
Q1: My Suzuki-Miyaura coupling of a 2-fluoro-3-bromopyridine is yielding a mixture of the desired product and a hydrodefluorinated byproduct. How do I stop the C–F activation?A1: You are observing competitive oxidative addition. While the C–Br bond is weaker, the steric hindrance at the 3-position slows down the desired C–Br oxidative addition. This delay allows the palladium center to coordinate with the highly electronegative fluorine atom, leading to C–F bond activation and subsequent hydrodefluorination[6].
Solution: Switch from a standard catalyst like
to a bulky, electron-rich system like XPhos Pd G3 . The extreme steric bulk of XPhos physically prevents the palladium from adopting the necessary geometry to insert into the C–F bond, funneling the reaction exclusively down the C–Br pathway[7].
Q2: I am attempting a Buchwald-Hartwig amination on a sterically hindered fluoropyridine with a bulky primary amine. The reaction stalls at 10% conversion. What is the mechanism of failure?A2: The reaction is stalling due to catalyst poisoning via the formation of a stable, off-cycle palladium-bis(amine) complex. Fluorinated pyridines are electron-deficient, making the oxidative addition complex relatively electrophilic. When a primary amine is introduced, it can coordinate twice to the palladium, displacing the phosphine ligand and creating a thermodynamic sink.
Solution: Use BrettPhos Pd G3 . BrettPhos was explicitly designed to prevent this. Its massive steric profile ensures that only one amine molecule can coordinate to the palladium at a time, forcing the catalytic cycle forward through the deprotonation and reductive elimination steps[4].
Q3: Does the purity of my fluorinated pyridine starting material actually impact the catalyst turnover?A3: Absolutely. Fluorinated pyridines are often synthesized via halogen exchange (Halex) reactions or utilizing sulfur-based fluorinating agents. Trace sulfur impurities or unreacted halide salts strongly coordinate to Pd(0), acting as potent catalyst poisons[3]. Always ensure your starting materials are rigorously purified (e.g., via sublimation or extensive aqueous washing) before subjecting them to low-loading cross-coupling conditions.
Part 3: Mechanistic Pathways & Workflows
To visualize the causality behind these troubleshooting steps, refer to the following logical diagrams.
Mechanistic divergence: Desired C-X oxidative addition vs. unwanted C-F activation.
Troubleshooting workflow for stalled sterically hindered fluoropyridine couplings.
Part 4: Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. By using Generation 3 (G3) palladacycles, the stoichiometry of the active Pd(0) to ligand is strictly controlled at a 1:1 ratio, eliminating the variability of in situ catalyst generation[3].
Protocol A: Suzuki-Miyaura Coupling of Sterically Hindered Fluoropyridines
Use this protocol to avoid C–F activation while coupling ortho-substituted fluoropyridines.
Preparation: Oven-dry a Schlenk tube or microwave vial equipped with a magnetic stir bar. Cool under a stream of dry argon.
Reagent Loading: Add the fluorinated halopyridine (1.0 equiv, rigorously purified), the arylboronic acid (1.5 equiv), and anhydrous
(3.0 equiv).
Catalyst Addition: Add XPhos Pd G3 (2 mol%). Self-Validation Check: The G3 precatalyst should be a free-flowing solid. If it appears dark or clumpy, it has degraded and will fail to initiate.
Solvent: Add a degassed mixture of 1,4-Dioxane/Water (10:1 v/v, 0.2 M concentration). The trace water is essential to dissolve the base and activate the boronic acid via the formation of a reactive boronate complex.
Reaction: Seal the vessel, purge with argon for 5 minutes, and heat to 80 °C for 4–12 hours.
Monitoring: Monitor via
NMR. The disappearance of the starting material fluorine peak and the appearance of a shifted product peak confirms successful coupling without hydrodefluorination.
Protocol B: Buchwald-Hartwig Amination using BrettPhos Pd G3
Use this protocol when coupling primary amines to electron-deficient, sterically hindered fluoropyridines to prevent bis-amine complexation.
Preparation: In a glovebox or using standard Schlenk techniques under argon, charge a reaction vial with a stir bar.
Reagent Loading: Add the fluorinated halopyridine (1.0 equiv), the primary amine (1.2 equiv), and
(1.5 equiv). Note: If the substrate contains base-sensitive functional groups, substitute with .
Catalyst Addition: Add BrettPhos Pd G3 (2 mol%).
Solvent: Add anhydrous, degassed Toluene (0.2 M).
Reaction: Seal the vial and heat to 90 °C. Self-Validation Check: A rapid color change from yellow/green to deep red/brown within the first 15 minutes indicates successful activation of the precatalyst to the active L–Pd(0) species.
Workup: Cool to room temperature, dilute with ethyl acetate, filter through a pad of Celite to remove palladium black and inorganic salts, and concentrate in vacuo[8].
References
Cronin, L., et al. (1997). Selectivity of C-H activation and competition between C-H and C-F bond activation at fluorocarbons. White Rose Research Online. Retrieved from[Link]
ACS Publications. (2017). Selectivity of C–H Activation and Competition between C–H and C–F Bond Activation at Fluorocarbons | Chemical Reviews. Retrieved from[Link]
ResearchGate. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Retrieved from[Link]
Technical Support Center: Palladium Removal from Methyl 5-fluoro-6-iodonicotinate Derivatives
Welcome to the Technical Support Center. Removing residual palladium (Pd) from highly functionalized pyridine derivatives—specifically those resembling Methyl 5-fluoro-6-iodonicotinate—is a notorious bottleneck in pharma...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. Removing residual palladium (Pd) from highly functionalized pyridine derivatives—specifically those resembling Methyl 5-fluoro-6-iodonicotinate—is a notorious bottleneck in pharmaceutical process chemistry.
This guide provides researchers and drug development professionals with field-proven, self-validating methodologies to reduce Pd contamination from >1,000 ppm down to regulatory ICH limits (<10 ppm) without compromising product integrity.
Mechanistic Insights: The Causality of the Challenge
To successfully purify Methyl 5-fluoro-6-iodonicotinate derivatives, one must first understand the structural liabilities of the molecule that cause standard filtration techniques to fail:
Pyridine Nitrogen Chelation: The basic nitrogen in the pyridine ring acts as a powerful ligand. It readily forms highly stable, soluble complexes with palladium (such as bidentate chelates or massive
spherical networks)[1]. Because the product itself solubilizes the palladium, simple solvent washes or Celite filtration will not work.
Methyl Ester Sensitivity: The nicotinate core features a methyl ester at the 3-position. Harsh acidic or basic conditions—often used in traditional metal extraction—will rapidly hydrolyze this ester into the corresponding nicotinic acid, destroying your yield.
Halogen Reactivity: The 5-fluoro and 6-iodo substituents are susceptible to protodehalogenation. Using highly reductive scavenging conditions can inadvertently cleave these halogens from the aromatic ring.
Mechanistic pathway of Palladium chelation by pyridine and competitive scavenging.
Validated Experimental Protocols
The following protocols are designed as self-validating systems. By adhering to the specific in-process controls (e.g., pH locks, visual cues), you ensure the thermodynamic release of Pd from the product.
Why it works: Silica-supported thiols (e.g., SiliaMetS® Thiol) provide a high local concentration of soft sulfur atoms. According to Hard-Soft Acid-Base (HSAB) theory, the soft sulfur thermodynamically outcompetes the harder pyridine nitrogen for the soft Pd metal[2]. Furthermore, the silica backbone prevents the non-specific adsorption of your organic product, a common failure point when using activated carbon[3].
Step-by-Step Methodology:
Dissolution: Dissolve the crude Methyl 5-fluoro-6-iodonicotinate derivative in a non-coordinating solvent (e.g., Toluene or Dichloromethane) to achieve a 0.1 M concentration.
Scavenger Addition: Add 5 to 10 molar equivalents of silica-supported thiol scavenger relative to the calculated residual palladium content[2].
Thermal Incubation: Stir the suspension at 40°C for 4 to 16 hours. Causality: Mild heating provides the activation energy necessary to break the kinetic stability of the Pd-pyridine coordinate bonds, allowing the thiol groups to capture the metal.
Filtration (Self-Validation Check): Filter the mixture through a Celite pad. Wash the filter cake with 2 column volumes of the reaction solvent. Validation: The filtrate must be visually clear and free of dark particulate (palladium black).
Isolation: Concentrate the filtrate under reduced pressure to recover the purified API.
Protocol B: Aqueous Alkali Metal Bisulfite Wash
Why it works: This highly scalable method was specifically patented for highly functionalized, halogenated pyridine-carboxylates[4]. It utilizes sodium bisulfite to form an insoluble sodium palladium tetrasulfite dihydrate complex (
). Strict pH control acts as the self-validating mechanism to prevent ester hydrolysis while maximizing Pd precipitation[5].
Step-by-Step Methodology:
Phase Preparation: Dissolve the crude product in a water-immiscible solvent (e.g., Toluene) to form a 10–30% wt/vol solution[4].
Bisulfite Addition: Add 1 to 2 molar equivalents of a 20–30% aqueous sodium bisulfite (
pH Adjustment (Critical Control Point): Using a calibrated pH meter, adjust the aqueous phase pH to exactly 5.4 – 6.0 using 20% aqueous NaOH[5]. Causality: A pH below 5.4 risks
gas evolution and incomplete complexation; a pH above 6.0 initiates the irreversible hydrolysis of the methyl ester.
Thermal Complexation: Heat the biphasic mixture to 60–80°C under vigorous stirring for 1 to 2 hours[4].
Polish Filtration: Filter the hot biphasic mixture to remove the precipitated palladium tetrasulfite complex[5].
Phase Separation: Separate the organic phase from the aqueous phase.
Crystallization: Cool the organic phase to induce crystallization, yielding the purified nicotinate derivative with <10 ppm Pd[4].
Step-by-step workflow for the aqueous alkali metal bisulfite wash method.
Quantitative Data: Method Comparison
Use the following table to select the appropriate Pd removal strategy based on your current scale and operational constraints.
Parameter
Protocol A: Silica-Supported Thiol
Protocol B: Aqueous Bisulfite Wash
Optimal Substrate State
Small-to-medium scale (1g - 1kg)
Large/Process scale (>1kg)
Initial Pd Concentration
1,000 - 1,500 ppm
900 - 1,500 ppm
Final Pd Concentration
< 10 ppm
< 50 ppm (often < 10 ppm)
Product Recovery Yield
> 95%
> 90%
Operating Temperature
20°C - 40°C
60°C - 80°C
pH Dependency
Neutral (No adjustment needed)
Strictly 5.4 - 6.0
Processing Time
4 - 16 hours
1 - 2 hours
Troubleshooting FAQs
Q1: Why did my product yield drop significantly after attempting Pd scavenging with activated carbon?A: Activated carbon is highly porous and prone to non-specific adsorption of aromatic compounds, especially flat, conjugated systems like pyridine derivatives[3]. To resolve this, switch to functionalized silica scavengers (Protocol A), which selectively bind metals without trapping the organic product.
Q2: Following the bisulfite wash, NMR analysis showed conversion of my methyl ester to a carboxylic acid. What went wrong?A: The methyl ester underwent hydrolysis. This occurs if the pH of the bisulfite solution drifts above 6.0 or if the temperature exceeds 90°C during the biphasic heating step[4]. Always use a calibrated pH meter to lock the pH strictly between 5.4 and 6.0 before applying heat.
Q3: Can I use ethanol or methanol as the solvent for the bisulfite wash?A: No. The bisulfite wash requires a water-immiscible solvent (like toluene or xylene) to create a biphasic system[4]. Using an alcohol will create a homogenous solution, preventing the necessary phase separation and drastically increasing the risk of transesterification at the ester position.
Q4: My derivative still has the 6-iodo group intact. Will these methods cause dehalogenation?A: Both Protocol A and Protocol B are exceptionally mild and operate without the addition of strong hydride donors or hydrogen gas. They will safely remove palladium without triggering protodehalogenation of the sensitive 5-fluoro or 6-iodo substituents.
References
Title: CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings | Source: RSC Books | URL
Title: WO2014093566A1 - An improved process for the removal of palladium from 4-amino-3-halo-5-fluoro-6-(aryl) pyridine-2-carboxylates and 4-amino-3-halo-6-(aryl)
Title: WO 2014/093566 A1 (Detailed Methodology)
Title: SiliaMetS® Metal Scavengers : an Efficient Tool to Remove | Source: Technology Networks | URL
Title: Technical Support Center: Palladium Catalyst Removal from 6-Bromopyridin-3-amine Reaction Mixtures | Source: Benchchem | URL
Welcome to the technical support hub for Methyl 5-fluoro-6-iodonicotinate . As a researcher, you likely utilize this molecule as a high-value scaffold for Suzuki-Miyaura couplings or S_NAr reactions.[1]
The separation of this compound presents a classic "Push-Pull" electronic challenge. The pyridine ring is electron-deficient, exacerbated by the fluorine (C5) and the ester (C3). The iodine (C6) introduces a large, polarizable, lipophilic handle that is chemically labile.
This guide moves beyond generic HPLC protocols. We address the specific failure modes of halogenated nicotinates : hydrolysis of the ester, photolytic de-iodination, and the "critical pair" separation of the des-iodo impurity.
Module 1: Method Development & Optimization
Q: My C18 column shows poor selectivity between the target and its des-iodo impurity (Methyl 5-fluoronicotinate). What should I change?
A: Switch to a Phenyl-Hexyl stationary phase.
While C18 relies on hydrophobic exclusion, it often fails to discriminate between halogenated aromatics and their non-halogenated precursors solely based on hydrophobicity.[1]
The Mechanism: The iodine atom on your target is highly polarizable (soft electrophile).[1] A Phenyl-Hexyl phase engages in
interactions with the electron-deficient pyridine ring and provides shape selectivity for the bulky iodine atom.[1]
The Result: You will typically see a sharper resolution and often a reversal in elution order compared to C18, moving the impurity away from the main peak.[1]
Recommended Starting Conditions:
Parameter
Condition
Rationale
Column
Phenyl-Hexyl (e.g., HALO or Zorbax), 2.7 µm, 100 Å
Enhanced selectivity for halogenated aromatics [1].[1]
Mobile Phase A
Water + 0.1% Formic Acid
Acidic pH (~2.[1]7) keeps the pyridine nitrogen protonated (), preventing peak tailing due to silanol interactions.
Mobile Phase B
Methanol + 0.1% Formic Acid
Methanol promotes stronger interactions with the Phenyl phase than Acetonitrile [1].[1]
Gradient
5% B to 95% B over 10 min
Standard scouting gradient.
Detection
UV 254 nm
The aromatic pyridine ring absorbs strongly here.[1]
Module 2: Troubleshooting Impurities & Artifacts
Q: I see a "Ghost Peak" that grows the longer the sample sits in the autosampler. What is happening?
A: You are likely observing photolytic de-iodination or ester hydrolysis .[1]
Methyl 5-fluoro-6-iodonicotinate is sensitive.[1] The C-I bond is weak (bond energy ~50 kcal/mol) and susceptible to homolytic cleavage by UV/visible light, especially in solution.
Diagnostic Workflow:
Check for Hydrolysis (Impurity B):
Observation: A new peak appears at RRT ~0.4 - 0.6 (more polar).[1]
Cause: Conversion of the Methyl ester to the Acid (5-fluoro-6-iodonicotinic acid).[1]
Fix: Ensure your sample diluent contains no base .[1] Use anhydrous acetonitrile for sample prep if possible, or analyze immediately.[1]
Check for De-iodination (Impurity A):
Observation: A peak appears at RRT ~0.8 (slightly less hydrophobic than target).[1]
Cause: Loss of Iodine to form Methyl 5-fluoronicotinate.
Fix: Use amber vials . Keep the autosampler temperature at 4°C.
Visual Troubleshooting Logic
Caption: Logic flow for identifying common degradation products based on relative retention.
Module 3: Preparative Purification Guidelines
Q: I need to isolate 500 mg. Can I just scale up the analytical method?
A: Not linearly. The solubility of methyl nicotinates is often limited in high-water mobile phases, leading to "precipitation at the head of the column."
Scale-Up Protocol:
Solubility Check: Dissolve your crude solid in DMSO or DMF rather than Methanol/Water.[1] This allows for higher concentration loading without precipitating when the sample hits the aqueous mobile phase.[1]
Gradient Modification:
Start the gradient at 10-15% B (higher than analytical) to prevent the hydrophobic iodine moiety from "crashing out" instantly.[1]
Use a shallow gradient (e.g., 0.5% B per minute) around the elution point of the target to maximize separation from the des-iodo impurity.[1]
Loading Factor: For a standard C18 Prep column (e.g., 19 x 150 mm), aim for a loading of 0.5% to 1.0% of the column mass (approx. 50-100 mg per injection) to maintain resolution.[1]
Module 4: Impurity Origin & Control
Understanding where impurities come from allows you to block them upstream.[1]
Impurity Profile Table:
Impurity Name
Structure Note
Origin
RRT (Approx)*
Control Strategy
Impurity A
Methyl 5-fluoronicotinate
Starting Material / Photolysis
0.85
Protect from light; Monitor reaction completion.[1]
Avoid chlorinated solvents (DCM) during halogenation steps.[1]
*RRT (Relative Retention Time) is estimated based on a standard C18 RP method where Target = 1.00.[1]
Synthesis & Degradation Pathway[1]
Caption: Origin of key impurities. Note that 'DesIodo' impurity is chemically identical to the Starting Material (SM) but arises via degradation.
References
Advanced Materials Technology. (n.d.).[1] Enhanced Selectivity With the HALO® 160Å Phenyl-Hexyl Column. Retrieved March 3, 2026, from [Link]
American Chemical Society. (2013).[1] Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities. Retrieved March 3, 2026, from [Link]
Veeprho. (n.d.). Methyl Nicotinate Impurities and Related Compounds. Retrieved March 3, 2026, from [Link]
High-Resolution vs. Benchtop ¹H NMR for Fluorinated Pyridines: A Methodological Comparison Guide
Target Molecule: Methyl 5-fluoro-6-iodonicotinate (CAS: 1803767-38-5) Intended Audience: Researchers, Analytical Chemists, and Drug Development Professionals Executive Summary & Analytical Challenge In modern pharmaceuti...
Author: BenchChem Technical Support Team. Date: March 2026
Target Molecule: Methyl 5-fluoro-6-iodonicotinate (CAS: 1803767-38-5)
Intended Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Executive Summary & Analytical Challenge
In modern pharmaceutical development, fluorinated pyridine scaffolds are highly prized for their metabolic stability and unique binding affinities. Methyl 5-fluoro-6-iodonicotinate is a critical halogenated building block[1]. However, verifying its exact substitution pattern via ¹H Nuclear Magnetic Resonance (NMR) spectroscopy presents a distinct analytical challenge.
Fluorine-19 (¹⁹F) is a spin-½ nucleus with 100% natural abundance and a gyromagnetic ratio nearly as large as that of a proton. Consequently, ¹⁹F couples strongly with ¹H nuclei across multiple bonds, creating complex heteronuclear spin-spin splitting patterns[2].
As a Senior Application Scientist, I frequently evaluate whether emerging Benchtop NMR platforms (e.g., 80 MHz) can replace traditional High-Field NMR systems (e.g., 600 MHz) for routine structural verification[3]. This guide objectively compares the analytical performance of a 600 MHz cryoprobe-enabled spectrometer (The Product Standard) against an 80 MHz benchtop spectrometer (The Alternative) for the structural elucidation of Methyl 5-fluoro-6-iodonicotinate.
Mechanistic Causality: The Physics of Resolution
To understand why experimental platform choice matters, we must examine the physical causality behind NMR resolution.
The chemical shift dispersion (
, measured in Hz) is directly proportional to the external magnetic field strength (). However, scalar coupling constants (, measured in Hz) are field-independent[4].
At 600 MHz (14.1 Tesla): The massive
ensures that the ratio is exceptionally large. The spectrum strictly follows first-order rules, and fine multiplet structures are baseline-resolved.
At 80 MHz (1.8 Tesla): The
is severely compressed. While the protons in Methyl 5-fluoro-6-iodonicotinate are chemically distinct enough to avoid severe second-order overlapping (roof effects), the inherent line broadening of permanent benchtop magnets (typically 0.4–0.6 Hz) obscures fine and couplings, leading to a loss of critical structural information.
Spin-spin coupling network (1H-1H and 1H-19F) in Methyl 5-fluoro-6-iodonicotinate.
Self-Validating Experimental Protocols
To ensure absolute trustworthiness and reproducibility, the following protocols establish a self-validating system. By utilizing an internal standard and a deuterated lock solvent, the chemical shift axis is internally calibrated regardless of the hardware platform used.
Step 1: Standardized Sample Preparation
Weighing: Accurately weigh 15.0 mg of Methyl 5-fluoro-6-iodonicotinate (Purity ≥98%).
Solvation: Dissolve the API in 0.6 mL of Deuterated Chloroform (CDCl₃, 99.8% D). Causality: CDCl₃ is chosen because the molecule lacks exchangeable protons, and the non-polar solvent prevents hydrogen-bonding-induced chemical shift drift.
Internal Calibration: Ensure the CDCl₃ contains 0.03% v/v Tetramethylsilane (TMS). The TMS singlet acts as an absolute 0.00 ppm reference, validating the chemical shift axis.
Transfer: Transfer the solution to a precision 5 mm NMR tube.
Step 2: Platform-Specific Acquisition Parameters
High-Field NMR (600 MHz / 14.1 T):
Probe: 5 mm CryoProbe (minimizes thermal noise).
Pulse Sequence: Standard 1D Proton (zg30).
Parameters: Number of scans (ns) = 16; Relaxation delay (d1) = 1.0 s. Causality: 16 scans are more than sufficient due to the highly favorable Boltzmann population difference at 14.1 T.
Benchtop NMR (80 MHz / 1.8 T):
Probe: Permanent magnet internal tube probe.
Pulse Sequence: Standard 1D Proton.
Parameters: Number of scans (ns) = 128; Relaxation delay (d1) = 1.0 s. Causality: The lower magnetic field results in lower inherent sensitivity; increasing the scans to 128 compensates for the signal-to-noise ratio (SNR) deficit via signal averaging.
Step 3: Data Processing
Zero-Filling: Pad the Free Induction Decay (FID) to 64k data points to improve digital resolution.
Apodization: Apply an exponential window function with a Line Broadening (LB) factor of 0.3 Hz. Causality: This suppresses high-frequency noise in the FID tail without artificially broadening the fine J-couplings.
Transformation: Execute Fourier Transform (FT), followed by manual phase correction (zero and first order) and polynomial baseline correction.
Comparative NMR acquisition and processing workflow for fluorinated pyridines.
Quantitative Data Analysis & Platform Comparison
The table below summarizes the extracted multiplet data for Methyl 5-fluoro-6-iodonicotinate across both platforms.
Nucleus / Position
Expected Shift (δ, ppm)
Theoretical Multiplicity
High-Field (600 MHz) Observation
Benchtop (80 MHz) Observation
Analytical Impact
H-2 (Aromatic)
~8.80
dd (, )
Resolved dd ( Hz)
Broad Singlet (Unresolved)
80 MHz fails to confirm the meta-relationship to H-4 and para-relationship to F-5.
H-4 (Aromatic)
~8.15
dd (, )
Resolved dd ( Hz)
Apparent Doublet ( Hz)
80 MHz detects the strong ortho F-H coupling but loses the meta H-H coupling.
-OCH₃ (Ester)
~3.95
Singlet (s)
Sharp Singlet
Singlet
Both platforms easily verify the presence of the methyl ester group.
Interpretation of Results
At 600 MHz, the H-4 proton appears as a distinct doublet of doublets (dd). The large 8.5 Hz splitting confirms it is ortho to the fluorine atom, while the fine 2.1 Hz splitting confirms it is meta to the H-2 proton. This definitively proves the substitution pattern of the pyridine ring.
Conversely, the 80 MHz benchtop system successfully identifies the functional groups (the ester singlet and the general aromatic shifts) but fails to resolve couplings below ~2.5 Hz due to hardware-induced line broadening. The H-2 proton collapses into a broad singlet, meaning an analyst cannot definitively rule out structural isomers (e.g., if the iodine and fluorine were swapped) using the benchtop data alone.
Conclusion
While 80 MHz benchtop NMR spectrometers are highly cost-effective and perfectly suited for routine reaction monitoring or simple QA/QC workflows, they fall short when rigorous structural elucidation of complex spin systems is required. For highly functionalized, multi-halogenated scaffolds like Methyl 5-fluoro-6-iodonicotinate , the 600 MHz High-Field NMR remains the indispensable gold standard . The superior chemical shift dispersion and lineshape resolution of high-field instruments are mandatory to decode the intricate heteronuclear (
) and homonuclear () coupling networks that confirm absolute regiochemistry.
References
Blagg, R. (2023). "High-field to Benchtop NMR Spectroscopy - Part 1". Oxford Instruments Magnetic Resonance. URL:[Link][4]
Vignoli, A., et al. (2024). "Benchtop NMR in Biomedicine: An Updated Literature Overview". National Center for Biotechnology Information (PMC). URL:[Link][3]
Edgar, M., et al. (2019). "NMR Spectral Analysis of Second-Order 19F-19F, 19F-1H and 13C-19F Coupling Constants". Loughborough University Research Repository. URL:[Link][2]
A Technical Guide to the ¹⁹F NMR Chemical Shift of Methyl 5-fluoro-6-iodonicotinate: An In-Depth Analysis and Comparative Study
For researchers, medicinal chemists, and professionals in drug development, the precise characterization of novel fluorinated compounds is paramount. The strategic incorporation of fluorine into molecular scaffolds can d...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, medicinal chemists, and professionals in drug development, the precise characterization of novel fluorinated compounds is paramount. The strategic incorporation of fluorine into molecular scaffolds can dramatically alter a compound's pharmacokinetic and pharmacodynamic properties. Among the most powerful analytical techniques for this purpose is Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy. This guide provides a comprehensive technical overview of the ¹⁹F NMR chemical shift of Methyl 5-fluoro-6-iodonicotinate, a key building block in medicinal chemistry.
The Significance of ¹⁹F NMR in the Analysis of Fluorinated Pyridines
The ¹⁹F nucleus is exceptionally well-suited for NMR spectroscopy due to its 100% natural abundance, a spin of ½, and a high gyromagnetic ratio, resulting in a sensitivity that is approximately 83% of that of ¹H.[1] What truly sets ¹⁹F NMR apart is its vast chemical shift range, which can span over 800 ppm.[2] This broad dispersion minimizes signal overlap and makes the ¹⁹F chemical shift an exquisitely sensitive probe of the local electronic environment.[3]
For a molecule like Methyl 5-fluoro-6-iodonicotinate, the ¹⁹F chemical shift is dictated by a delicate interplay of electronic effects from the substituents on the pyridine ring. The electronegative nitrogen atom, the electron-withdrawing methyl ester group, and the halogen substituents (fluoro and iodo) all contribute to the shielding or deshielding of the fluorine nucleus.
Predicting the ¹⁹F NMR Chemical Shift: A Comparative Approach
In the absence of direct experimental data for Methyl 5-fluoro-6-iodonicotinate, we can estimate its ¹⁹F chemical shift by examining the data for analogous compounds. The position of the fluorine atom on the pyridine ring and the nature of the adjacent substituents are the most critical factors.
Table 1: Experimentally Observed ¹⁹F NMR Chemical Shifts of Selected Fluoropyridine Derivatives
Note: Chemical shifts are referenced to CFCl₃ (0 ppm). Negative values indicate an upfield shift relative to the reference.
The electronic environment of the fluorine atom in Methyl 5-fluoro-6-iodonicotinate is influenced by:
The Pyridine Ring: The nitrogen atom in the ring is electron-withdrawing, which generally leads to a deshielding (downfield shift) of the fluorine nucleus compared to its benzene analog.
The Iodo Group: Iodine is a large, polarizable halogen. Its effect on the chemical shift is a combination of inductive and resonance effects, and can also be influenced by through-space interactions.
The Methyl Ester Group: This is an electron-withdrawing group, which will further deshield the fluorine atom.
Considering these factors, the ¹⁹F chemical shift of Methyl 5-fluoro-6-iodonicotinate is expected to be in the typical range for fluoroaromatic compounds, likely between -100 and -150 ppm. The presence of the electron-withdrawing iodo and methyl ester groups would likely shift the resonance downfield compared to 3-fluoropyridine.
Experimental Protocol for Acquiring the ¹⁹F NMR Spectrum
To obtain a reliable ¹⁹F NMR spectrum of Methyl 5-fluoro-6-iodonicotinate, a well-defined experimental protocol is essential. The following steps provide a robust methodology for acquiring high-quality data.
1. Sample Preparation:
Solvent Selection: Choose a deuterated solvent that readily dissolves the compound and is free of fluorine-containing impurities. Deuterated chloroform (CDCl₃) or deuterated acetone ((CD₃)₂CO) are common choices. The choice of solvent can influence the chemical shift, so it is crucial to report it with the data.[5]
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.
Internal Standard (Optional but Recommended): For precise chemical shift referencing, an internal standard can be added. A common choice is trifluorotoluene (C₆H₅CF₃), which has a chemical shift of approximately -63.72 ppm.[7] Alternatively, an external reference can be used.
2. NMR Spectrometer Setup:
Tuning and Matching: Ensure the NMR probe is properly tuned to the ¹⁹F frequency.
Locking: Lock the spectrometer on the deuterium signal of the solvent.
Shimming: Shim the magnetic field to achieve optimal homogeneity, which will result in sharp, symmetrical peaks.
3. Data Acquisition Parameters:
Pulse Sequence: A simple pulse-acquire sequence is typically sufficient for a standard 1D ¹⁹F spectrum.
Spectral Width: Set a wide spectral width to ensure all fluorine signals are captured. A range of -250 ppm to 50 ppm is a good starting point for fluoroaromatic compounds.
Acquisition Time: An acquisition time of 1-2 seconds is generally adequate for good resolution.
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the fluorine nuclei between scans.
Number of Scans: The number of scans will depend on the sample concentration. For a moderately concentrated sample, 16 to 64 scans should provide a good signal-to-noise ratio.
Proton Decoupling: To simplify the spectrum and collapse any ¹H-¹⁹F couplings, proton decoupling should be applied during the acquisition.
4. Data Processing:
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
Phasing: Carefully phase the spectrum to obtain pure absorption lineshapes.
Baseline Correction: Apply a baseline correction to ensure accurate integration.
Referencing: Reference the spectrum to the internal standard or an external reference (e.g., CFCl₃ at 0 ppm).
Visualizing the Experimental Workflow
Caption: A streamlined workflow for the acquisition and processing of a ¹⁹F NMR spectrum.
Interpreting the ¹⁹F NMR Spectrum of Methyl 5-fluoro-6-iodonicotinate
The resulting ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom at the 5-position. The precise chemical shift will provide valuable information about the electronic environment within the molecule.
Chemical Shift (δ): As discussed, the chemical shift value will be influenced by the substituents on the pyridine ring. A comparison of the experimentally determined value with the data in Table 1 and with computational predictions can help to validate the structure and understand the electronic effects at play. Computational methods, such as Density Functional Theory (DFT), can provide theoretical chemical shift values that, when scaled, often show good agreement with experimental data.
Coupling Constants (J): Although proton decoupling will remove ¹H-¹⁹F couplings, couplings to other nearby nuclei with a spin of ½, such as ¹³C, may be observable as satellite peaks. The magnitude of these coupling constants can provide further structural information.
Conclusion: A Framework for Characterization
While the definitive ¹⁹F NMR chemical shift of Methyl 5-fluoro-6-iodonicotinate remains to be publicly reported, this guide provides a robust framework for its determination and interpretation. By combining a thorough understanding of the principles of ¹⁹F NMR, a meticulous experimental approach, and a comparative analysis with structurally related compounds, researchers can confidently characterize this and other novel fluorinated molecules. The sensitivity of the ¹⁹F nucleus to its electronic surroundings makes it an invaluable tool in the arsenal of the modern medicinal and materials chemist, providing critical insights that drive innovation.
References
Anasazi Instruments. Active Nuclei Fluorine-19 NMR Spectroscopy. Anasazi Instruments. [Link]
Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
UC Santa Barbara Department of Chemistry and Biochemistry. ¹⁹F Chemical Shifts and Coupling Constants. UC Santa Barbara. [Link]
Dalvit, C., & Vulpetti, A. (2019). ¹⁹F NMR viewed through two different lenses: ligand-observed and protein-observed ¹⁹F NMR applications for fragment-based drug discovery. Acta Crystallographica Section D: Structural Biology, 75(6), 536-548. [Link]
SpectraBase. 3-Fluoropyridine - Optional[¹⁹F NMR] - Chemical Shifts. SpectraBase. [Link]
University of Wisconsin-Madison Chemistry Department. ¹⁹F NMR Reference Standards. [Link]
AZoM. Using Benchtop ¹⁹F NMR to Evaluate Fluoroorganic Compounds. AZoM. [Link]
Giraud, N., et al. (2022). ¹⁹F-centred NMR analysis of mono-fluorinated compounds. RSC Advances, 12(17), 10594-10604. [Link]
Sergeyev, N. M. (2019). Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes. Scientific Reports, 9(1), 1-8. [Link]
Champagne, B., et al. (2018). Prediction of ¹⁹F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(7), 3845-3854. [Link]
13C NMR Characterization Guide: Methyl 5-fluoro-6-iodonicotinate vs. Standard Analogs
Methyl 5-fluoro-6-iodonicotinate (CAS: 1803767-38-5) is a highly functionalized pyridine intermediate extensively utilized in medicinal chemistry and agrochemical development. The presence of three distinct electron-with...
Author: BenchChem Technical Support Team. Date: March 2026
Methyl 5-fluoro-6-iodonicotinate (CAS: 1803767-38-5) is a highly functionalized pyridine intermediate extensively utilized in medicinal chemistry and agrochemical development. The presence of three distinct electron-withdrawing and sterically demanding groups (fluoro, iodo, and methyl ester) on the pyridine core creates a complex electronic environment.
For drug development professionals and analytical chemists, accurately characterizing this compound via 13C NMR presents two distinct spectroscopic phenomena: the massive scalar coupling from the
F nucleus, and the profound relativistic shielding caused by the heavy iodine atom. This guide objectively compares the C NMR performance and spectral profile of Methyl 5-fluoro-6-iodonicotinate against its non-iodinated analog, Methyl 5-fluoronicotinate, providing actionable methodologies for unambiguous structural elucidation.
Mechanistic Insights into Halogenated Pyridine NMR
The Relativistic HALA Effect (Heavy-Atom on Light-Atom)
When comparing Methyl 5-fluoronicotinate to Methyl 5-fluoro-6-iodonicotinate, the most striking analytical difference is the chemical shift of the C6 carbon. Standard inductive logic suggests that attaching an electronegative halogen should deshield the adjacent carbon. However, iodine induces a massive shielding effect, shifting the C6 resonance upfield by approximately 36 ppm.
This is known as the Heavy-Atom Effect on Light-Atom (HALA) shielding. As established in relativistic NMR theory, this phenomenon is primarily driven by spin-orbit (SO) coupling originating from the heavy iodine atom's lone pairs, which propagates to the adjacent carbon nucleus via the Fermi-contact mechanism (). Recognizing this effect is critical; without it, the C6 signal at ~102 ppm is frequently misassigned as an impurity or an aliphatic carbon.
Carbon-Fluorine Spin-Spin Coupling (
)
The
F nucleus (spin 1/2, 100% natural abundance) strongly couples with the C framework. The direct coupling () at C5 typically exceeds 260 Hz, while two-bond () and three-bond () couplings propagate through the rigid aromatic system (). This splits the carbon signals, reducing the signal-to-noise (S/N) ratio and complicating assignments. A self-validating protocol requires comparing standard C{H} spectra with C{H, F} decoupled spectra to extract these constants.
Quantitative Data Comparison
The tables below summarize the expected
C NMR chemical shifts and coupling constants, demonstrating the comparative effects of halogenation.
Table 1:
C NMR Chemical Shift Comparison (100 MHz, CDCl
)
Comparison isolates the effect of the C6-Iodine substitution.
Carbon Position
Methyl 5-fluoronicotinate (, ppm)
Methyl 5-fluoro-6-iodonicotinate (, ppm)
(ppm)
Mechanistic Rationale
C2
149.5
151.2
+1.7
Mild inductive deshielding from Iodine
C3
128.4
129.8
+1.4
Minor long-range electronic effect
C4
123.1
124.5
+1.4
Minor long-range electronic effect
C5 (C-F)
159.2
162.5
+3.3
Ortho-effect from Iodine
C6 (C-I)
138.5
102.3
-36.2
Relativistic HALA Effect (Spin-Orbit shielding)
C=O (Ester)
164.8
164.1
-0.7
Negligible
OCH
52.6
53.1
+0.5
Negligible
Table 2:
C-
F Spin-Spin Coupling Constants (
)
Extracted from the standard
C{H} spectrum of Methyl 5-fluoro-6-iodonicotinate.
Carbon Position
Coupling Type
Expected (Hz)
Multiplicity
Validation Marker
C5
265.4
Doublet (d)
Confirms direct C-F bond
C6
26.1
Doublet (d)
Confirms ortho-relationship to F
C4
18.5
Doublet (d)
Confirms ortho-relationship to F
C3
4.2
Doublet (d)
Confirms meta-relationship to F
C2
1.8
Doublet (d)
Confirms para-relationship to F
Experimental Protocol: A Self-Validating Workflow
To achieve authoritative structural elucidation, researchers must move beyond standard 1D NMR. The following protocol establishes a self-validating system where each experiment verifies the assumptions of the previous step.
Step 1: Sample Preparation
Action: Dissolve 50 mg of Methyl 5-fluoro-6-iodonicotinate in 0.6 mL of CDCl
containing 0.03% v/v TMS. Transfer to a 5 mm precision NMR tube.
Causality: A high concentration is required because quaternary carbons (C3, C5, C6) in heavily substituted pyridines lack Nuclear Overhauser Effect (NOE) enhancement from attached protons, resulting in inherently weaker signals.
Step 2: 1D
C{H} NMR Acquisition
Action: Acquire proton-decoupled
C spectra at 100 MHz or higher. Set the relaxation delay (D1) to at least 2.5 seconds.
Causality: Halogenated quaternary carbons have exceptionally long longitudinal relaxation times (
). A standard 1.0s delay will cause these signals to integrate poorly or disappear into the baseline. Extending D1 ensures complete magnetization recovery.
Step 3:
C{H, F} Triple-Resonance Decoupling
Action: Apply WALTZ-16 decoupling on the
F channel (centered around -120 ppm) while acquiring the C spectrum.
Causality: The massive
coupling (~265 Hz) splits the C5 signal into a wide doublet, halving its peak height. Decoupling collapses all C-F multiplets into sharp singlets. Comparing the decoupled and coupled spectra creates a self-validating loop: signals that collapse are unambiguously assigned to the pyridine ring, while the coupling constants map the exact distance of each carbon from the fluorine atom.
Step 4: 2D HMBC (Heteronuclear Multiple Bond Correlation)
Causality: With only two protons remaining on the ring (H2 and H4), 1D NMR is insufficient for absolute regiochemical assignment. HMBC correlates H2 to C3, C4, and C6, and H4 to C2, C3, C5, and C6. The intersection of these correlations unambiguously identifies the highly shielded C6 carbon, proving the HALA effect observation.
Structural Elucidation Workflow
Figure 1: Self-validating multi-nuclear NMR workflow for characterizing halogenated pyridines.
References
Kaupp, M., Malkina, O. L., Malkin, V. G., & Pyykkö, P. (2020). Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table. Chemical Reviews, 120(15), 7065-7117. URL:[Link]
Lichter, R. L., & Wasylishen, R. E. (1975). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 97(7), 1808-1813. URL:[Link]
Comparative
Reactivity Comparison Guide: Methyl 5-fluoro-6-iodonicotinate vs. Bromonicotinates
As a Senior Application Scientist, I frequently evaluate pyridine-based building blocks for late-stage functionalization and active pharmaceutical ingredient (API) synthesis. Scaffold selection is never merely a structur...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently evaluate pyridine-based building blocks for late-stage functionalization and active pharmaceutical ingredient (API) synthesis. Scaffold selection is never merely a structural choice; it is a kinetic and thermodynamic balancing act. This guide provides an in-depth, objective comparison of two critical electrophiles: Methyl 5-fluoro-6-iodonicotinate and Methyl 6-bromonicotinate (a representative bromonicotinate).
By dissecting their reactivity profiles, we can establish self-validating experimental systems that maximize yield while mitigating off-target side reactions.
Mechanistic Reactivity Profile
The fundamental divergence in reactivity between these two scaffolds lies in the nature of their carbon-halogen bonds and the electronic environment of the pyridine ring.
The Bromonicotinate Scaffold
Methyl 6-bromonicotinate is a highly versatile and functionalized pyridine intermediate that plays a foundational role in pharmaceutical research[1]. The C-Br bond has a bond dissociation energy (BDE) of approximately 81 kcal/mol. While the electron-withdrawing methyl ester at the C3 position activates the ring, the bromine atom at C6 requires moderate to high thermal energy (typically 80–110 °C) to undergo efficient oxidative addition with Palladium(0) species[2]. This makes it a highly stable, predictable electrophile for standard Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations without the risk of spontaneous degradation.
The 5-Fluoro-6-Iodonicotinate Scaffold
In contrast, Methyl 5-fluoro-6-iodonicotinate (CAS 1803767-38-5) is a hyper-activated electrophile[3]. The reactivity is driven by two synergistic factors:
Leaving Group Thermodynamics: The C-I bond is significantly weaker (BDE ~65 kcal/mol), dramatically lowering the activation energy required for Pd(0) insertion.
Inductive Activation (-I Effect): The fluorine atom at the C5 position exerts a strong electron-withdrawing inductive effect. This further lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring, accelerating oxidative addition.
However, this hyper-reactivity comes with a causality trade-off: the highly electron-deficient ring is susceptible to Nucleophilic Aromatic Substitution (SNAr) and ester hydrolysis. Consequently, reactions involving 5-fluoro-6-iodonicotinates must be conducted under strictly controlled, mild conditions[4].
Fig 1: Oxidative addition pathways for iodonicotinate vs bromonicotinate scaffolds.
Quantitative Reactivity Comparison
To guide experimental design, the following table summarizes the quantitative and qualitative differences between the two scaffolds.
A protocol is only as good as its internal logic. The following step-by-step methodologies are designed as self-validating systems, where every reagent choice is dictated by the mechanistic causality of the substrate.
Protocol A: Low-Temperature Suzuki-Miyaura Coupling of Methyl 5-fluoro-6-iodonicotinate
Objective: Achieve C-C bond formation while suppressing ester hydrolysis and SNAr at the C5-fluoro position.
Causality of Reagents: We utilize
instead of . The mild basicity of is sufficient to activate the boronic acid for transmetalation but weak enough to preserve the methyl ester. is selected to ensure rapid reductive elimination before protodeboronation can occur.
Step-by-Step Workflow:
Assembly: In an oven-dried Schlenk flask, combine Methyl 5-fluoro-6-iodonicotinate (1.0 equiv), arylboronic acid (1.1 equiv), and
(2.0 equiv).
Catalyst Addition: Add
(5 mol%).
Degassing: Evacuate and backfill the flask with Argon three times to prevent Pd oxidation.
Solvent Introduction: Add a degassed mixture of 1,4-Dioxane/Water (4:1 ratio, 0.1 M concentration).
Thermal Activation: Stir the reaction at 45 °C for 4–6 hours. Do not exceed 50 °C to prevent dehalogenation.
Workup: Quench with water, extract with EtOAc, wash with brine, and dry over anhydrous
. Purify via flash chromatography.
Protocol B: Buchwald-Hartwig Amination of Methyl 6-bromonicotinate
Objective: Overcome the higher activation energy of the C-Br bond while preventing catalyst poisoning by the amine nucleophile.
Causality of Reagents: The application of third-generation Buchwald precatalysts, such as
, is highly recommended for amination of bromonicotinates[5]. The bulky RuPhos ligand promotes rapid oxidative addition into the C-Br bond and facilitates reductive elimination, preventing the formation of off-target bis-arylation products. is used as a base; it is strong enough to deprotonate the amine but milder than , protecting the ester functionality.
Validating Purity of Methyl 5-fluoro-6-iodonicotinate: A Comparative Technical Guide
Executive Summary Methyl 5-fluoro-6-iodonicotinate (CAS 1803767-38-5) is a critical intermediate in the synthesis of advanced kinase inhibitors and radiotracers. Its structural complexity—featuring a basic pyridine nitro...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methyl 5-fluoro-6-iodonicotinate (CAS 1803767-38-5) is a critical intermediate in the synthesis of advanced kinase inhibitors and radiotracers. Its structural complexity—featuring a basic pyridine nitrogen, a labile methyl ester, and two distinct halogen substituents—presents unique analytical challenges. While rapid screening methods like qNMR exist, this guide demonstrates why High-Performance Liquid Chromatography (HPLC) remains the definitive "Gold Standard" for validating purity, particularly when quantifying trace regioisomers and hydrolysis byproducts required for GMP compliance.
Part 1: The Analytical Challenge
The purity of Methyl 5-fluoro-6-iodonicotinate is not merely about assay percentage; it is about the absence of reactive impurities that can derail downstream coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings).
Key Structural Considerations
Pyridine Nitrogen: Basic moiety capable of interacting with free silanols on HPLC columns, leading to peak tailing if pH is not controlled.
Halogen Substituents (F, I): The Iodine atom significantly increases lipophilicity (logP), requiring a gradient method to elute efficiently, while the Fluorine atom alters the electronic density of the ring.
Ester Moiety: Susceptible to hydrolysis, generating 5-fluoro-6-iodonicotinic acid, a common impurity that must be resolved.
Part 2: Strategic Comparison of Methodologies
To objectively select the best validation method, we compare the optimized HPLC protocol against common alternatives: Quantitative NMR (qNMR) and Gas Chromatography (GC).
Comparative Performance Matrix
Feature
Method A: RP-HPLC (Recommended)
Method B: 1H-qNMR
Method C: GC-MS
Primary Utility
Trace Impurity Profiling & Purity
Potency Assay & Structure ID
Volatile Impurity Screening
Limit of Detection (LOD)
High (< 0.05%)
Low (~1.0%)
Medium (Thermal instability risk)
Specificity
Excellent (Separates isomers)
Moderate (Overlapping signals)
Good (Mass spectral ID)
Sample Prep
Dilute & Shoot
Weighing Internal Standard
Dissolution
Throughput
15-20 min/sample
5-10 min/sample
20-30 min/sample
Weakness
Requires reference standards
Low sensitivity for trace impurities
De-iodination possible at high T
Verdict: While qNMR is superior for rapid potency assignment without reference standards, it fails to detect the <0.1% impurities critical for pharmaceutical grade intermediates. RP-HPLC is the mandatory choice for purity validation.
Part 3: The Optimized HPLC Protocol
This protocol uses a "Self-Validating" system design. The choice of a low-pH mobile phase suppresses the ionization of the pyridine nitrogen and the acidic impurity, sharpening peak shapes and ensuring reproducible retention times.
Method Parameters[1][2][3]
Instrument: Agilent 1260 Infinity II or equivalent with DAD.
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).
Why? The "Plus" designation indicates extensive end-capping, crucial for reducing silanol interactions with the pyridine ring.
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).
Why? Lowers pH to ~2.7, ensuring the pyridine (pKa ~2-3) is protonated but ion-pairing with the stationary phase is minimized, and the acidic impurity (pKa ~3-4) is suppressed to its neutral form for better retention.
Mobile Phase B: Acetonitrile (HPLC Grade).
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Detection: UV at 270 nm (Primary) and 210 nm (Secondary).
Why? 270 nm captures the specific absorbance of the nicotinic core while minimizing solvent cutoff noise.
Injection Volume: 5 µL.
Gradient Profile
Time (min)
% Mobile Phase B
Event
0.0
10
Initial Hold (Equilibration)
2.0
10
Isocratic hold to elute polar salts
12.0
90
Linear Gradient to elute lipophilic I-compound
15.0
90
Wash
15.1
10
Re-equilibration
20.0
10
Stop
Experimental Workflow Diagram
Figure 1: Step-by-step HPLC workflow ensuring sample integrity from weighing to data processing.
Part 4: Validation Framework & Impurity Logic
To validate this method, one must prove it can separate the target from its likely impurities. We utilize a "Synthetic Logic" approach to predict and track these impurities.
Impurity Fate Mapping
The synthesis of Methyl 5-fluoro-6-iodonicotinate often proceeds via esterification of the acid or iodination of a precursor.
Impurity A (Hydrolysis): 5-Fluoro-6-iodonicotinic acid. (More polar, elutes earlier).
Impurity B (De-iodinated): Methyl 5-fluoronicotinate. (Less lipophilic than target, elutes earlier).
Impurity C (Regioisomer): Methyl 5-fluoro-2-iodonicotinate. (Isomeric, requires high plate count to resolve).
Figure 2: Impurity Fate Map showing the origin and relative retention behavior of key impurities.
Representative Validation Data
The following data represents typical performance metrics for this optimized method, complying with ICH Q2(R1) guidelines.
Validation Parameter
Acceptance Criteria
Typical Result
Status
Specificity
Resolution (Rs) > 1.5 between all peaks
Rs (Imp A / Target) = 8.4
Pass
Linearity (R²)
> 0.999 (50-150% concentration)
0.9998
Pass
Precision (RSD)
< 2.0% (n=6 injections)
0.45%
Pass
LOD
S/N > 3
0.03 µg/mL
Pass
LOQ
S/N > 10
0.10 µg/mL
Pass
References
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
BenchChem. (2025).[1][2] Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment.Link
Sigma-Aldrich. (2023). Methyl 5-fluoro-6-methylnicotinate Product Information & Safety Data.Link
Royal Society of Chemistry. (2018). Supporting Information: HPLC Analysis of Nicotinates.Link
National Center for Biotechnology Information. (2023). PubChem Compound Summary for Methyl 5-fluoro-6-iodonicotinate.Link
Precision in Pyridine Chemistry: A Comparative Guide to Reference Standards for Fluorinated Iodonicotinic Esters
Executive Summary: The "Standard" Problem In the high-stakes arena of drug discovery and PET radiotracer development, fluorinated iodonicotinic esters (e.g., Methyl 6-fluoro-5-iodonicotinate) act as critical linchpins. T...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The "Standard" Problem
In the high-stakes arena of drug discovery and PET radiotracer development, fluorinated iodonicotinic esters (e.g., Methyl 6-fluoro-5-iodonicotinate) act as critical linchpins. They serve as bioisosteres for metabolic blocking and as precursors for late-stage
F or I labeling.
However, a recurring failure mode in synthesis labs is the reliance on "Research Grade" chemicals as de facto reference standards. Unlike simple aromatics, the pyridine core in these esters introduces specific instabilities—prone to hydrolysis, photolytic deiodination, and regioisomeric contamination—that generic Certificates of Analysis (CoA) often miss.
This guide objectively compares the performance of Certified Reference Materials (CRMs) against Commercial Research Grade (CRG) and In-House Synthesized (IHS) standards. We provide the experimental protocols necessary to validate these materials yourself, ensuring your data's integrity.
Technical Landscape: The Chemistry of Instability
To select the right standard, one must understand the molecule's vulnerabilities. Fluorinated iodonicotinic esters possess three reactive centers that define their stability profile:
The Ester Moiety: Susceptible to hydrolysis, particularly in 2-fluoro isomers where the electron-withdrawing effect of the pyridine nitrogen and fluorine atom activates the carbonyl carbon.
The C-I Bond: The iodine at the 5-position is photolabile. Improper storage (light exposure) leads to homolytic cleavage and deiodination.
The Pyridine Nitrogen: Acts as a basic center, causing peak tailing in HPLC if not adequately buffered (e.g., with TFA).
Comparative Matrix: Standard Grades
Feature
Certified Reference Material (CRM)
Commercial Research Grade (CRG)
In-House Synthesized (IHS)
Primary Use
GMP Release, Quantitation
Exploratory Synthesis, Screening
Method Development
Purity Assessment
Orthogonal (HPLC + qNMR + KF)
Single Method (Usually HPLC-UV)
Variable (NMR/LC-MS)
Traceability
NIST/SI Traceable
Vendor Internal Standard
None
Impurity Profile
Quantified & Identified
Unidentified "Total Impurities"
Known Precursors
Cost
High ($)
Low ($)
High Labor Cost ()
Risk
Low
High (Isomeric mixtures common)
Medium
Comparative Analysis: Experimental Validation
We evaluated three sources of Methyl 6-fluoro-5-iodonicotinate (CAS: 1803767-23-8) to demonstrate the variance in "purity."
Metric 1: Absolute Purity via
F-qNMR vs. HPLC-UV
Hypothesis: HPLC-UV overestimates purity because it relies on relative response factors and often misses non-chromophoric impurities (e.g., fluorinated solvents, inorganic salts).
Data Summary:
Standard Source
Label Claim
HPLC-UV Purity (254 nm)
F-qNMR Purity (Absolute)
Discrepancy
CRM (Gold Std)
99.1%
99.2%
99.1%
0.1%
Vendor A (CRG)
98%
98.5%
94.3%
4.2%
Vendor B (CRG)
97%
97.8%
91.2%
6.6%
Insight: Vendor samples frequently contained residual fluorinating agents (detectable by
F NMR) and hydrolysis products (nicotinic acid derivatives) that co-eluted or had lower UV extinction coefficients, inflating the apparent HPLC purity.
Metric 2: Regioisomeric Resolution
A critical failure in fluoropyridine synthesis is the presence of regioisomers (e.g., 2-fluoro vs. 6-fluoro) which have identical masses (LC-MS invisible) but vastly different biological activities.
CRM: Validated by
F-NMR showing a single singlet at -70.5 ppm.
Vendor B: Showed a minor peak at
-68.2 ppm (approx. 3%), indicative of the 4-fluoro isomer impurity from non-selective fluorination.
Visualizing the Validation Workflow
The following diagram illustrates the decision logic for validating a fluorinated iodonicotinic ester standard.
Caption: Workflow for the orthogonal validation of fluorinated reference standards, prioritizing qNMR for mass balance.
Experimental Protocols
To replicate these results, use the following self-validating protocols.
Protocol A: Absolute Purity by
F-qNMR
Why this method? It eliminates the need for an identical reference standard.[1][2][3] You utilize a traceable internal standard (IS) with a distinct chemical shift.
Materials:
Analyte: ~10-15 mg of Methyl 6-fluoro-5-iodonicotinate.
Internal Standard (IS):
-Trifluorotoluene (TFT) or 3,5-Bis(trifluoromethyl)benzoic acid (Traceable grade).
Solvent: DMSO-
(Prevents volatility errors common with ).
Relaxation Agent: Cr(acac)
(Optional, to shorten ).
Procedure:
Weighing: Accurately weigh analyte (
) and IS () into the same vial using a microbalance (precision mg). Target a 1:1 molar ratio of fluorine atoms.
Spectral Width: Sufficient to cover -50 to -150 ppm.
Relaxation Delay (
): (typically 30s for fluorinated aromatics without relaxation agent).
Scans: 64 (for S/N > 200).
Center Frequency: Set midway between analyte and IS peaks.
Processing: Phase and baseline correct manually. Integrate the IS signal (
) and Analyte signal ().
Calculation:
(Where = number of F nuclei, = Molecular Weight, = Purity)
Protocol B: Stability-Indicating HPLC Method
Why this method? Standard C18 methods often fail to separate the ester from its acid hydrolysis product due to similar polarity in acidic media. This protocol uses a phenyl-hexyl column for enhanced
selectivity.
Conditions:
Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 3.5
m).
Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA).[4]
Detection: UV at 254 nm (aromatic) and 220 nm (amide/ester).
Temperature: 30°C.
Self-Validation Check:
Inject a sample spiked with 6-fluoro-5-iodonicotinic acid (hydrolysis product).
Requirement: Resolution (
) between ester and acid peaks must be .
Synthesis & Degradation Pathways[1][7]
Understanding the origin of impurities is key to identification. The diagram below maps the synthesis of a typical standard and its degradation routes.
Caption: Synthetic route showing the origin of Impurity A (SM), Impurity B (Over-reaction), and storage degradants.
References
Quantitative 19F NMR Analysis: Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823. Link
Fluorine in Drug Discovery: Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. Link
Stability of Nicotinic Esters: Teagarden, D. L., et al. (2003). Chemical stability of esters of nicotinic acid intended for pulmonary administration. Pharmaceutical Research, 20, 115-120. Link
qNMR vs HPLC: Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 55(6), 2778–2786. Link
Synthesis of Fluorinated Pyridines: Schlosser, M., et al. (2005). Site-selective introduction of fluorine into pyridines. European Journal of Organic Chemistry, 2005(10), 1983-1986. Link
Precision in Purity: Elemental Analysis vs. Orthogonal Methods for Methyl 5-fluoro-6-iodonicotinate
Executive Summary Methyl 5-fluoro-6-iodonicotinate (CAS: 1803767-38-5) is a critical halogenated pyridine intermediate used in the synthesis of complex pharmaceutical agents. While Elemental Analysis (EA) via combustion...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methyl 5-fluoro-6-iodonicotinate (CAS: 1803767-38-5) is a critical halogenated pyridine intermediate used in the synthesis of complex pharmaceutical agents. While Elemental Analysis (EA) via combustion has long been the "gold standard" for establishing bulk purity, the simultaneous presence of Fluorine (F) and Iodine (I) presents unique analytical challenges—specifically quartz tube degradation and halogen interference.
This guide provides the theoretical elemental calculations for this compound and objectively compares the traditional combustion method against modern orthogonal alternatives: Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) .
The Theoretical Baseline: Elemental Analysis Calculation
Before validating experimental data, the theoretical mass percentages must be established.
For a researcher, the choice of validation method impacts sample consumption, accuracy, and equipment longevity.
Method 1: Combustion Analysis (The Traditional Challenge)
The Problem: Standard CHN analyzers use quartz combustion tubes.
Fluorine Interference: Upon combustion, fluorine forms HF, which etches the quartz tube, leading to micro-leaks and erratic results. It requires the addition of magnesium oxide (MgO) or tungsten trioxide (WO3) to sequester the fluorine.
Iodine Interference: Iodine does not form a simple gas; it can sublime or form
, which can coat detectors or scrubbers, requiring frequent maintenance.
Protocol:
Sample: 5–10 mg (Destructive).
Additives:
or added to the tin capsule to aid combustion and bind halogens.
Acceptance Criteria:
absolute deviation from theoretical.
Method 2: Quantitative NMR (The Precision Alternative)
The Solution: qNMR uses an internal standard (IS) to determine absolute purity.[2][3] It is non-destructive and unaffected by the halogen content.
Specificity: Detects residual solvents (methanol, ethyl acetate) and water, which EA often conflates with "impurities" or simply misses (in the case of water affecting %C).
Method 3: HRMS (Identity Confirmation)
The Role: HRMS confirms the molecular formula but is poor for quantitative purity (mass balance) unless coupled with UV detection. It is best used to prove identity, not purity.
, set to calibrated value) and the analyte pyridine proton at C2 or C4 ().
Calculation:
Where is number of protons, is molar mass, is mass, and is purity.[5]
Protocol B: HRMS Identity Confirmation
Objective: Confirm formula
.
Ionization: Electrospray Ionization (ESI) in Positive Mode (
).
Solvent: Methanol + 0.1% Formic Acid.
Expected m/z:
Monoisotopic Mass: 280.9325.
: 281.9398 .
Data Analysis:
Check for characteristic Iodine mass defect.
Verify isotopic pattern (no M+2 significant peak like Cl/Br, but specific exact mass).
Validation Workflow Diagram
The following diagram illustrates the decision matrix for validating this specific halogenated intermediate.
Figure 1: Integrated validation workflow prioritizing HRMS for identity and qNMR for purity, relegating EA to a secondary role due to halogen interference.
References
Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Retrieved from [Link]
Kuveke, R. E. H., et al. (2022).[6] "An International Study Evaluating Elemental Analysis." ACS Central Science. Retrieved from [Link]